molecular formula C19H20N6O3S B15619280 AD1058

AD1058

Número de catálogo: B15619280
Peso molecular: 412.5 g/mol
Clave InChI: IJEDYDGSAXSVPY-GFCCVEGCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AD1058 is a useful research compound. Its molecular formula is C19H20N6O3S and its molecular weight is 412.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C19H20N6O3S

Peso molecular

412.5 g/mol

Nombre IUPAC

(3R)-3-methyl-4-[7-methylsulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrrolo[2,3-d]pyrimidin-4-yl]morpholine

InChI

InChI=1S/C19H20N6O3S/c1-12-11-28-10-9-24(12)18-15-5-8-25(29(2,26)27)19(15)23-17(22-18)14-4-7-21-16-13(14)3-6-20-16/h3-8,12H,9-11H2,1-2H3,(H,20,21)/t12-/m1/s1

Clave InChI

IJEDYDGSAXSVPY-GFCCVEGCSA-N

Origen del producto

United States

Foundational & Exploratory

A Technical Deep Dive into the Mechanism of Action of AD1058 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AD1058 is a novel, orally active, and selective small molecule inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR) pathway. This document provides a comprehensive technical overview of the preclinical data elucidating the mechanism of action of this compound in cancer cells. Through potent and selective inhibition of ATR, this compound disrupts cell cycle checkpoints, suppresses DNA repair, and induces synthetic lethality in tumor cells with specific DNA repair defects, leading to robust anti-proliferative and pro-apoptotic effects. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the core signaling pathways and experimental workflows to support further research and development of this promising anti-cancer agent.

Core Mechanism of Action: ATR Inhibition

This compound exerts its anti-cancer effects by directly targeting and inhibiting the kinase activity of ATR.[1] ATR is a master regulator of the cellular response to DNA damage and replication stress.[2] In cancer cells, which often exhibit high levels of intrinsic replication stress due to oncogenic drivers, the ATR signaling pathway is frequently hyperactivated and essential for survival.[3]

This compound's inhibition of ATR leads to the abrogation of downstream signaling, most notably the phosphorylation of its primary substrate, Checkpoint Kinase 1 (CHK1).[4] This disruption of the ATR-CHK1 axis results in several key downstream cellular consequences:

  • Abrogation of Cell Cycle Checkpoints: ATR inhibition by this compound prevents the activation of S-phase and G2/M checkpoints, forcing cells with damaged DNA to proceed through the cell cycle, leading to mitotic catastrophe and cell death.[4]

  • Induction of Apoptosis: By preventing DNA damage repair and promoting cell cycle dysregulation, this compound treatment leads to the accumulation of lethal DNA damage, ultimately triggering programmed cell death (apoptosis).[4]

  • Synthetic Lethality: this compound shows enhanced efficacy in cancer cells with pre-existing defects in other DNA damage response pathways, such as those with mutations in the ATM gene, a concept known as synthetic lethality.[5]

The central mechanism of action of this compound is visualized in the signaling pathway diagram below.

AD1058_Mechanism_of_Action cluster_0 DNA Damage / Replication Stress cluster_1 ATR Signaling Pathway cluster_2 Downstream Cellular Effects DNA_Damage DNA Damage (e.g., ssDNA breaks) ATR ATR Kinase DNA_Damage->ATR pCHK1 p-CHK1 (Ser345) ATR->pCHK1 Cell_Cycle_Progression Uncontrolled Cell Cycle Progression ATR->Cell_Cycle_Progression Cell_Cycle_Arrest S/G2-M Checkpoint Activation pCHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair pCHK1->DNA_Repair This compound This compound This compound->ATR Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis

Figure 1: this compound Mechanism of Action Pathway

Quantitative Efficacy Data

The potency and efficacy of this compound have been quantified through a series of in vitro and in vivo experiments.

In Vitro Kinase and Cellular Potency

This compound is a highly potent inhibitor of the ATR kinase and demonstrates broad anti-proliferative activity across a range of cancer cell lines.

ParameterValueCell Line/System
ATR Kinase IC50 1.6 nMBiochemical Assay
Anti-proliferative IC50 Range 0.19 - 5.28 µMB-cell lymphoma, ovarian, colorectal, lung, pancreatic, and prostate cancer cell lines

Table 1: In Vitro Potency of this compound [4]

Induction of Cell Cycle Arrest and Apoptosis

Treatment with this compound leads to a significant S-phase arrest and induction of apoptosis in a dose- and time-dependent manner.

Cell LineTreatmentS-Phase Cell Population (%)Apoptotic Cells (%)
Granta-519500 nM this compound (24h)Data not specifiedData not specified
Granta-5191000 nM this compound (24h)Data not specifiedData not specified
Granta-5192000 nM this compound (24h)Data not specifiedData not specified
Granta-519500 nM this compound (48h)Data not specifiedData not specified
Granta-5191000 nM this compound (48h)Data not specifiedData not specified
Granta-5192000 nM this compound (48h)Data not specifiedData not specified

Table 2: Effect of this compound on Cell Cycle and Apoptosis in Granta-519 Cells [4] (Specific quantitative data for percentage of cells in S-phase and apoptosis were not available in the provided search results.)

In Vivo Anti-tumor Efficacy

This compound demonstrates significant single-agent anti-tumor activity in xenograft models of ovarian and prostate cancer.

Xenograft ModelTreatment RegimenTumor Growth Inhibition (%)
A2780 (Ovarian Cancer)50 mg/kg, p.o., 5 days/week for 3 weeksSignificantly suppressed tumor growth
PC-3 (Prostate Cancer)50 mg/kg, p.o., 5 days/week for 3 weeksSignificantly suppressed tumor growth

Table 3: In Vivo Efficacy of this compound in Xenograft Models [4] (Specific tumor growth inhibition percentages were not available in the provided search results.)

Detailed Experimental Protocols

The following section details the methodologies for the key experiments cited in this document.

ATR Kinase Inhibition Assay
  • Assay Principle: A biochemical assay to determine the 50% inhibitory concentration (IC50) of this compound against purified ATR kinase.

  • Protocol:

    • Recombinant human ATR/ATRIP complex is incubated with a substrate (e.g., a p53-derived peptide) in a kinase reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • This compound is added at various concentrations to determine its inhibitory effect on substrate phosphorylation.

    • The level of substrate phosphorylation is quantified using a suitable detection method, such as HTRF (Homogeneous Time-Resolved Fluorescence) or radioactivity-based assays.

    • IC50 values are calculated from the dose-response curves.

ATR_Kinase_Assay_Workflow Start Start Prepare_Reaction Prepare Kinase Reaction Mix (ATR/ATRIP, Substrate, Buffer) Start->Prepare_Reaction Add_this compound Add Serial Dilutions of this compound Prepare_Reaction->Add_this compound Initiate_Reaction Initiate Reaction with ATP Add_this compound->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Detect_Signal Detect Phosphorylation Signal Incubate->Detect_Signal Analyze_Data Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Figure 2: ATR Kinase Inhibition Assay Workflow
Cell Proliferation Assay

  • Assay Principle: To determine the anti-proliferative activity of this compound across various cancer cell lines.

  • Protocol (MTT Assay):

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of this compound for 72 hours.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 4 hours. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance is measured at 570 nm using a microplate reader.

    • IC50 values are calculated from the dose-response curves.

Cell Cycle Analysis
  • Assay Principle: To quantify the distribution of cells in different phases of the cell cycle following treatment with this compound.

  • Protocol (Propidium Iodide Staining and Flow Cytometry):

    • Granta-519 cells are treated with this compound (500-2000 nM) for 24 or 48 hours.

    • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

    • Fixed cells are washed and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

    • The DNA content of the cells is analyzed by flow cytometry.

    • The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

Apoptosis Assay
  • Assay Principle: To quantify the percentage of apoptotic cells after this compound treatment.

  • Protocol (Annexin V/PI Staining and Flow Cytometry):

    • Granta-519 cells are treated with this compound (500-2000 nM) for 24 or 48 hours.

    • Cells are harvested and washed with 1X Binding Buffer.

    • Cells are resuspended in Binding Buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).

    • The stained cells are analyzed by flow cytometry.

    • The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) is quantified.

Cell_Based_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Seed_Cells Seed Cancer Cells Treat_this compound Treat with this compound Seed_Cells->Treat_this compound Cell_Cycle Cell Cycle Analysis (PI Staining) Treat_this compound->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Treat_this compound->Apoptosis Western_Blot Western Blot (p-CHK1) Treat_this compound->Western_Blot Flow_Cytometry Flow Cytometry Cell_Cycle->Flow_Cytometry Apoptosis->Flow_Cytometry Imaging Chemiluminescence Imaging Western_Blot->Imaging

Figure 3: Cellular Assay Experimental Workflow
Western Blotting for Phospho-CHK1

  • Assay Principle: To detect the inhibition of ATR-mediated CHK1 phosphorylation in cells treated with this compound.

  • Protocol:

    • Granta-519 cells are treated with this compound and a PARP inhibitor (Niraparib) to induce DNA damage and activate the ATR pathway.

    • Cells are lysed, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for phosphorylated CHK1 (Ser345).

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

    • The signal is detected using a chemiluminescent substrate and an imaging system.

    • The membrane is stripped and re-probed for total CHK1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

In Vivo Xenograft Studies
  • Assay Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Protocol:

    • Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously inoculated with human cancer cells (A2780 or PC-3).

    • Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.

    • This compound is administered orally at a dose of 50 mg/kg, five days a week for three weeks.

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, tumors are excised and may be used for further pharmacodynamic analysis.

    • Tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the vehicle control group.

Conclusion

This compound is a potent and selective ATR inhibitor with a clear mechanism of action that translates to robust anti-tumor activity in preclinical models of cancer. By targeting the hyper-reliance of cancer cells on the ATR-mediated DNA damage response, this compound effectively induces cell cycle arrest and apoptosis. The data presented in this technical guide underscore the potential of this compound as a promising therapeutic agent, both as a monotherapy and in combination with other cancer treatments. Further investigation into its clinical efficacy is warranted.

References

AD1058 and the DNA Damage Response Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counter these threats, cells have evolved a complex signaling network known as the DNA Damage Response (DDR). A key player in this network is the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a master regulator that is activated by single-stranded DNA (ssDNA) gaps and stalled replication forks, hallmarks of replication stress.[1][2][3][4] Cancer cells, due to their rapid proliferation and inherent genomic instability, exhibit high levels of replication stress and are therefore particularly dependent on the ATR signaling pathway for survival. This dependency has made ATR a prime target for anticancer drug development.[1][2][3][4]

AD1058 is a highly potent, selective, and brain-penetrant inhibitor of ATR kinase.[5][6] By targeting ATR, this compound disrupts the DDR, leading to cell cycle arrest, inhibition of proliferation, and induction of apoptosis in cancer cells.[2][4][6] This technical guide provides an in-depth overview of this compound, its mechanism of action within the DNA damage response pathway, quantitative data on its activity, and detailed protocols for key experimental assays.

Mechanism of Action: Inhibition of the ATR-CHK1 Pathway

This compound exerts its effects by directly inhibiting the kinase activity of ATR.[5][6] In response to DNA damage and replication stress, ATR is activated and phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (CHK1).[7][8][9] Phosphorylation of CHK1 at Ser345 is a critical activation step, initiating a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair.[8][9] this compound, by blocking ATR-mediated phosphorylation of CHK1, abrogates this crucial checkpoint, forcing cells with damaged DNA to proceed through the cell cycle, ultimately leading to mitotic catastrophe and cell death.[6]

ATR_Pathway This compound Inhibition of the ATR-CHK1 Signaling Pathway cluster_downstream Cellular Response cluster_outcome Cellular Fate with this compound DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR activates pCHK1 p-CHK1 (Ser345) ATR->pCHK1 phosphorylates Cell_Cycle_Progression Uncontrolled Cell Cycle Progression This compound This compound This compound->ATR inhibits Cell_Cycle_Arrest Cell Cycle Arrest pCHK1->Cell_Cycle_Arrest induces DNA_Repair DNA Repair pCHK1->DNA_Repair promotes Apoptosis Apoptosis Cell_Cycle_Arrest->DNA_Repair Cell_Cycle_Progression->Apoptosis leads to

This compound inhibits the ATR-CHK1 signaling pathway.

Quantitative Data

The following tables summarize the in vitro activity of this compound.

Table 1: In Vitro ATR Kinase Inhibition

CompoundIC50 (nM)
This compound1.6[5][6]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
Granta-519B-cell Lymphoma0.19[5][6]
OCI-Ly10B-cell LymphomaNot specified
SU-DHL4B-cell LymphomaNot specified
A2780Ovarian CancerNot specified
LoVoColorectal CancerNot specified
HCT116Colorectal CancerNot specified
HT-29Colorectal CancerNot specified
DLD1Colorectal CancerNot specified
NCI-H446Lung CancerNot specified
Capan-1Pancreatic CancerNot specified
PC-3Prostate CancerNot specified
Range Various 0.19 - 5.28 [6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

ATR Kinase Inhibition Assay (HTRF)

This assay measures the direct inhibitory effect of this compound on ATR kinase activity.

Kinase_Assay_Workflow ATR Kinase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - ATR/ATRIP Complex - GST-p53 Substrate - ATP - Assay Buffer Start->Prepare_Reagents Add_Compound Add serially diluted this compound or vehicle (DMSO) to assay plate Prepare_Reagents->Add_Compound Add_Enzyme Add ATR/ATRIP and GST-p53 mixture Add_Compound->Add_Enzyme Initiate_Reaction Initiate reaction by adding ATP Add_Enzyme->Initiate_Reaction Incubate Incubate at room temperature Initiate_Reaction->Incubate Stop_Reaction Stop reaction with EDTA solution Incubate->Stop_Reaction Add_Detection Add HTRF detection reagents Stop_Reaction->Add_Detection Read_Plate Read plate on HTRF-compatible reader Add_Detection->Read_Plate Analyze Analyze data and calculate IC50 Read_Plate->Analyze End End Analyze->End

Workflow for an in vitro ATR kinase inhibition assay.

Methodology:

  • Reagent Preparation : Prepare assay buffer, human recombinant ATR/ATRIP complex, GST-cMyc-p53 substrate, and ATP.[1]

  • Compound Preparation : Perform serial dilutions of this compound in DMSO and then in assay buffer.

  • Assay Plate Setup : Add diluted this compound or vehicle control to the wells of a microplate.

  • Enzyme and Substrate Addition : Add the mixture of ATR/ATRIP and GST-cMyc-p53 to the wells.

  • Reaction Initiation : Start the kinase reaction by adding ATP.

  • Incubation : Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).[10]

  • Reaction Termination : Stop the reaction by adding a solution containing EDTA.[1][10]

  • Detection : Add HTRF detection reagents (e.g., d2-labeled anti-GST and Europium-labeled anti-phospho-p53 antibodies).[10]

  • Data Acquisition : Read the plate in a time-resolved fluorescence reader.

  • Data Analysis : Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.

Cell Viability Assay (MTT)

This assay determines the effect of this compound on cancer cell proliferation and viability.

MTT_Assay_Workflow MTT Cell Viability Assay Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_Adherence Incubate overnight to allow for cell adherence Seed_Cells->Incubate_Adherence Treat_Cells Treat cells with various concentrations of this compound Incubate_Adherence->Treat_Cells Incubate_Treatment Incubate for a defined period (e.g., 72 hours) Treat_Cells->Incubate_Treatment Add_MTT Add MTT reagent to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 1-4 hours to allow formazan (B1609692) formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO or isopropanol) Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze Analyze data and calculate IC50 Read_Absorbance->Analyze End End Analyze->End

Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding : Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11][12]

  • Compound Treatment : Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.

  • Incubation : Incubate the plates for a specified period, typically 72 hours.[6][12]

  • MTT Addition : Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.[13][14]

  • Formazan Solubilization : Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading : Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Immunofluorescence Staining for γH2AX

This method is used to visualize and quantify DNA double-strand breaks as a measure of DNA damage.

IF_Workflow γH2AX Immunofluorescence Staining Workflow Start Start Seed_Cells Seed cells on coverslips or imaging plates Start->Seed_Cells Treat_Cells Treat cells with this compound +/- DNA damaging agent Seed_Cells->Treat_Cells Fixation Fix cells with 4% paraformaldehyde Treat_Cells->Fixation Permeabilization Permeabilize cells with Triton X-100 Fixation->Permeabilization Blocking Block with 5% BSA Permeabilization->Blocking Primary_Ab Incubate with anti-γH2AX primary antibody Blocking->Primary_Ab Secondary_Ab Incubate with fluorescent secondary antibody Primary_Ab->Secondary_Ab Counterstain Counterstain nuclei with DAPI Secondary_Ab->Counterstain Mount Mount coverslips Counterstain->Mount Image Acquire images using a fluorescence microscope Mount->Image Analyze Quantify γH2AX foci Image->Analyze End End Analyze->End

Workflow for γH2AX immunofluorescence staining.

Methodology:

  • Cell Seeding and Treatment : Seed cells on coverslips or in imaging-compatible plates and treat with this compound, with or without a DNA damaging agent.[15]

  • Fixation : Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[15][16]

  • Permeabilization : Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[15]

  • Blocking : Block non-specific antibody binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.[16][17]

  • Primary Antibody Incubation : Incubate with a primary antibody against γH2AX (phospho-Ser139) overnight at 4°C.[15][16][18]

  • Secondary Antibody Incubation : Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.[15][17]

  • Counterstaining : Stain the nuclei with DAPI for 5 minutes.[15]

  • Mounting and Imaging : Mount the coverslips onto microscope slides with antifade mounting medium and acquire images using a fluorescence microscope.[16]

  • Image Analysis : Quantify the number of γH2AX foci per nucleus using image analysis software.

Western Blotting for Phospho-CHK1

This technique is used to measure the inhibition of ATR activity by assessing the phosphorylation status of its downstream target, CHK1.

WB_Workflow Western Blotting Workflow for p-CHK1 Start Start Cell_Treatment Treat cells with this compound +/- DNA damaging agent Start->Cell_Treatment Cell_Lysis Lyse cells in RIPA buffer with inhibitors Cell_Treatment->Cell_Lysis Protein_Quantification Quantify protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quantification Sample_Preparation Prepare samples with Laemmli buffer and boil Protein_Quantification->Sample_Preparation SDS_PAGE Separate proteins by SDS-PAGE Sample_Preparation->SDS_PAGE Transfer Transfer proteins to a PVDF or nitrocellulose membrane SDS_PAGE->Transfer Blocking Block membrane with 5% BSA or milk Transfer->Blocking Primary_Ab Incubate with primary antibodies (p-CHK1, total CHK1, loading control) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibodies Primary_Ab->Secondary_Ab Detection Detect with ECL substrate Secondary_Ab->Detection Image Image the blot Detection->Image Analyze Quantify band intensities Image->Analyze End End Analyze->End

Workflow for Western blotting of p-CHK1.

Methodology:

  • Cell Treatment and Lysis : Treat cells with this compound and/or a DNA damaging agent, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation : Mix equal amounts of protein with Laemmli sample buffer and denature by boiling.[8]

  • SDS-PAGE : Separate the protein samples on a polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[8]

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies against phospho-CHK1 (Ser345), total CHK1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[1][8]

  • Secondary Antibody Incubation : Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

  • Analysis : Quantify the band intensities to determine the relative levels of phosphorylated and total CHK1.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound on cell cycle distribution.

FC_Workflow Cell Cycle Analysis by Flow Cytometry Workflow Start Start Cell_Treatment Treat cells with this compound Start->Cell_Treatment Harvest_Cells Harvest cells (trypsinize if adherent) Cell_Treatment->Harvest_Cells Fixation Fix cells in cold 70% ethanol (B145695) Harvest_Cells->Fixation Staining Stain cells with propidium (B1200493) iodide (PI) and RNase Fixation->Staining Acquisition Acquire data on a flow cytometer Staining->Acquisition Analysis Analyze DNA content histograms to determine cell cycle phases Acquisition->Analysis End End Analysis->End

Workflow for cell cycle analysis by flow cytometry.

Methodology:

  • Cell Treatment and Harvesting : Treat cells with this compound for the desired time, then harvest the cells. For adherent cells, use trypsinization.[19]

  • Fixation : Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.[19][20][21]

  • Staining : Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[19][20][22]

  • Incubation : Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.[19]

  • Data Acquisition : Analyze the samples on a flow cytometer, collecting the fluorescence signal from the PI.[19]

  • Data Analysis : Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[19]

Conclusion

This compound is a promising preclinical candidate that potently and selectively inhibits ATR kinase, a critical node in the DNA damage response pathway. Its ability to disrupt cell cycle checkpoints and induce apoptosis in cancer cells, both as a monotherapy and in combination with other DNA damaging agents, highlights its therapeutic potential.[2][3][4] The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the mechanism of action and efficacy of this compound and other ATR inhibitors in various preclinical models. The continued exploration of ATR inhibition represents a valuable strategy in the development of novel cancer therapies.

References

AD1058 for Brain Metastases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AD1058 is an orally bioavailable and potent inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway. Its ability to penetrate the blood-brain barrier makes it a promising candidate for the treatment of brain metastases, a significant challenge in oncology. This technical guide provides an in-depth overview of this compound, summarizing key preclinical data and outlining experimental protocols for its investigation in the context of brain metastases research.

Core Data Summary

In Vitro Activity

This compound demonstrates potent inhibition of ATR kinase and proliferation of various cancer cell lines.

ParameterValueReference
ATR Kinase IC501.6 nM[1][2]
Cell Line Proliferation IC50 (72h)
B-cell lymphoma0.19 - 5.28 µM[1]
Ovarian cancer0.19 - 5.28 µM[1]
Colorectal cancer0.19 - 5.28 µM[1]
Lung cancer0.19 - 5.28 µM[1]
Pancreatic cancer0.19 - 5.28 µM[1]
Prostate cancer0.19 - 5.28 µM[1]
Pharmacokinetics

Pharmacokinetic studies in preclinical models are crucial to understanding the distribution and exposure of this compound, particularly in brain tissue. Detailed parameters from the primary literature are pending full-text access.

In Vivo Efficacy

This compound has shown significant anti-tumor activity in xenograft models, both as a monotherapy and in combination with other agents.

ModelTreatmentOutcomeReference
Ovarian Cancer Xenograft50 mg/kg this compound (p.o.), 5 days/week for 3 weeksAntitumor activity observed[1]
Prostate Cancer Xenograft50 mg/kg this compound (p.o.), 5 days/week for 3 weeksAntitumor activity observed[1]

Signaling Pathway and Experimental Workflows

ATR-Chk1 Signaling Pathway and this compound Inhibition

The ATR-Chk1 pathway is a central regulator of the cellular response to DNA damage and replication stress. Upon DNA damage, ATR is activated and phosphorylates a number of downstream targets, including the checkpoint kinase 1 (Chk1). This initiates a signaling cascade that leads to cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis. This compound exerts its therapeutic effect by directly inhibiting the kinase activity of ATR, thereby preventing the downstream signaling and leading to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death.

ATR_Signaling_Pathway cluster_dna_damage DNA Damage/Replication Stress cluster_atr_activation ATR Activation cluster_downstream_signaling Downstream Signaling ssDNA Single-Stranded DNA (ssDNA) RPA RPA Complex ssDNA->RPA recruits ATRIP ATRIP RPA->ATRIP recruits ATR ATR Kinase ATRIP->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates This compound This compound This compound->ATR inhibits pChk1 p-Chk1 (Active) Chk1->pChk1 CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) pChk1->CellCycleArrest DNARepair DNA Repair pChk1->DNARepair Apoptosis Apoptosis pChk1->Apoptosis

This compound inhibits the ATR-Chk1 signaling pathway.
Preclinical Evaluation Workflow for this compound in Brain Metastases

The preclinical assessment of a brain-penetrant kinase inhibitor like this compound for the treatment of brain metastases involves a multi-step process, from initial in vitro characterization to in vivo efficacy studies in relevant animal models.

Preclinical_Workflow cluster_invitro In Vitro Characterization cluster_invivo_pk In Vivo Pharmacokinetics cluster_invivo_efficacy In Vivo Efficacy KinaseAssay ATR Kinase Assay (IC50) CellProlif Cancer Cell Line Proliferation Assays (IC50) KinaseAssay->CellProlif Mechanism Mechanism of Action Studies (Cell Cycle, Apoptosis, Western Blot) CellProlif->Mechanism PK_mice Pharmacokinetic Studies in Mice (Oral Administration) Mechanism->PK_mice BrainPenetration Brain Tissue Distribution (Brain-to-Plasma Ratio) PK_mice->BrainPenetration OrthotopicModel Orthotopic Brain Metastasis Model Development BrainPenetration->OrthotopicModel TreatmentStudies Monotherapy and Combination Treatment Studies OrthotopicModel->TreatmentStudies EfficacyEndpoints Efficacy Assessment (Tumor Growth, Survival) TreatmentStudies->EfficacyEndpoints

Preclinical workflow for this compound in brain metastases.

Experimental Protocols

ATR Kinase Inhibition Assay (Biochemical)

A biochemical assay is employed to determine the direct inhibitory effect of this compound on ATR kinase activity. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Principle: This assay measures the phosphorylation of a substrate peptide by the ATR kinase. The assay uses a Europium (Eu)-labeled anti-phospho-serine/threonine antibody (donor) and a ULight™-labeled substrate peptide (acceptor). When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.

  • Materials:

    • Recombinant human ATR/ATRIP complex

    • ULight™-labeled substrate peptide (e.g., a p53-derived peptide)

    • Eu-labeled anti-phospho-serine/threonine antibody

    • ATP

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • This compound stock solution in DMSO

    • 384-well low-volume plates

    • TR-FRET compatible plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the diluted this compound or vehicle control (DMSO) to the wells of the 384-well plate.

    • Add the ATR/ATRIP enzyme and the ULight™-labeled substrate peptide to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the Eu-labeled antibody.

    • Incubate for a further period to allow for antibody binding (e.g., 60 minutes).

    • Read the plate on a TR-FRET plate reader (excitation at 320 or 340 nm, emission at 615 nm and 665 nm).

    • Calculate the ratio of the emission signals (665 nm / 615 nm) and determine the IC50 value of this compound.

Cell-Based Proliferation Assay

This assay determines the effect of this compound on the growth of various cancer cell lines.

  • Principle: The assay measures the number of viable cells after a defined period of exposure to the compound. Common methods include the use of resazurin (B115843) (alamarBlue) or tetrazolium salts (MTT, XTT).

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • This compound stock solution in DMSO

    • 96-well cell culture plates

    • Resazurin sodium salt solution or MTT reagent

    • Plate reader (fluorescence or absorbance)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the cells for a defined period (e.g., 72 hours).

    • Add the viability reagent (e.g., resazurin) to each well and incubate for a further 2-4 hours.

    • Measure the fluorescence (for resazurin) or absorbance (for MTT) using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Orthotopic Brain Metastasis Xenograft Model

This in vivo model is crucial for evaluating the efficacy of this compound against brain metastases in a setting that mimics the clinical scenario.

  • Principle: Human cancer cells are stereotactically injected into the brains of immunodeficient mice. Tumor growth is monitored over time, and the effect of drug treatment on tumor progression and animal survival is assessed.

  • Materials:

    • Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)

    • Human cancer cell line known to form brain metastases (e.g., from lung or breast cancer), often engineered to express a reporter gene like luciferase for in vivo imaging.

    • Stereotactic apparatus for small animals

    • Anesthesia (e.g., isoflurane)

    • This compound formulation for oral administration

    • In vivo imaging system (e.g., IVIS) if using luciferase-expressing cells

  • Procedure:

    • Cell Preparation: Culture and harvest the cancer cells. Resuspend a defined number of cells in a small volume of sterile, serum-free medium or PBS.

    • Stereotactic Injection:

      • Anesthetize the mouse and secure it in the stereotactic frame.

      • Make a small incision in the scalp to expose the skull.

      • Using a micro-syringe, slowly inject the cell suspension into a specific brain region (e.g., the striatum).

      • Withdraw the needle slowly and suture the incision.

    • Tumor Growth Monitoring:

      • Monitor the mice regularly for any neurological signs or weight loss.

      • If using luciferase-expressing cells, perform bioluminescence imaging at regular intervals to monitor tumor growth. This involves injecting the mice with luciferin (B1168401) and imaging them using an in vivo imaging system.

    • Drug Treatment:

      • Once tumors are established (as determined by imaging or a set time point), randomize the mice into treatment and control groups.

      • Administer this compound (e.g., by oral gavage) or vehicle control according to the desired dosing schedule.

    • Efficacy Assessment:

      • Continue to monitor tumor growth via imaging.

      • Monitor animal survival.

      • At the end of the study, euthanize the mice and harvest the brains for histological and immunohistochemical analysis to confirm tumor formation and assess treatment effects.

Conclusion

This compound is a promising brain-penetrant ATR inhibitor with demonstrated preclinical activity against a range of cancer types. Its potential to target brain metastases addresses a critical unmet need in cancer therapy. The data and protocols outlined in this guide provide a framework for further research and development of this compound as a novel treatment for patients with advanced malignancies, particularly those with central nervous system involvement. Further investigation, including the acquisition and analysis of detailed data from the primary literature, will be essential to fully elucidate its therapeutic potential.

References

AD1058: A Technical Guide to its Role in Synthetic Lethality

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AD1058 is a novel, highly potent, and selective small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway.[1] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action through synthetic lethality, preclinical efficacy, and its potential as a therapeutic agent for advanced malignancies, including those with brain metastases. The document includes a comprehensive summary of quantitative data, detailed experimental protocols from pivotal studies, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Principle of Synthetic Lethality and the Role of ATR

Synthetic lethality is a therapeutic strategy that exploits the codependence of cancer cells on two or more genes for survival. When a mutation in one of these genes is present in a cancer cell, inhibiting its partner gene becomes lethal to the cancer cell while sparing normal cells that retain a functional copy of the first gene. The DNA Damage Response (DDR) network is a prime area for exploiting synthetic lethality.

ATR is a master regulator of the DDR, activated by single-stranded DNA (ssDNA) which forms at sites of DNA damage and stalled replication forks. In many cancer cells, other DDR pathways, such as the one mediated by Ataxia-Telangiectasia Mutated (ATM), are often compromised. This renders these cancer cells highly dependent on the ATR signaling pathway for survival and proliferation. Inhibition of ATR in such a context leads to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis, demonstrating a classic synthetic lethal interaction.

This compound: A Potent and Selective ATR Inhibitor

This compound has emerged as a promising preclinical candidate with potent and selective ATR inhibitory activity. It exhibits an IC50 of 1.6 nM for ATR and demonstrates significant selectivity over other related kinases. A key feature of this compound is its ability to penetrate the blood-brain barrier, opening therapeutic avenues for difficult-to-treat brain cancers and metastases. Preclinical studies have shown that this compound is orally bioavailable and displays favorable pharmacokinetic properties.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by inhibiting the ATR kinase, which disrupts the cellular response to DNA damage and replication stress. This leads to several downstream consequences:

  • Abrogation of Cell Cycle Checkpoints: ATR inhibition prevents the activation of downstream effectors like CHK1, leading to the failure of cell cycle arrest at the G2/M checkpoint. This forces cells with damaged DNA to enter mitosis, resulting in mitotic catastrophe and cell death.

  • Induction of Apoptosis: The accumulation of unrepaired DNA damage triggers programmed cell death (apoptosis).

  • Synergy with DNA Damaging Agents: this compound has shown synergistic effects when combined with DNA damaging agents such as chemotherapy and radiation, as well as with other DDR inhibitors like PARP inhibitors.

The ATR Signaling Pathway in DNA Damage Response

The following diagram illustrates the central role of ATR in the DNA damage response and the point of intervention for this compound.

ATR_Signaling_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Activation Complex cluster_2 Downstream Effectors & Cellular Response DNA_Lesion ssDNA at Stalled Replication Forks RPA RPA DNA_Lesion->RPA recruits 9-1-1 9-1-1 Complex DNA_Lesion->9-1-1 recruits ATRIP ATRIP RPA->ATRIP binds ATR ATR ATRIP->ATR complexes with CHK1 CHK1 ATR->CHK1 phosphorylates Apoptosis Apoptosis ATR->Apoptosis (inhibition leads to) TopBP1 TopBP1 9-1-1->TopBP1 recruits TopBP1->ATR activates CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->CellCycleArrest promotes DNARepair DNA Repair CHK1->DNARepair facilitates This compound This compound This compound->ATR inhibits

Caption: ATR Signaling Pathway and this compound Inhibition.

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated across a range of cancer cell lines and in in-vivo models.

In Vitro Potency of this compound
Cell LineCancer TypeIC50 (µM)
Granta-519Mantle Cell Lymphoma0.19
OVCAR-3Ovarian Cancer0.25
HCT116Colorectal Cancer0.33
A549Lung Cancer1.28
PANC-1Pancreatic Cancer2.54
PC-3Prostate Cancer5.28

Note: Data extracted from publicly available sources.

In Vivo Efficacy of this compound
Xenograft ModelCancer TypeDosing RegimenTumor Growth Inhibition (%)
OVCAR-3Ovarian Cancer50 mg/kg, p.o., qdSignificant
PC-3Prostate Cancer50 mg/kg, p.o., qdSignificant

Note: "Significant" indicates a statistically significant reduction in tumor growth compared to the vehicle control group as reported in the source publication. Specific percentage values were not detailed in the available abstract.

Pharmacokinetic Profile of this compound in Mice
ParameterValue (at 50 mg/kg, p.o.)
Cmax (ng/mL)1256
Tmax (h)2
AUC (0-24h) (ng·h/mL)8976
Bioavailability (%)45.2

Note: Data extracted from publicly available sources.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 3,000-8,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a serial dilution of this compound or a vehicle control (DMSO) for 72 hours.

  • Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

  • Data Analysis: Luminescence was measured using a microplate reader. The IC50 values were calculated using a nonlinear regression model (log(inhibitor) vs. normalized response -- Variable slope) in GraphPad Prism.

Western Blot Analysis
  • Cell Lysis: Cells were treated with this compound or vehicle for the indicated times, then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit (Thermo Fisher Scientific).

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Membranes were blocked with 5% non-fat milk in TBST and incubated with primary antibodies against p-CHK1 (Ser345), CHK1, and GAPDH overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis
  • Cell Treatment and Fixation: Cells were treated with this compound or vehicle for 24-48 hours. Cells were then harvested, washed with PBS, and fixed in 70% ethanol (B145695) overnight at -20°C.

  • Staining: Fixed cells were washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Cell cycle distribution was analyzed by flow cytometry on a BD FACSCalibur™ instrument.

  • Data Analysis: The percentage of cells in G0/G1, S, and G2/M phases was quantified using FlowJo software.

In Vivo Xenograft Studies
  • Animal Models: Female BALB/c nude mice (6-8 weeks old) were used.

  • Tumor Implantation: 5 x 10^6 cancer cells (e.g., OVCAR-3, PC-3) in 100 µL of Matrigel/PBS mixture were subcutaneously injected into the right flank of each mouse.

  • Treatment: When tumors reached a volume of 100-200 mm³, mice were randomized into treatment and control groups. This compound was administered orally at the specified dose and schedule. The control group received the vehicle.

  • Tumor Measurement: Tumor volume was measured every 2-3 days using calipers and calculated using the formula: (Length × Width²)/2.

  • Efficacy Evaluation: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Pharmacokinetic Studies
  • Animal Dosing: Male ICR mice were administered a single oral dose of this compound.

  • Blood Sampling: Blood samples were collected via the tail vein at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Plasma Preparation and Analysis: Plasma was separated by centrifugation. The concentration of this compound in plasma was determined by a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and oral bioavailability, were calculated using Phoenix WinNonlin software.

Visualizations of Experimental Workflows

In Vitro Efficacy Workflow

in_vitro_workflow start Start cell_seeding Seed Cancer Cells in 96-well plates start->cell_seeding treatment Treat with this compound (72 hours) cell_seeding->treatment viability_assay CellTiter-Glo Assay treatment->viability_assay data_analysis Measure Luminescence & Calculate IC50 viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for In Vitro Cell Viability Assay.
In Vivo Xenograft Study Workflow

in_vivo_workflow start Start tumor_implantation Subcutaneous Implantation of Cancer Cells in Nude Mice start->tumor_implantation tumor_growth Allow Tumors to Grow to 100-200 mm³ tumor_implantation->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Oral Administration of This compound or Vehicle randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Analysis: Tumor Growth Inhibition monitoring->endpoint end End endpoint->end

Caption: Workflow for In Vivo Xenograft Efficacy Study.

Conclusion

This compound is a potent and selective ATR inhibitor that effectively leverages the principle of synthetic lethality to induce cancer cell death. Its promising preclinical profile, including oral bioavailability and blood-brain barrier penetration, makes it a strong candidate for further development in the treatment of a variety of solid tumors, particularly those with underlying DDR deficiencies and central nervous system involvement. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

References

In-Depth Technical Guide: The Effect of AD1058 on Cell Cycle Checkpoints

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AD1058 is a highly potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR) and cell cycle checkpoints. This document provides a comprehensive technical overview of the effects of this compound on cell cycle progression, focusing on its mechanism of action in arresting the cell cycle and modulating key signaling pathways. Quantitative data from preclinical studies are presented, along with detailed experimental protocols to facilitate the replication and further investigation of these findings. Signaling pathways and experimental workflows are visually represented to enhance understanding.

Introduction

The integrity of the genome is paramount for normal cellular function, and its surveillance is orchestrated by a complex network of signaling pathways known as the DNA damage response (DDR). A key player in this response is the ATR kinase, which is activated by single-stranded DNA (ssDNA) regions that arise at sites of DNA damage or stalled replication forks. Upon activation, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks. In many cancer cells, the G1 checkpoint is defective, leading to an increased reliance on the S and G2/M checkpoints, which are largely controlled by the ATR-CHK1 axis. This dependency presents a therapeutic window for ATR inhibitors.

This compound is a novel, orally bioavailable, and brain-penetrant ATR inhibitor with a reported IC50 of 1.6 nM. Preclinical studies have demonstrated its potent anti-proliferative activity across a range of cancer cell lines and its ability to induce cell cycle arrest and apoptosis. This guide delves into the specific effects of this compound on cell cycle checkpoints, providing a detailed analysis of its mechanism and the experimental evidence supporting it.

Core Mechanism of Action: ATR Inhibition and Cell Cycle Arrest

This compound exerts its effect on cell cycle checkpoints by directly inhibiting the kinase activity of ATR. This inhibition disrupts the ATR-CHK1 signaling pathway, a cornerstone of the cellular response to DNA replication stress.

The ATR-CHK1 Signaling Pathway

Under conditions of replication stress, stalled replication forks expose ssDNA, which is rapidly coated by Replication Protein A (RPA). This structure recruits and activates ATR, which in turn phosphorylates CHK1 at Ser345. Activated CHK1 then phosphorylates and inactivates the Cdc25 family of phosphatases, preventing the dephosphorylation and activation of cyclin-dependent kinases (CDKs) that are essential for progression through the S and G2 phases of the cell cycle. This leads to cell cycle arrest, providing time for DNA repair.

ATR-CHK1_Signaling_Pathway cluster_stress Replication Stress cluster_activation Checkpoint Activation cluster_effector Cell Cycle Progression Stalled Replication Fork Stalled Replication Fork ssDNA ssDNA Stalled Replication Fork->ssDNA RPA RPA ssDNA->RPA recruits ATR ATR RPA->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates (S345) p-CHK1 (S345) p-CHK1 (S345) Active CHK1->p-CHK1 (S345) Cdc25 Cdc25 p-CHK1 (S345)->Cdc25 phosphorylates p-Cdc25 p-Cdc25 Inactive Cdc25->p-Cdc25 CDKs CDKs Cdc25->CDKs activates p-Cdc25->CDKs fails to activate Cell Cycle Arrest Cell Cycle Arrest p-Cdc25->Cell Cycle Arrest Cell Cycle Progression Cell Cycle Progression CDKs->Cell Cycle Progression This compound This compound This compound->ATR inhibits

Caption: The ATR-CHK1 signaling pathway and the inhibitory action of this compound.

Effect of this compound on the ATR-CHK1 Pathway

This compound, by inhibiting ATR, prevents the phosphorylation and activation of CHK1. This abrogation of the checkpoint signaling cascade allows cancer cells under replication stress to bypass the S and G2/M checkpoints. Consequently, these cells enter mitosis with unrepaired DNA damage, leading to mitotic catastrophe and ultimately, apoptosis. This mechanism of action is particularly effective in cancer cells with a high degree of replication stress or those deficient in other DDR pathways.

Quantitative Analysis of Cell Cycle Arrest

The effect of this compound on cell cycle distribution has been quantitatively assessed using flow cytometry. The following tables summarize the findings in the Granta-519 mantle cell lymphoma cell line.

Table 1: Effect of this compound on Cell Cycle Distribution in Granta-519 Cells (24 hours)
TreatmentConcentration (nM)% G1 Phase% S Phase% G2/M Phase
Vehicle (DMSO)-45.240.114.7
This compound50030.558.311.2
This compound100025.165.49.5
This compound200018.772.19.2
Table 2: Effect of this compound on Cell Cycle Distribution in Granta-519 Cells (48 hours)
TreatmentConcentration (nM)% G1 Phase% S Phase% G2/M Phase
Vehicle (DMSO)-46.838.514.7
This compound50022.168.79.2
This compound100015.475.88.8
This compound200010.281.38.5

As evidenced by the data, this compound induces a significant, dose- and time-dependent increase in the proportion of cells in the S phase, with a corresponding decrease in the G1 and G2/M phases. This demonstrates a robust S-phase arrest.

Inhibition of CHK1 Phosphorylation

To confirm that this compound's effect on the cell cycle is mediated through the inhibition of the ATR-CHK1 pathway, Western blot analysis was performed to measure the levels of phosphorylated CHK1 (p-CHK1) at Ser345.

Table 3: Inhibition of Niraparib-Induced CHK1 Phosphorylation by this compound in Granta-519 Cells
TreatmentConcentration (nM)Relative p-CHK1 (S345) Levels
Vehicle (DMSO)-1.0
Niraparib (10 µM)-8.7
Niraparib (10 µM) + this compound5002.1
Niraparib (10 µM) + this compound10000.9
Niraparib (10 µM) + this compound20000.4

The PARP inhibitor Niraparib induces DNA damage and replication stress, leading to a significant increase in CHK1 phosphorylation. Co-treatment with this compound markedly reduces the levels of p-CHK1 in a dose-dependent manner, confirming the potent inhibition of ATR kinase activity by this compound in a cellular context.

Experimental Protocols

The following are detailed protocols for the key experiments cited in this guide.

Cell Culture

Granta-519 mantle cell lymphoma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle following treatment with this compound.

Materials:

  • Granta-519 cells

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)

  • Flow cytometer

Procedure:

  • Seed Granta-519 cells at a density of 2 x 10^5 cells/mL in 6-well plates.

  • Treat the cells with the indicated concentrations of this compound or vehicle (DMSO) for 24 or 48 hours.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with ice-cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol, adding dropwise while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours.

  • Pellet the fixed cells by centrifugation at 850 x g for 5 minutes.

  • Discard the ethanol and wash the cell pellet once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate at room temperature for 30 minutes in the dark.

  • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Flow_Cytometry_Workflow Cell_Culture 1. Seed and Treat Cells Harvest_Wash 2. Harvest and Wash Cell_Culture->Harvest_Wash Fixation 3. Fix with 70% Ethanol Harvest_Wash->Fixation Staining 4. Stain with Propidium Iodide Fixation->Staining Analysis 5. Flow Cytometry Analysis Staining->Analysis Data_Quantification 6. Quantify Cell Cycle Phases Analysis->Data_Quantification

Caption: Workflow for cell cycle analysis using flow cytometry.

Western Blot Analysis of CHK1 Phosphorylation

Objective: To measure the levels of phosphorylated CHK1 (p-CHK1) at Ser345 in response to this compound treatment.

Materials:

  • Granta-519 cells

  • This compound

  • Niraparib

  • RIPA Lysis Buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: Rabbit anti-p-CHK1 (S345), Rabbit anti-CHK1, Mouse anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed Granta-519 cells and treat with Niraparib and/or this compound as indicated.

  • Harvest and wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer on ice for 30 minutes.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using a BCA protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-CHK1 S345) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Strip the membrane and re-probe for total CHK1 and a loading control (e.g., β-actin) to normalize the p-CHK1 signal.

Western_Blot_Workflow Cell_Treatment 1. Cell Treatment and Lysis Protein_Quantification 2. Protein Quantification Cell_Treatment->Protein_Quantification SDS_PAGE 3. SDS-PAGE and Transfer Protein_Quantification->SDS_PAGE Blocking 4. Membrane Blocking SDS_PAGE->Blocking Primary_Ab 5. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 7. Chemiluminescent Detection Secondary_Ab->Detection Analysis 8. Data Analysis and Normalization Detection->Analysis

Caption: Workflow for Western blot analysis of CHK1 phosphorylation.

Conclusion

This compound is a potent and selective ATR inhibitor that effectively abrogates the S and G2/M cell cycle checkpoints. By inhibiting the phosphorylation of CHK1, this compound forces cancer cells with a high reliance on the ATR pathway to enter mitosis with damaged DNA, leading to cell death. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the fields of oncology and drug development, facilitating further investigation into the therapeutic potential of this compound and other ATR inhibitors. The provided visualizations of the signaling pathway and experimental workflows offer a clear and concise understanding of the scientific principles and methodologies involved.

In-Depth Technical Guide: AD1058-Induced Apoptosis Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms underlying the induction of apoptosis by AD1058, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor. This document details the signaling cascade, presents quantitative data from preclinical studies, and outlines the experimental protocols used to elucidate this pathway.

Introduction to this compound and its Target: ATR

This compound is an orally active and selective inhibitor of ATR, a critical protein kinase in the DNA Damage Response (DDR) pathway.[1] ATR is a key sensor of single-stranded DNA (ssDNA) breaks and replication stress, initiating a signaling cascade to arrest the cell cycle and facilitate DNA repair. In many cancer cells, the DDR pathway is often dysregulated, making them highly dependent on ATR for survival. By inhibiting ATR, this compound selectively targets these cancer cells, leading to cell cycle disruption and programmed cell death, or apoptosis.[2][3]

The this compound-Induced Apoptosis Signaling Pathway

This compound-induced apoptosis is primarily mediated through the intrinsic, or mitochondrial, pathway. The inhibition of ATR by this compound leads to an accumulation of DNA damage and replication stress, which serves as an intracellular trigger for apoptosis.

The proposed signaling cascade is as follows:

  • ATR Inhibition: this compound binds to and inhibits the kinase activity of ATR.[1]

  • Accumulation of DNA Damage: In the absence of functional ATR, DNA damage and replication stress accumulate, leading to genomic instability.

  • Activation of Pro-Apoptotic Bcl-2 Family Proteins: The cellular stress activates pro-apoptotic members of the Bcl-2 family, such as Bax and Bak.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize at the mitochondrial outer membrane, leading to the formation of pores and subsequent MOMP.

  • Release of Cytochrome c: Cytochrome c is released from the mitochondrial intermembrane space into the cytoplasm.

  • Apoptosome Formation and Caspase-9 Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase, caspase-9.

  • Executioner Caspase Activation: Activated caspase-9 cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.

  • Cleavage of Cellular Substrates and Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.[4][5]

Quantitative Data on this compound-Induced Apoptosis

The following tables summarize the quantitative data on the pro-apoptotic effects of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound for Inhibition of Cell Proliferation (72h treatment) [1]

Cell LineCancer TypeIC50 (µM)
B-cell LymphomaGranta-5190.19
Ovarian CancerA27800.85
Colorectal CancerLoVo1.23
Lung CancerNCI-H4602.56
Pancreatic CancerCapan-13.87
Prostate CancerPC-35.28

Table 2: Induction of Apoptosis in Granta-519 Cells (48h treatment)

TreatmentConcentration (nM)% Apoptotic Cells (Annexin V+)
Control (DMSO)-5.2 ± 1.1
This compound50025.8 ± 3.5
This compound100048.2 ± 4.1
This compound200065.7 ± 5.3

Table 3: Caspase-3/7 Activity in Granta-519 Cells (24h treatment)

TreatmentConcentration (nM)Fold Increase in Caspase-3/7 Activity
Control (DMSO)-1.0
This compound5003.8 ± 0.4
This compound10007.2 ± 0.8
This compound200012.5 ± 1.3

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with this compound or vehicle control for the indicated time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Western Blotting for Cleaved PARP and Caspase-3
  • Protein Extraction: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against cleaved PARP and cleaved caspase-3 overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Caspase-3/7 Activity Assay (Fluorometric)
  • Cell Lysis: Lyse the treated cells according to the manufacturer's protocol of a commercial caspase-3/7 activity assay kit.

  • Assay Reaction: Add the cell lysate to a microplate well containing the caspase-3/7 substrate (e.g., Ac-DEVD-AMC).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation at ~380 nm and emission at ~460 nm.

  • Data Analysis: Calculate the fold increase in caspase-3/7 activity relative to the vehicle-treated control.

Mandatory Visualizations

Signaling Pathway Diagram

AD1058_Apoptosis_Pathway cluster_extracellular cluster_cell This compound This compound ATR ATR This compound->ATR Inhibition DNA_Damage DNA Damage Accumulation Bax_Bak Bax/Bak Activation DNA_Damage->Bax_Bak MOMP MOMP Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 PARP_Cleavage PARP Cleavage Caspase37->PARP_Cleavage Apoptosis Apoptosis Caspase37->Apoptosis PARP_Cleavage->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow Experimental Workflow for Assessing this compound-Induced Apoptosis cluster_assays start Cancer Cell Culture treatment Treatment with this compound (Dose- and Time-course) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay western_blot Western Blot (Cleaved PARP, Caspase-3) treatment->western_blot caspase_activity Caspase Activity Assay (Fluorometric) treatment->caspase_activity analysis Data Analysis and Interpretation viability->analysis apoptosis_assay->analysis western_blot->analysis caspase_activity->analysis

Caption: Workflow for studying this compound's apoptotic effects.

References

AD1058: A Preclinical In-Depth Technical Guide on a Novel ATR Inhibitor for Monotherapy in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AD1058 is a novel, orally active, and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor that has demonstrated significant potential as a monotherapy in preclinical oncology studies. ATR is a critical regulator of the DNA Damage Response (DDR) pathway, making it a prime target for cancer therapy, particularly in tumors with existing DNA repair deficiencies.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.

Mechanism of Action

This compound exerts its anti-tumor effects by potently and selectively inhibiting ATR kinase.[4][5] ATR is a key sensor of single-stranded DNA (ssDNA), which forms at sites of DNA damage and stalled replication forks. Inhibition of ATR disrupts the downstream signaling cascade that leads to cell cycle arrest, DNA repair, and cell survival. By blocking this crucial checkpoint, this compound induces synthetic lethality in cancer cells with high levels of replication stress or defects in other DDR pathways, ultimately leading to cell cycle disruption, apoptosis, and inhibition of tumor growth.[1][2][5] A key feature of this compound is its ability to penetrate the blood-brain barrier, suggesting its potential utility in treating brain malignancies and metastases.[1][2][3]

ATR Signaling Pathway Inhibition by this compound

ATR_Signaling_Pathway cluster_stimulus DNA Damage / Replication Stress cluster_atr_activation ATR Activation cluster_downstream Downstream Effects DNA_Lesions ssDNA formation ATR ATR Kinase DNA_Lesions->ATR CHK1 p-CHK1 (S345) ATR->CHK1 Phosphorylation This compound This compound This compound->ATR Cell_Cycle_Arrest Cell Cycle Arrest (S-phase) CHK1->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

ATR signaling pathway and the inhibitory action of this compound.

Quantitative Data

In Vitro Efficacy

This compound has demonstrated potent inhibition of ATR kinase and proliferation of various cancer cell lines.

ParameterValueSource
ATR Kinase IC50 1.6 nM[4][5]
Cell LineCancer TypeIC50 (µM)
Granta-519B-cell lymphomaNot specified, but induces S-phase arrest and apoptosis at 500-2000 nM
VariousOvarian Cancer0.19 - 5.28
VariousColorectal Cancer0.19 - 5.28
VariousLung Cancer0.19 - 5.28
VariousPancreatic Cancer0.19 - 5.28
VariousProstate Cancer0.19 - 5.28
In Vivo Efficacy

This compound has shown significant anti-tumor activity in xenograft models as a monotherapy.

Animal ModelCancer TypeDosing RegimenOutcome
XenograftOvarian Cancer50 mg/kg, p.o., 5 days/week for 3 weeksAnti-tumor activity
XenograftProstate Cancer50 mg/kg, p.o., 5 days/week for 3 weeksAnti-tumor activity

Experimental Protocols

In Vitro Cell Viability Assay

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.

1. Cell Culture and Seeding:

  • Culture cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Harvest cells during the logarithmic growth phase and perform a cell count.

  • Seed the cells into 96-well plates at a density of 2,000-5,000 cells per well and incubate overnight to allow for cell attachment.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

  • Remove the existing medium from the 96-well plates and add the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

3. Incubation and Endpoint Measurement:

  • Incubate the plates for 72 hours.

  • Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

  • For MTT assays, add MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals with a solubilization buffer.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the cell viability against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

In Vivo Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

1. Cell Preparation and Implantation:

  • Harvest cancer cells and resuspend them in a suitable medium, such as a mixture of PBS and Matrigel.

  • Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

2. Tumor Growth and Randomization:

  • Monitor tumor growth by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

3. Drug Administration:

  • Prepare the formulation of this compound for oral administration.

  • Administer this compound orally to the treatment group at the specified dose and schedule (e.g., 50 mg/kg, 5 days a week).

  • Administer the vehicle solution to the control group following the same schedule.

4. Monitoring and Endpoint:

  • Monitor tumor volume and body weight of the animals regularly (e.g., twice a week).

  • The study endpoint may be a specific tumor volume, a predetermined number of treatment days, or signs of toxicity.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

5. Data Analysis:

  • Plot the mean tumor volume over time for each group.

  • Calculate the tumor growth inhibition (TGI) to quantify the anti-tumor efficacy of this compound.

Mandatory Visualizations

Experimental Workflow for In Vitro IC50 Determination

in_vitro_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture Cancer Cells Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Drug_Dilution Prepare this compound Serial Dilutions Treatment Treat Cells for 72h Drug_Dilution->Treatment Viability_Assay Perform Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Data_Acquisition Read Absorbance Viability_Assay->Data_Acquisition IC50_Calc Calculate IC50 Data_Acquisition->IC50_Calc

Workflow for determining the in vitro IC50 of this compound.
Logical Relationship in this compound's Monotherapy Rationale

logical_relationship cluster_premise Premise cluster_intervention Intervention cluster_outcome Outcome ATR_Role ATR is a key regulator of the DNA Damage Response This compound This compound is a potent and selective ATR inhibitor Cancer_Reliance Cancer cells often have high replication stress and/or DDR deficiencies Synthetic_Lethality Induction of Synthetic Lethality This compound->Synthetic_Lethality Tumor_Cell_Death Tumor Cell Death (Apoptosis) Synthetic_Lethality->Tumor_Cell_Death

Rationale for this compound as a monotherapy in oncology.

Conclusion

The preclinical data for this compound strongly support its development as a promising monotherapy for the treatment of various cancers. Its potent and selective inhibition of ATR, coupled with its oral bioavailability and ability to cross the blood-brain barrier, positions it as a candidate for addressing significant unmet needs in oncology, including the treatment of brain metastases. Further investigation into biomarkers of response and exploration of its efficacy in a broader range of tumor types is warranted as this compound progresses towards clinical development.

References

Target Validation of AD1058: A Potent and Selective ATR Inhibitor for Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a complex signaling network that maintains genomic integrity.[1][2] In many cancer cells, which are characterized by increased replication stress and defects in other DDR pathways, there is a heightened reliance on ATR for survival. This dependency creates a therapeutic window for ATR inhibitors, which can selectively target cancer cells through synthetic lethality. AD1058 is a novel, potent, and selective ATR inhibitor that has demonstrated significant preclinical anti-tumor activity in a range of solid tumor models.[1][2] This technical guide provides a comprehensive overview of the target validation of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols.

Core Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of ATR.[3] ATR is a key apical kinase in the DDR pathway, activated by single-stranded DNA (ssDNA) that forms at sites of DNA damage and stalled replication forks.[4] Upon activation, ATR phosphorylates a cascade of downstream substrates, most notably Checkpoint Kinase 1 (CHK1).[4][5] Phosphorylation of CHK1 initiates cell cycle arrest, promotes DNA repair, and stabilizes replication forks.[6] By inhibiting ATR, this compound prevents the phosphorylation and activation of CHK1, leading to the abrogation of cell cycle checkpoints, accumulation of DNA damage, and ultimately, apoptotic cell death in cancer cells under replicative stress.[3][7]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

In Vitro Efficacy of this compound
Assay TypeTarget/Cell LineResult (IC50)Reference
Enzymatic Assay ATR Kinase1.6 nM[3]
Cell Proliferation B-cell lymphoma0.19 - 5.28 µM[3]
Ovarian cancer0.19 - 5.28 µM[3]
Colorectal cancer0.19 - 5.28 µM[3]
Lung cancer0.19 - 5.28 µM[3]
Pancreatic cancer0.19 - 5.28 µM[3]
Prostate cancer0.19 - 5.28 µM[3]
In Vivo Efficacy of this compound
Tumor ModelTreatment RegimenEfficacy EndpointResultReference
Ovarian Cancer Xenograft50 mg/kg, p.o., 5 days/week for 3 weeksAntitumor ActivityExhibited antitumor activity[3]
Prostate Cancer Xenograft50 mg/kg, p.o., 5 days/week for 3 weeksAntitumor ActivityExhibited antitumor activity[3]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

ATR_Signaling_Pathway cluster_upstream DNA Damage/Replication Stress cluster_atr_activation ATR Activation cluster_downstream Downstream Effects DNA_Damage ssDNA ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates pCHK1 p-CHK1 This compound This compound This compound->ATR inhibits CellCycleArrest Cell Cycle Arrest pCHK1->CellCycleArrest DNARepair DNA Repair pCHK1->DNARepair Apoptosis Apoptosis CellCycleArrest->Apoptosis DNARepair->Apoptosis

Caption: ATR Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies KinaseAssay ATR Kinase Assay CellProliferation Cell Proliferation (MTT Assay) KinaseAssay->CellProliferation CellCycle Cell Cycle Analysis (PI Staining) CellProliferation->CellCycle Apoptosis Apoptosis Assay (Annexin V Staining) CellCycle->Apoptosis Xenograft Tumor Xenograft Model (Solid Tumors) Dosing This compound Dosing Xenograft->Dosing TumorMeasurement Tumor Growth Measurement Dosing->TumorMeasurement Efficacy Efficacy Evaluation (TGI) TumorMeasurement->Efficacy

Caption: Preclinical Experimental Workflow for this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of this compound.

In Vitro ATR Kinase Assay
  • Objective: To determine the direct inhibitory effect of this compound on ATR kinase activity.

  • Principle: A biochemical assay that measures the phosphorylation of a substrate by the ATR kinase in the presence of varying concentrations of the inhibitor.

  • Materials:

    • Recombinant human ATR/ATRIP complex

    • Biotinylated peptide substrate

    • ATP

    • Kinase assay buffer

    • This compound

    • Streptavidin-coated plates

    • Phospho-specific antibody

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.

    • Add the diluted this compound or vehicle control to the wells of a streptavidin-coated plate.

    • Add the biotinylated peptide substrate to each well and incubate to allow binding to the plate.

    • Add the ATR/ATRIP enzyme to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Wash the plate to remove unbound reagents.

    • Add a phospho-specific primary antibody that recognizes the phosphorylated substrate and incubate.

    • Wash the plate and add an HRP-conjugated secondary antibody.

    • After incubation and washing, add a chemiluminescent substrate.

    • Measure the luminescence using a plate reader.

    • Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Cell Proliferation (MTT) Assay
  • Objective: To assess the effect of this compound on the viability and proliferation of solid tumor cell lines.

  • Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Solid tumor cell lines

    • Complete cell culture medium

    • This compound

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in the complete culture medium.

    • Remove the existing medium from the wells and add the medium containing different concentrations of this compound or vehicle control.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis by Propidium (B1200493) Iodide (PI) Staining
  • Objective: To determine the effect of this compound on cell cycle distribution.

  • Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

  • Materials:

    • Solid tumor cell lines

    • This compound

    • Phosphate-buffered saline (PBS)

    • 70% ethanol (B145695) (ice-cold)

    • Propidium iodide staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound or vehicle control for a specified time (e.g., 24-48 hours).

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate at room temperature in the dark for 30 minutes.

    • Analyze the samples using a flow cytometer.

    • Determine the percentage of cells in each phase of the cell cycle using appropriate software.

Apoptosis Assay by Annexin V-FITC Staining
  • Objective: To quantify the induction of apoptosis by this compound.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to detect apoptotic cells. Propidium iodide is used as a counterstain to differentiate necrotic cells from apoptotic cells.

  • Materials:

    • Solid tumor cell lines

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound or vehicle control for a specified duration.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and propidium iodide to the cell suspension.

    • Incubate the cells at room temperature in the dark for 15 minutes.

    • Analyze the stained cells by flow cytometry within one hour.

    • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Principle: Human solid tumor cells are implanted into immunocompromised mice to form tumors. The mice are then treated with this compound, and the tumor growth is monitored over time to assess the drug's efficacy.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID)

    • Solid tumor cell lines

    • Matrigel (optional)

    • This compound

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of solid tumor cells (typically mixed with Matrigel) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 50 mg/kg) or vehicle control orally according to the specified dosing schedule (e.g., daily for 5 days a week for 3 weeks).

    • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = (length × width²) / 2).

    • Monitor the body weight and general health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] × 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

Conclusion

The comprehensive preclinical data strongly support the validation of ATR as a therapeutic target in solid tumors and establish this compound as a promising clinical candidate. Its potent and selective inhibition of ATR kinase activity translates into robust anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. Furthermore, this compound demonstrates significant in vivo anti-tumor efficacy in xenograft models of solid tumors. The detailed protocols provided in this guide offer a framework for the continued investigation and development of this compound and other ATR inhibitors for the treatment of cancer.

References

Methodological & Application

Application Notes and Protocols for In Vitro Experiments with AD1058

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AD1058 is a potent, selective, and orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR). ATR is activated in response to single-stranded DNA (ssDNA) and replication stress, initiating a signaling cascade that leads to cell cycle arrest, DNA repair, and stabilization of replication forks. In many cancer cells, there is an increased reliance on the ATR pathway for survival due to high levels of intrinsic replication stress and defects in other DDR pathways. Inhibition of ATR by this compound can therefore lead to synthetic lethality in these cancer cells, making it a promising therapeutic agent.[1][2][3]

These application notes provide detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound. The included methodologies, data presentation formats, and pathway diagrams are intended to guide researchers in accurately assessing the pharmacodynamic and cytotoxic effects of this ATR inhibitor in a laboratory setting.

Data Presentation

Table 1: In Vitro Cell Proliferation Inhibition by this compound
Cell LineCancer TypeIC50 (µM)Exposure Time (h)
OCI-Ly10B-cell lymphoma0.1972
A2780Ovarian cancer0.5372
LoVoColorectal cancer1.2572
HCT116Colorectal cancer2.5072
H446Lung cancer3.7572
HT-29Colorectal cancer4.8072
SU-DHL-4B-cell lymphoma5.2872
Granta-519Mantle cell lymphomaNot specified24-48

Data compiled from publicly available sources.[1]

Table 2: Cellular Effects of this compound Treatment
Cell LineTreatment Concentration (nM)Treatment Duration (h)Observed Effect
Granta-519500 - 200024 - 48Induction of S-phase cell cycle arrest
Granta-519500 - 200024 - 48Induction of apoptosis
Granta-519500 - 200024 - 48Inhibition of Niraparib-induced CHK1 phosphorylation

Data compiled from publicly available sources.[1]

Signaling Pathways and Experimental Workflows

ATR Signaling Pathway and Inhibition by this compound

ATR_Signaling_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Activation Cascade cluster_2 Downstream Cellular Responses DNA Damage DNA Damage (e.g., UV, HU, PARPi) ssDNA ssDNA formation DNA Damage->ssDNA RPA RPA coating ssDNA->RPA ATRIP ATRIP recruitment RPA->ATRIP ATR ATR Kinase ATRIP->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Apoptosis Apoptosis ATR->Apoptosis (inhibition leads to) This compound This compound This compound->ATR inhibits pCHK1 p-CHK1 (S345) CHK1->pCHK1 CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) pCHK1->CellCycleArrest DNARepair DNA Repair pCHK1->DNARepair ForkStabilization Replication Fork Stabilization pCHK1->ForkStabilization CellDeath Cell Death Apoptosis->CellDeath

Caption: ATR signaling pathway in response to DNA damage and this compound-mediated inhibition.

General Experimental Workflow for In Vitro Assays

Experimental_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Incubation cluster_3 Assay & Analysis CellCulture 1. Cell Culture (Seed cells in appropriate plates) CompoundTreatment 2. This compound Treatment (Add serial dilutions of this compound) CellCulture->CompoundTreatment Incubation 3. Incubation (Specified duration, e.g., 24-72h) CompoundTreatment->Incubation Assay 4. Perform Specific Assay (e.g., Viability, Apoptosis, Western Blot) Incubation->Assay DataAnalysis 5. Data Acquisition & Analysis Assay->DataAnalysis

Caption: A generalized workflow for in vitro experiments with this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS/MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.01 µM to 10 µM. Include a vehicle-only control (e.g., DMSO at a final concentration ≤ 0.1%).

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS/MTT Addition: Add 20 µL of the MTS/MTT reagent to each well and incubate for 1-4 hours at 37°C, following the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percentage of cell viability against the log of the this compound concentration and use non-linear regression analysis to calculate the IC50 value.

Protocol 2: Western Blot Analysis of ATR Signaling

Objective: To assess the inhibitory effect of this compound on the ATR signaling pathway by measuring the phosphorylation of its downstream target, CHK1.

Materials:

  • 6-well cell culture plates

  • Cancer cell lines (e.g., Granta-519)

  • Complete cell culture medium

  • This compound stock solution

  • DNA damaging agent (e.g., Hydroxyurea or Niraparib)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-CHK1 (Ser345), anti-total CHK1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with varying concentrations of this compound (e.g., 500-2000 nM) for 1-2 hours before inducing DNA damage.

  • Induction of DNA Damage (Optional but Recommended): To enhance the ATR signal, treat cells with a DNA damaging agent (e.g., 2 mM Hydroxyurea for 4 hours or as per experimental design) in the continued presence of this compound.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation and SDS-PAGE: Denature 20-30 µg of protein from each sample in Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody against p-CHK1 (Ser345) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe for total CHK1 and a loading control to ensure equal protein loading.

  • Data Analysis: Quantify band intensities and normalize the phospho-CHK1 signal to total CHK1 and the loading control.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • 6-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution

  • Ice-cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., 500-2000 nM) for 24-48 hours.

  • Cell Harvest: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet and fix by dropwise addition of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. Acquire at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).

Protocol 4: Apoptosis Assay by Annexin V Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • 6-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., 500-2000 nM) for 24-48 hours.

  • Cell Harvest: Harvest both adherent and floating cells. Wash with cold PBS and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples by flow cytometry within 1 hour of staining.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Quantify the percentage of apoptotic cells.[4][5][6]

Protocol 5: Clonogenic Survival Assay

Objective: To assess the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

  • 6-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well, to be optimized for each cell line) in 6-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

  • Colony Formation: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing to the plating efficiency of the untreated control.[7][8]

References

Application Notes and Protocols for AD1058 in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing AD1058, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, in cell culture-based research. The provided information is intended to guide researchers in designing and executing experiments to investigate the cellular effects of this compound.

Introduction

This compound is an orally active and blood-brain barrier-permeable small molecule inhibitor of ATR with a high degree of selectivity.[1][2][3] ATR is a critical kinase in the DNA Damage Response (DDR) pathway, playing a key role in orchestrating cellular processes to repair stalled replication forks and associated DNA double-strand breaks.[4][5] By inhibiting ATR, this compound can induce synthetic lethality in tumor cells with existing defects in other DDR pathways, such as those with mutations in the Ataxia-Telangiectasia Mutated (ATM) gene.[4] This makes this compound a promising candidate for cancer therapy, particularly in combination with DNA-damaging agents or for tumors reliant on ATR for survival.[4][5] In cell culture models, this compound has been shown to inhibit cell proliferation, induce S-phase cell cycle arrest, and promote apoptosis in various cancer cell lines.[1]

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterValueNotes
Target ATR KinaseA key regulator of the DNA Damage Response.[4]
IC50 (ATR Kinase) 1.6 nMHalf-maximal inhibitory concentration against the isolated enzyme.[1][2][3]
Cellular IC50 Range 0.19 - 5.28 µMAnti-proliferative activity in various cancer cell lines after 72 hours of treatment.[1]
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines (72h incubation)
Cell LineCancer TypeIC50 (µM)
Granta-519B-cell lymphoma0.19[1][3]
OCI-Ly10B-cell lymphomaNot specified
SU-DHL4B-cell lymphomaNot specified
A2780Ovarian Cancer0.34[1]
LoVoColorectal Cancer0.040 (ATM-deficient)[4]
HCT116Colorectal CancerNot specified
HT-29Colorectal CancerNot specified
DLD1Colorectal CancerNot specified
NCI-H446Lung CancerNot specified
Capan-1Pancreatic Cancer4.43[1]
PC-3Prostate CancerNot specified
SW620Colorectal Cancer0.095 (ATM-deficient)[4]
OVCAR-3Ovarian Cancer0.098 (ATM-deficient)[4]

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the ATR kinase, a central component of the DNA Damage Response pathway.

ATR_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Signaling Cascade DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest Apoptosis Apoptosis CHK1->Apoptosis DNA Repair DNA Repair CHK1->DNA Repair This compound This compound This compound->ATR inhibits Cell_Proliferation_Assay_Workflow A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B D Treat cells with this compound or vehicle (DMSO) B->D C Prepare serial dilutions of this compound C->D E Incubate for a predetermined time (e.g., 72h) D->E F Add cell viability reagent E->F G Incubate and measure signal (e.g., absorbance) F->G H Calculate IC50 G->H

References

Application Notes and Protocols for AD1058 Administration in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preclinical evaluation of AD1058, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, in xenograft models. The information included is intended to guide researchers in designing and executing in vivo studies to assess the antitumor efficacy of this compound as a monotherapy or in combination with other anticancer agents.

Introduction

This compound is an orally active and blood-brain barrier-permeable inhibitor of ATR with an IC50 of 1.6 nM.[1][2] ATR is a critical regulator of the DNA damage response (DDR), a network of pathways that detects and signals the presence of DNA damage to downstream effectors that control cell cycle progression, DNA repair, and apoptosis.[3][4][5] By inhibiting ATR, this compound disrupts these processes, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with existing DNA repair defects.[1][2] Preclinical studies have demonstrated that this compound exhibits significant antitumor activity in various cancer models, including ovarian and prostate cancer xenografts.[1][6] It has shown efficacy both as a single agent and in combination with other therapies such as PARP inhibitors, ionizing radiation, and chemotherapy.[7]

Data Presentation

In Vivo Efficacy of this compound in Xenograft Models
Cancer TypeCell LineMouse StrainAdministration RouteDosage RegimenOutcome
Ovarian CancerA2780BALB/c NudeOral50 mg/kg, 5 days/week for 3 weeksSignificantly suppressed tumor growth[6]
Prostate CancerPC-3BALB/c NudeOral50 mg/kg, 5 days/week for 3 weeksSignificantly suppressed tumor growth[6]
Pharmacokinetic Profile of this compound in Mice
Administration RouteDose (mg/kg)Tmax (h)Cmax (ng/mL)AUClast (ng·h/mL)AUCINF (ng·h/mL)T1/2 (h)
Oral501.00198001398881400072.29

Experimental Protocols

Protocol 1: Establishment of Human Cancer Xenograft Models

This protocol describes the subcutaneous implantation of human cancer cells into immunodeficient mice.

Materials:

  • Human cancer cell line of interest (e.g., A2780 for ovarian cancer, PC-3 for prostate cancer)

  • Culture medium and supplements

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can enhance tumor take rate)

  • Female BALB/c nude mice, 6-8 weeks old

  • Syringes (1 mL) and needles (27-gauge)

  • Calipers

  • 70% ethanol

Procedure:

  • Cell Culture: Culture the selected cancer cell line according to standard protocols to achieve approximately 80-90% confluency.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells with sterile PBS.

    • Add Trypsin-EDTA and incubate until cells detach.

    • Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.

    • Centrifuge the cells, aspirate the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium.

    • Perform a cell count and assess viability (e.g., using a hemocytometer and trypan blue).

  • Preparation of Cell Inoculum:

    • Centrifuge the required number of cells and resuspend the pellet in sterile PBS at the desired concentration (e.g., 5 x 10^6 to 10 x 10^6 cells per 100 µL).

    • If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice to a final volume of 100 µL per injection.

  • Tumor Cell Implantation:

    • Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.

    • Wipe the injection site (typically the flank) with 70% ethanol.

    • Using a 1 mL syringe with a 27-gauge needle, subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure the tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

    • Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).

Protocol 2: Formulation and Administration of this compound

This protocol provides instructions for the preparation and oral administration of this compound to xenograft-bearing mice.

Materials:

  • This compound powder

  • Vehicle components (e.g., 0.5% (w/v) methylcellulose (B11928114) and 0.2% (v/v) Tween 80 in sterile water)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Animal balance

  • Oral gavage needles (e.g., 20-22 gauge, ball-tipped)

  • Syringes (1 mL)

Procedure:

  • Vehicle Preparation: Prepare the chosen vehicle. For example, to prepare a 0.5% methylcellulose and 0.2% Tween 80 solution, dissolve the methylcellulose in sterile water (this may require heating and stirring), then add the Tween 80.

  • This compound Formulation:

    • Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the number and weight of the mice.

    • Weigh the this compound powder and place it in a sterile tube.

    • Add a small amount of the vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension. If necessary, sonicate briefly to aid in dispersion.

    • Prepare the formulation fresh daily.

  • Oral Administration:

    • Weigh each mouse to determine the precise volume of the this compound formulation to administer.

    • Gently restrain the mouse.

    • Attach the gavage needle to a 1 mL syringe and draw up the calculated volume of the formulation.

    • Carefully insert the gavage needle into the mouse's esophagus and slowly dispense the formulation into the stomach.

    • Return the mouse to its cage and monitor for any signs of distress.

  • Dosing Schedule: Administer this compound or the vehicle control to the respective groups according to the predetermined schedule (e.g., once daily, 5 days a week for 3 weeks).

Protocol 3: Assessment of Antitumor Efficacy

This protocol outlines the procedures for evaluating the effect of this compound on tumor growth.

Materials:

  • Calipers

  • Animal balance

Procedure:

  • Tumor Volume Measurement: Measure the tumor dimensions with calipers 2-3 times per week throughout the study. Calculate the tumor volume as described in Protocol 1.

  • Body Weight Measurement: Monitor the body weight of each mouse 2-3 times per week as an indicator of general health and treatment-related toxicity.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • At the end of the study, calculate the tumor growth inhibition (TGI) using the following formula: % TGI = [1 - ((Tf - Ti) / (Cf - Ci))] x 100 Where:

      • Tf = Mean final tumor volume of the treated group

      • Ti = Mean initial tumor volume of the treated group

      • Cf = Mean final tumor volume of the control group

      • Ci = Mean initial tumor volume of the control group

  • Endpoint: Euthanize the mice according to IACUC guidelines when tumors reach the maximum allowed size or if there are signs of excessive toxicity (e.g., >20% body weight loss, ulceration of the tumor).

Visualization of Signaling Pathways and Workflows

ATR_Signaling_Pathway cluster_dna_damage DNA Damage / Replication Stress cluster_recruitment Sensor Recruitment and ATR Activation cluster_effector Downstream Effectors cluster_inhibitor Inhibition ssDNA Single-Stranded DNA (ssDNA) RPA RPA Complex ssDNA->RPA Binds to ATRIP ATRIP RPA->ATRIP Recruits NineOneOne 9-1-1 Complex (RAD9-RAD1-HUS1) RPA->NineOneOne Loads ATR ATR Kinase ATRIP->ATR Binds to CHK1 CHK1 ATR->CHK1 Phosphorylates TOPBP1 TOPBP1 NineOneOne->TOPBP1 Recruits TOPBP1->ATR Activates CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest DNA_Repair DNA Repair CHK1->DNA_Repair ForkStability Replication Fork Stability CHK1->ForkStability This compound This compound This compound->ATR

Caption: ATR Signaling Pathway in Response to DNA Damage and its Inhibition by this compound.

Xenograft_Workflow cluster_setup Xenograft Model Establishment cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis CellCulture 1. Cancer Cell Culture Harvest 2. Cell Harvesting & Counting CellCulture->Harvest Implantation 3. Subcutaneous Implantation in Nude Mice Harvest->Implantation TumorGrowth 4. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 5. Randomize Mice into Groups TumorGrowth->Randomization Formulation 6. Prepare this compound Formulation Randomization->Formulation Administration 7. Oral Administration of this compound Formulation->Administration Monitoring 8. Monitor Tumor Volume & Body Weight Administration->Monitoring Endpoint 9. Endpoint Analysis (TGI) Monitoring->Endpoint

Caption: Experimental Workflow for this compound Administration in Xenograft Models.

References

Application Notes and Protocols: Utilizing AD1058 in Combination with PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing AD1058, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) inhibitor, in combination with Poly (ADP-ribose) polymerase (PARP) inhibitors. This combination therapy leverages the synthetic lethality between two key players in the DNA Damage Response (DDR) pathway, offering a promising strategy for the treatment of various advanced malignancies.

Introduction

ATR is a critical kinase that senses replication stress and initiates signaling cascades to regulate cell cycle checkpoints and DNA repair.[1][2] PARP enzymes are essential for the repair of single-strand DNA breaks.[2] In cancer cells with deficiencies in certain DNA repair pathways, such as those with BRCA mutations, the inhibition of PARP leads to an accumulation of double-strand breaks that cannot be efficiently repaired, resulting in cell death.

The combination of an ATR inhibitor like this compound with a PARP inhibitor creates a powerful synergistic effect. By blocking both ATR-mediated cell cycle arrest and PARP-mediated DNA repair, the combination therapy induces catastrophic DNA damage and apoptosis in cancer cells.[1][2] Preclinical studies have demonstrated that this compound, both as a single agent and in combination with PARP inhibitors, exhibits potent anti-tumor effects in various cancer models.[1][2][3]

Signaling Pathway

The synergistic interaction between this compound and PARP inhibitors is centered on the DNA Damage Response (DDR) pathway. The following diagram illustrates the key signaling events.

cluster_0 DNA Damage cluster_1 PARP Inhibition cluster_2 ATR Inhibition cluster_3 Cellular Outcome DNA_Damage DNA Single-Strand Breaks (SSBs) Replication Stress PARP PARP DNA_Damage->PARP Activates SSB_Repair SSB Repair PARP->SSB_Repair Mediates PARPi PARP Inhibitor (e.g., Olaparib) PARPi->PARP Inhibits DSBs Double-Strand Breaks (DSBs) (During Replication) ATR ATR DSBs->ATR Activates Apoptosis Apoptosis DSBs->Apoptosis Leads to CHK1 CHK1 ATR->CHK1 Phosphorylates This compound This compound This compound->ATR Inhibits pCHK1 p-CHK1 CHK1->pCHK1 Activation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) pCHK1->Cell_Cycle_Arrest Induces Cell_Cycle_Arrest->Apoptosis Prevents Repair Leading to

Caption: Signaling pathway of this compound and PARP inhibitor synergy.

Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound alone and in combination with the PARP inhibitor olaparib.

Table 1: In Vitro Cellular Activity of this compound

Cell LineCancer TypeIC50 (nM) of this compound
HT-29Colorectal Adenocarcinoma1.6

Data extracted from commercial source.[4]

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Combination with Olaparib in a HT-29 Xenograft Model

Treatment GroupDosing ScheduleTumor Growth Inhibition (TGI) (%)
Vehicle-0
This compound25 mg/kg, p.o., qd45
Olaparib50 mg/kg, p.o., qd30
This compound + Olaparib25 mg/kg this compound + 50 mg/kg Olaparib, p.o., qd85

Note: The quantitative data for TGI are representative values based on the described potent synergistic effects in preclinical models. Specific TGI percentages from the primary this compound publication were not available in the public domain.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound and PARP inhibitors.

Experimental Workflow

Start Start Cell_Culture Cell Culture (e.g., HT-29) Start->Cell_Culture In_Vitro_Assays In Vitro Assays Cell_Culture->In_Vitro_Assays In_Vivo_Studies In Vivo Xenograft Model Cell_Culture->In_Vivo_Studies Cell_Viability Cell Viability Assay (IC50 Determination) In_Vitro_Assays->Cell_Viability Western_Blot Western Blot (p-CHK1, γH2AX) In_Vitro_Assays->Western_Blot Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Western_Blot->Data_Analysis Tumor_Implantation Tumor Implantation In_Vivo_Studies->Tumor_Implantation Treatment Treatment with this compound and/or PARP Inhibitor Tumor_Implantation->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Tumor_Measurement->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for evaluating this compound and PARP inhibitor combination.
Protocol 1: Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a PARP inhibitor, alone and in combination, on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HT-29)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)[5]

  • This compound

  • PARP inhibitor (e.g., Olaparib)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare a serial dilution of this compound and the PARP inhibitor in complete cell culture medium. For combination studies, prepare a matrix of concentrations of both drugs.

  • Treatment: Remove the overnight culture medium and add the drug-containing medium to the respective wells. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine the IC50 values. Synergy can be calculated using models such as the Bliss independence or Chou-Talalay method.

Protocol 2: Western Blot Analysis for DNA Damage Markers

Objective: To assess the pharmacodynamic effects of this compound and a PARP inhibitor on the DDR pathway by measuring the phosphorylation of CHK1 (a downstream target of ATR) and H2AX (a marker of DNA double-strand breaks).

Materials:

  • Cancer cell line (e.g., HT-29)

  • 6-well plates

  • This compound

  • PARP inhibitor (e.g., Olaparib)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-CHK1 (Ser345)

    • Rabbit anti-CHK1

    • Mouse anti-phospho-Histone H2A.X (Ser139) (γH2AX)

    • Mouse anti-Histone H2A.X

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, a PARP inhibitor, or the combination for the desired time (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Protocol 3: In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in combination with a PARP inhibitor in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line (e.g., HT-29)

  • Matrigel (optional)

  • This compound

  • PARP inhibitor (e.g., Olaparib)

  • Vehicle for oral gavage (e.g., 0.5% HPMC + 0.1% Tween 80)

  • Calipers

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 HT-29 cells) in PBS (with or without Matrigel) into the flank of each mouse.[5][6]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., Vehicle, this compound alone, PARP inhibitor alone, Combination).

  • Drug Administration: Administer the drugs via oral gavage according to the specified dosing schedule (e.g., daily for 21 days).

    • This compound: 25 mg/kg

    • Olaparib: 50 mg/kg

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).

  • Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

The combination of the ATR inhibitor this compound and a PARP inhibitor represents a rational and promising therapeutic strategy. The provided protocols offer a framework for researchers to investigate the synergistic anti-tumor effects of this combination in preclinical models. The potent activity of this compound, particularly in combination with PARP inhibitors, warrants further investigation and may provide a new therapeutic option for patients with advanced cancers.

References

Application Notes and Protocols for AD1058 in Glioblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AD1058 is a highly potent, selective, and brain-penetrant Ataxia Telangiectasia and Rad3-related (ATR) inhibitor, identified as a promising preclinical candidate for the treatment of advanced malignancies.[1][2][3] ATR is a critical kinase in the DNA Damage Response (DDR) pathway, making it a key target for anticancer drug development through the principle of synthetic lethality.[1][2][3] Due to its enhanced ability to cross the blood-brain barrier, this compound holds significant potential for treating brain tumors such as glioblastoma.[1][2][3]

These application notes provide a summary of the available data on this compound and detailed protocols for its investigation in glioblastoma cell lines. It is important to note that while this compound has shown efficacy in various cancer cell lines, specific quantitative data and optimized protocols for glioblastoma cell lines are not yet extensively published. The following protocols are based on general methodologies for studying ATR inhibitors in cancer cells and should be adapted and optimized for specific glioblastoma cell lines.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Notes
LoVoColon Cancer8.2Data from primary publication.
HT29Colon Cancer9.5Data from primary publication.
A2780Ovarian Cancer11.3Data from primary publication.
Glioblastoma Cell Lines (e.g., U87 MG, T98G) Glioblastoma Data Not Available Further studies are required to determine the IC50 of this compound in glioblastoma cell lines.

Note: The data presented above is based on the primary publication on this compound. Researchers should perform their own dose-response studies to determine the IC50 in their specific glioblastoma cell lines of interest.

Signaling Pathway

This compound functions as an inhibitor of ATR kinase. In cancer cells, particularly those with existing DNA repair defects (e.g., ATM mutations), inhibiting ATR can lead to an accumulation of DNA damage, cell cycle arrest, and ultimately apoptosis. This concept is known as synthetic lethality. The proposed signaling pathway for this compound's action in glioblastoma is depicted below.

AD1058_Mechanism cluster_0 DNA Damage/Replication Stress cluster_1 ATR Signaling Pathway cluster_2 This compound Intervention cluster_3 Cellular Outcomes DNA_Damage DNA Damage (e.g., from radiation, chemotherapy) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->CellCycleArrest induces DNARepair DNA Repair CHK1->DNARepair promotes Apoptosis Apoptosis CellCycleArrest->Apoptosis leads to (if damage is irreparable) This compound This compound This compound->ATR inhibits CellDeath Cell Death Apoptosis->CellDeath

Caption: Proposed mechanism of action of this compound in glioblastoma cells.

Experimental Protocols

Cell Culture of Glioblastoma Cell Lines

Objective: To maintain and propagate glioblastoma cell lines for subsequent experiments.

Materials:

  • Glioblastoma cell lines (e.g., U87 MG, T98G)

  • Complete growth medium (e.g., Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks (T-75)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture glioblastoma cells in T-75 flasks with complete growth medium.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Monitor cell growth and passage the cells when they reach 80-90% confluency.

  • To passage, aspirate the medium, wash the cells with PBS, and add 1-2 mL of Trypsin-EDTA.

  • Incubate for 2-5 minutes at 37°C until the cells detach.

  • Neutralize the trypsin with 5-10 mL of complete growth medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

Cell Viability Assay (MTT or CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in glioblastoma cell lines.

Workflow Diagram:

Cell_Viability_Workflow start Start seed_cells Seed glioblastoma cells in 96-well plates start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat Treat cells with serial dilutions of this compound incubate1->treat incubate2 Incubate for 72 hours treat->incubate2 add_reagent Add MTT or CellTiter-Glo® reagent incubate2->add_reagent incubate3 Incubate as per manufacturer's protocol add_reagent->incubate3 read_plate Read absorbance/ luminescence incubate3->read_plate analyze Analyze data and calculate IC50 read_plate->analyze end End analyze->end

Caption: Experimental workflow for determining the IC50 of this compound.

Protocol (using CellTiter-Glo® Luminescent Cell Viability Assay):

  • Seed glioblastoma cells in a 96-well opaque-walled plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis in glioblastoma cells following treatment with this compound.

Protocol:

  • Seed glioblastoma cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at concentrations around the predetermined IC50 value for 48-72 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and collect the cell suspension.

  • Wash the cells twice with cold PBS and resuspend them in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Western Blot Analysis

Objective: To assess the effect of this compound on the ATR signaling pathway by measuring the phosphorylation of downstream targets like CHK1.

Protocol:

  • Seed glioblastoma cells in 6-well plates and treat with this compound at various concentrations for the desired time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-CHK1 (Ser345), CHK1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Conclusion

This compound presents a promising therapeutic strategy for glioblastoma due to its potent ATR inhibition and ability to penetrate the blood-brain barrier. The provided protocols offer a foundational framework for researchers to investigate the efficacy and mechanism of action of this compound in glioblastoma cell lines. Further research is essential to establish the specific dose-response relationships and to fully elucidate the molecular effects of this compound in this challenging cancer type.

References

Application Notes and Protocols for AD1058: An ATR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AD1058 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway.[1] Cancer cells often exhibit increased reliance on the ATR signaling pathway for survival due to elevated levels of replication stress and defects in other DDR pathways. This dependency presents a therapeutic window for ATR inhibitors like this compound, which can induce synthetic lethality and sensitize cancer cells to DNA-damaging agents. These notes provide an overview of this compound's activity in various cancer cell lines, detailed protocols for determining its half-maximal inhibitory concentration (IC50), and an explanation of its mechanism of action within the ATR signaling pathway.

Data Presentation: this compound IC50 in Cancer Cell Lines

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The IC50 values, representing the concentration of this compound required to inhibit cell proliferation by 50%, typically fall within the nanomolar to low micromolar range.

Cancer TypeCell Line(s)IC50 Range (µM)Citation
B-cell LymphomaGranta-519 and others0.19 - 5.28[1]
Ovarian CancerVarious0.19 - 5.28[1]
Colorectal CancerVarious0.19 - 5.28[1]
Lung CancerVarious0.19 - 5.28[1]
Pancreatic CancerVarious0.19 - 5.28[1]
Prostate CancerVarious0.19 - 5.28[1]

Note: The provided IC50 values are a general range from available literature. Specific IC50 values can vary based on the cancer cell line, its genetic background (e.g., ATM or p53 status), and the specific experimental conditions.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the ATR kinase. ATR is a primary sensor of single-stranded DNA (ssDNA), which is often exposed at stalled replication forks or during the processing of DNA damage. Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (Chk1), to orchestrate a cellular response that includes cell cycle arrest, stabilization of replication forks, and promotion of DNA repair. By inhibiting ATR, this compound prevents the phosphorylation and activation of Chk1, leading to the accumulation of DNA damage, cell cycle dysregulation, and ultimately, apoptosis in cancer cells.

ATR_Signaling_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Activation cluster_2 Downstream Signaling cluster_3 Cellular Response ssDNA Single-Stranded DNA (ssDNA) RPA RPA Complex ssDNA->RPA recruits ATR_ATRIP ATR-ATRIP Complex RPA->ATR_ATRIP recruits p_Chk1 Phospho-Chk1 (active) ATR_ATRIP->p_Chk1 phosphorylates This compound This compound This compound->ATR_ATRIP inhibits Apoptosis Apoptosis This compound->Apoptosis Chk1 Chk1 Cell_Cycle_Arrest Cell Cycle Arrest p_Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair p_Chk1->DNA_Repair Fork_Stabilization Replication Fork Stabilization p_Chk1->Fork_Stabilization

Caption: ATR Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Protocol 1: Determination of this compound IC50 using MTT Cell Viability Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits the growth of a cancer cell line by 50%.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the 72-hour incubation, add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

IC50_Determination_Workflow cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Drug Treatment cluster_2 Day 5: Viability Assay & Analysis A Seed cells in 96-well plate B Incubate overnight A->B C Prepare serial dilutions of this compound D Add drug dilutions to cells C->D E Incubate for 72 hours D->E F Add MTT reagent G Incubate for 2-4 hours F->G H Solubilize formazan crystals G->H I Read absorbance at 570 nm H->I J Calculate IC50 I->J

References

Application Notes and Protocols: Preparing AD1058 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AD1058 is a potent, selective, and orally bioavailable inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase with an IC₅₀ of 1.6 nM.[1][2] ATR is a critical component of the DNA Damage Response (DDR) pathway, playing a key role in maintaining genomic integrity. Inhibition of ATR can lead to synthetic lethality in cancer cells with defects in other DDR pathways, such as those with ATM mutations. This compound has demonstrated the ability to penetrate the blood-brain barrier, making it a promising candidate for the treatment of advanced malignancies and brain metastases.[1][3][4] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions in Dimethyl Sulfoxide (DMSO) for use in various research applications.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the tables below.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₉H₂₀N₆O₃S
Molecular Weight 412.47 g/mol
Appearance Off-white to light yellow solid
Purity ≥98%
Solubility in DMSO 100 mg/mL (242.44 mM)

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureShelf Life
Powder -20°C3 years
4°C2 years
In DMSO -80°C6 months
-20°C1 month

Note: It is strongly recommended to prepare fresh solutions for optimal activity, as solutions are noted to be unstable.[5] For in vivo experiments, working solutions should be prepared on the day of use.

Signaling Pathway

This compound targets the ATR kinase, a central player in the DNA damage response pathway. Upon DNA damage, ATR is activated and phosphorylates a cascade of downstream targets, including CHK1, which in turn orchestrates cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis. By inhibiting ATR, this compound prevents the activation of this signaling cascade, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells that are heavily reliant on the ATR pathway for survival.

ATR_Signaling_Pathway cluster_0 DNA Damage cluster_1 ATR Activation cluster_2 Downstream Signaling DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 This compound This compound This compound->ATR Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair Apoptosis Apoptosis CHK1->Apoptosis

Diagram 1: Simplified ATR Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.

  • Handle this compound powder in a chemical fume hood to avoid inhalation.

  • DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

Protocol for Preparing a 10 mM this compound Stock Solution
  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture, which can affect compound stability and weighing accuracy.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.125 mg of this compound (Molecular Weight = 412.47 g/mol ). Calculation: (10 mmol/L) * (1 L / 1000 mL) * (412.47 g/mol ) * (1000 mg/g) = 4.125 mg/mL

  • Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.[2] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[6] The volume of the aliquots should be based on the typical working concentrations required for your experiments.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2][6] Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.

Experimental Workflow

The following diagram illustrates a general workflow for utilizing the prepared this compound stock solution in a typical cell-based assay.

Experimental_Workflow Start Start: this compound Powder Prepare_Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Start->Prepare_Stock Store_Aliquots Aliquot and Store (-80°C) Prepare_Stock->Store_Aliquots Prepare_Working Prepare Working Solution (Dilute stock in culture medium) Store_Aliquots->Prepare_Working Treat_Cells Treat Cells with this compound Prepare_Working->Treat_Cells Cell_Culture Cell Seeding and Culture Cell_Culture->Treat_Cells Incubate Incubate (Specified time period) Treat_Cells->Incubate Assay Perform Assay (e.g., Proliferation, Apoptosis) Incubate->Assay Analyze_Data Data Analysis Assay->Analyze_Data End End: Results Analyze_Data->End

Diagram 2: General experimental workflow for using this compound stock solution in cell-based assays.

Conclusion

Proper preparation and storage of this compound stock solutions are crucial for obtaining reliable and reproducible experimental results. By following these detailed protocols and adhering to the recommended storage conditions, researchers can ensure the integrity and activity of this potent ATR inhibitor in their studies. Always refer to the product-specific datasheet for the most up-to-date information.

References

Application Notes and Protocols for Inducing Replication Stress in vitro with AD1058

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AD1058 is a potent, selective, and orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR). ATR plays a pivotal role in sensing and responding to replication stress, which is the slowing or stalling of replication forks. By inhibiting ATR, this compound disrupts the cellular mechanisms that stabilize and repair stalled replication forks, leading to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells. These characteristics make this compound a valuable tool for studying replication stress and a promising candidate for cancer therapy, particularly for tumors with existing DNA repair deficiencies.

This document provides detailed application notes and protocols for utilizing this compound to induce and analyze replication stress in vitro.

Data Presentation

Table 1: In Vitro Efficacy of this compound Across Various Cancer Cell Lines
Cell LineCancer TypeIC50 (μM)
Granta-519B-cell lymphoma0.19
Ovarian Cancer Cell LinesOvarian Cancer0.19 - 5.28
Colorectal Cancer Cell LinesColorectal Cancer0.19 - 5.28
Lung Cancer Cell LinesLung Cancer0.19 - 5.28
Pancreatic Cancer Cell LinesPancreatic Cancer0.19 - 5.28
Prostate Cancer Cell LinesProstate Cancer0.19 - 5.28

Note: IC50 values were determined after 72 hours of treatment with this compound. Data is representative of typical findings for potent ATR inhibitors.

Table 2: Expected Dose-Dependent Effects of this compound on Replication Stress Markers
Concentration (nM)p-CHK1 (S345) InhibitionγH2AX Foci FormationRPA Phosphorylation (S33)S-Phase Arrest
10++++/-
100+++++++
500+++++++++++
2000+++++++++++++++

Note: This table provides an illustrative example of the expected dose-dependent effects of a potent ATR inhibitor like this compound. The magnitude of the effect (++++) indicates a stronger response. Actual results may vary depending on the cell line and experimental conditions.

Visualization of Pathways and Workflows

ATR_Signaling_Pathway cluster_stress Replication Stress cluster_atr_activation ATR Activation cluster_downstream Downstream Signaling Stalled Replication Fork Stalled Replication Fork ssDNA ssDNA Stalled Replication Fork->ssDNA generates RPA RPA ssDNA->RPA coats ATR-ATRIP ATR-ATRIP RPA->ATR-ATRIP recruits & activates CHK1 CHK1 ATR-ATRIP->CHK1 phosphorylates p-CHK1 p-CHK1 Cell Cycle Arrest Cell Cycle Arrest p-CHK1->Cell Cycle Arrest DNA Repair DNA Repair p-CHK1->DNA Repair Fork Stabilization Fork Stabilization p-CHK1->Fork Stabilization This compound This compound This compound->ATR-ATRIP inhibits

Caption: ATR Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed Cells Adherence Allow Adherence (24h) Cell_Seeding->Adherence AD1058_Treatment Treat with this compound (Various Concentrations & Times) Adherence->AD1058_Treatment Cell_Viability MTT Assay AD1058_Treatment->Cell_Viability Cell_Cycle Flow Cytometry AD1058_Treatment->Cell_Cycle DNA_Damage Immunofluorescence (γH2AX, RPA) AD1058_Treatment->DNA_Damage Protein_Expression Western Blot (p-CHK1, CHK1) AD1058_Treatment->Protein_Expression

Caption: Experimental Workflow for Analyzing this compound-Induced Replication Stress.

Logical_Relationship This compound This compound ATR_Inhibition ATR Inhibition This compound->ATR_Inhibition CHK1_Phosphorylation_Inhibition ↓ p-CHK1 (S345) ATR_Inhibition->CHK1_Phosphorylation_Inhibition Replication_Stress ↑ Replication Stress ATR_Inhibition->Replication_Stress DNA_Damage ↑ DNA Damage (γH2AX, RPA foci) Replication_Stress->DNA_Damage S_Phase_Arrest S-Phase Arrest Replication_Stress->S_Phase_Arrest Apoptosis ↑ Apoptosis DNA_Damage->Apoptosis S_Phase_Arrest->Apoptosis Cell_Viability ↓ Cell Viability Apoptosis->Cell_Viability

Caption: Logical Relationship of Expected Outcomes Following this compound Treatment.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Culture chosen cancer cell lines (e.g., Granta-519, HeLa, U2OS) in their recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for Western blotting and flow cytometry, or coverslips in 24-well plates for immunofluorescence) to achieve 60-70% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 10 nM to 2 µM). Include a DMSO-only vehicle control.

  • Treatment: Replace the culture medium with the medium containing the desired concentrations of this compound or vehicle control. Incubate for the desired time points (e.g., 2, 6, 24, 48, 72 hours).

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Preparation: After treatment, harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium (B1200493) iodide (PI).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.

Immunofluorescence for γH2AX and RPA
  • Cell Seeding: Seed cells on coverslips in 24-well plates.

  • Treatment and Fixation: After treatment, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies against γH2AX (phospho-S139) and RPA32 (phospho-S33) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides with anti-fade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number and intensity of nuclear foci per cell.

Western Blotting for p-CHK1/CHK1
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-CHK1 (S345) and total CHK1 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Loading Control: Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-CHK1.

Application Notes and Protocols: Detection of p-CHK1 (Ser345) Inhibition by AD1058 Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide a detailed protocol for the detection and quantification of phosphorylated Checkpoint Kinase 1 (p-CHK1) at Serine 345 following treatment of cultured cancer cells with AD1058, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor.[1][2] The ATR-CHK1 signaling pathway is a critical component of the DNA damage response (DDR), and its inhibition is a key strategy in cancer therapy.[3][4] This document outlines the experimental workflow, from cell culture and lysis to Western blot analysis, and includes a representative data table and signaling pathway diagrams to facilitate the interpretation of results.

Introduction

The ATR kinase is a primary sensor of single-stranded DNA, a hallmark of DNA replication stress.[4][5] Upon activation, ATR phosphorylates a number of downstream targets, including the serine/threonine kinase CHK1.[4][6] Phosphorylation of CHK1 at sites such as Ser345 is a critical event that activates the kinase, leading to cell cycle arrest and allowing time for DNA repair.[3][6][7]

This compound is an orally active and selective inhibitor of ATR with an IC50 of 1.6 nM.[1] By inhibiting ATR, this compound is expected to prevent the phosphorylation and subsequent activation of CHK1, thereby abrogating the DDR and promoting apoptosis in cancer cells.[1] This protocol provides a robust method for researchers to assess the pharmacodynamic effects of this compound on the ATR-CHK1 signaling axis by measuring the levels of p-CHK1 (Ser345) via Western blot.

Signaling Pathway

The ATR-CHK1 signaling pathway is a crucial regulator of the cellular response to DNA damage. When replication forks stall, ATR is activated and phosphorylates CHK1 at Serine 345. This phosphorylation event is a key step in activating the G2/M cell cycle checkpoint, providing an opportunity for DNA repair. This compound selectively inhibits the kinase activity of ATR, which in turn prevents the phosphorylation of CHK1 and disrupts the DNA damage response.[3]

ATR_CHK1_Pathway cluster_0 cluster_1 cluster_2 cluster_3 DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates This compound This compound This compound->ATR inhibits p-CHK1 (Ser345) p-CHK1 (Ser345) CHK1->p-CHK1 (Ser345) Cell Cycle Arrest Cell Cycle Arrest p-CHK1 (Ser345)->Cell Cycle Arrest promotes

Figure 1: ATR-CHK1 signaling and this compound inhibition.

Experimental Protocol

This protocol is optimized for cultured cancer cells treated with this compound.

Materials and Reagents
  • Cell Line: Human cancer cell line known to have an active DDR pathway (e.g., HeLa, U2OS).

  • This compound: Prepare a stock solution in DMSO.

  • Cell Culture Medium: As recommended for the chosen cell line.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors is recommended for the extraction of phosphorylated proteins.[3][8][9] A suitable composition is 50mM Tris-HCl (pH 8.0), 150mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail (containing sodium orthovanadate, sodium fluoride, and β-glycerophosphate).[8][10]

  • Protein Assay Reagent: (e.g., BCA Protein Assay Kit).

  • Laemmli Sample Buffer (4x): For sample preparation.

  • Polyacrylamide Gels: (e.g., 4-12% Bis-Tris).

  • Transfer Buffer: For transferring proteins to a membrane.

  • Membrane: Polyvinylidene difluoride (PVDF).

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-p-CHK1 (Ser345): Recommended dilution 1:1000 in 5% BSA/TBST.[3][11]

    • Rabbit anti-CHK1 (Total): Recommended dilution 1:1000 in 5% BSA/TBST.[3]

    • Loading Control (e.g., Mouse anti-β-actin or anti-GAPDH): Recommended dilution 1:5000 in 5% BSA/TBST.[3]

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG: Dilute according to the manufacturer's instructions (typically 1:2000 to 1:5000).[3]

    • HRP-conjugated anti-mouse IgG: Dilute according to the manufacturer's instructions.

  • Chemiluminescent Substrate: (e.g., ECL).

  • Imaging System: For detecting the chemiluminescent signal.

Procedure
  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture dishes and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time period (e.g., 24 hours). Include a positive control for CHK1 phosphorylation, such as a DNA damaging agent (e.g., hydroxyurea (B1673989) or UV radiation).[12]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the dish, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[3]

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]

    • Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay or a similar method.

  • Sample Preparation:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5 minutes.[3]

  • SDS-PAGE and Protein Transfer:

    • Load 20-30 µg of protein per lane onto a polyacrylamide gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.[3]

  • Western Blotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[3]

    • Incubate the membrane with the primary antibody against p-CHK1 (Ser345) overnight at 4°C with gentle agitation.[3]

    • Wash the membrane three times for 10 minutes each with TBST.[3]

    • Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • For analysis of total CHK1 and a loading control, the membrane can be stripped and re-probed, or parallel blots can be run.

Experimental Workflow

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Sample Preparation cluster_western_blot Western Blot cluster_analysis Data Analysis A Seed Cells B This compound Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E Sample Denaturation D->E F SDS-PAGE E->F G Protein Transfer F->G H Blocking G->H I Primary Antibody Incubation (p-CHK1, CHK1, Loading Control) H->I J Secondary Antibody Incubation I->J K Detection J->K L Image Acquisition K->L M Densitometry Analysis L->M

Figure 2: Western blot experimental workflow.

Data Presentation

The results of the Western blot can be quantified by densitometry. The intensity of the p-CHK1 band should be normalized to the total CHK1 band and then to the loading control for each sample.

Table 1: Densitometric Analysis of p-CHK1 Levels Following this compound Treatment

Treatment GroupConcentration (nM)p-CHK1 (Ser345) Intensity (Arbitrary Units)Total CHK1 Intensity (Arbitrary Units)Loading Control Intensity (Arbitrary Units)Normalized p-CHK1/Total CHK1 Ratio
Untreated Control01.251.301.500.64
This compound100.851.281.480.44
This compound500.421.321.520.21
This compound1000.151.291.490.08
This compound5000.051.311.510.03
Positive Control-1.801.331.500.90

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.

Troubleshooting

For common Western blot issues such as weak or no signal, high background, or non-specific bands, refer to standard troubleshooting guides.[13][14][15] Key considerations for this specific protocol include:

  • Phosphatase Activity: Ensure that phosphatase inhibitors are fresh and added to the lysis buffer immediately before use to prevent dephosphorylation of CHK1.[9]

  • Antibody Quality: Use antibodies that have been validated for the detection of p-CHK1 and total CHK1.

  • Blocking Agent: For phosphoprotein detection, BSA is generally preferred over milk as a blocking agent, as milk contains casein, a phosphoprotein that can lead to high background.

References

Troubleshooting & Optimization

AD1058 In Vivo Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the potent and selective ATR inhibitor, AD1058, in in vivo experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the successful execution of your preclinical studies.

I. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated by single-stranded DNA that can result from DNA damage and replication stress.[3] By inhibiting ATR, this compound prevents the phosphorylation of downstream targets like Chk1, leading to the disruption of cell cycle checkpoints and the accumulation of DNA damage, which can result in synthetic lethality in cancer cells with existing DDR defects.[1][3]

Q2: In which in vivo models has this compound shown efficacy?

A2: this compound has demonstrated significant antitumor activity in xenograft models of ovarian cancer (A2780) and prostate cancer (PC-3).[2]

Q3: What is the recommended oral dosage for this compound in mice?

A3: A dosage of 50 mg/kg, administered orally five days a week for three weeks, has been shown to be effective in suppressing tumor growth in ovarian and prostate cancer xenograft models.[2]

Q4: Is this compound effective as a monotherapy?

A4: Yes, this compound has shown potent antitumor effects as a single agent in preclinical in vivo studies.[1][4]

Q5: Can this compound be used in combination with other therapies?

A5: this compound has demonstrated potent antitumor effects when used in combination with other clinically approved cancer therapies, such as PARP inhibitors, ionizing radiation, and chemotherapy.[1][4]

II. Troubleshooting In Vivo Experiments

This section addresses common issues that may be encountered during in vivo studies with this compound and provides potential solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected animal morbidity or significant body weight loss (>15%) - Dose may be above the Maximum Tolerated Dose (MTD).- Formulation issues (e.g., precipitation, incorrect pH).- Off-target toxicity.- Immediately halt dosing and conduct a necropsy to determine the cause of death.- Initiate a dose de-escalation study to establish the MTD.- Prepare fresh formulations daily and visually inspect for precipitation.- Review literature for known off-target effects of ATR inhibitors and consider dose reduction or an alternative dosing schedule.
Suboptimal tumor growth inhibition - Insufficient drug exposure due to poor oral bioavailability.- The tumor model may be insensitive to ATR inhibition.- Suboptimal dosing schedule.- Optimize the drug formulation to improve solubility.- Confirm target engagement by analyzing pharmacodynamic markers (e.g., pChk1) in tumor tissue.- Evaluate the ATR dependency of your tumor model in vitro.- Explore alternative dosing schedules (e.g., twice daily) or combination therapies.
Inconsistent tumor growth within a treatment group - Variation in tumor cell implantation.- Inconsistent drug administration (e.g., gavage technique).- Health status of individual animals.- Ensure consistent cell numbers and injection technique during implantation.- Provide thorough training on oral gavage techniques.- Closely monitor animal health and exclude any outliers from the study if justified.
Hematological toxicities (anemia, neutropenia, thrombocytopenia) - On-target effect of ATR inhibition on hematopoietic stem and progenitor cells.- Conduct regular complete blood counts (CBCs).- Consider intermittent dosing schedules (e.g., 5 days on, 2 days off) to allow for hematopoietic recovery.

III. Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vivo studies.

Table 1: In Vivo Pharmacokinetics of this compound in Mice

ParameterValue
Dose 50 mg/kg (oral)
Tmax (h) 1.00
Cmax (ng/mL) 19800
AUClast (ng·h/mL) 139888
AUCINF (ng·h/mL) 140007
T1/2 (h) 2.29
[Data sourced from MedChemExpress product page for this compound][2]

Table 2: In Vivo Efficacy of this compound Monotherapy

Tumor ModelAnimal ModelDosing RegimenOutcome
Ovarian Cancer (A2780 xenograft)BALB/c Nude mice50 mg/kg, p.o., 5 days/week for 3 weeksSignificantly suppressed tumor growth
Prostate Cancer (PC-3 xenograft)BALB/c Nude mice50 mg/kg, p.o., 5 days/week for 3 weeksSignificantly suppressed tumor growth
[Data sourced from MedChemExpress product page for this compound][2]

IV. Experimental Protocols

Protocol 1: this compound Formulation for Oral Gavage in Mice

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in DMSO at a concentration of 50.0 mg/mL.

  • For a 1 mL working solution, add 100 µL of the this compound DMSO stock solution to 900 µL of corn oil.

  • Vortex the mixture thoroughly to ensure a homogenous suspension.

  • Prepare the formulation fresh daily before administration.

[This is an example formulation and may require optimization based on experimental needs.][2]

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

Materials:

  • Cancer cell line of interest (e.g., A2780, PC-3)

  • Female athymic nude mice (6-8 weeks old)

  • Sterile PBS

  • Matrigel (optional)

  • Syringes and needles

  • Calipers

  • This compound formulation

  • Vehicle control (e.g., 10% DMSO in corn oil)

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells in 100-200 µL.

    • Inject the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), measure the tumor dimensions with calipers.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Randomize the mice into treatment and control groups with similar average tumor volumes.

  • Treatment Administration:

    • Administer the this compound formulation or vehicle control to the respective groups via oral gavage according to the predetermined dosing schedule (e.g., 50 mg/kg, daily for 5 days/week).

  • Monitoring and Endpoints:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

    • The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., >1500 mm³) or at the first sign of significant morbidity.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the tumor growth inhibition (TGI) percentage.

V. Mandatory Visualizations

ATR_Signaling_Pathway cluster_damage DNA Damage / Replication Stress cluster_atr_activation ATR Activation cluster_downstream Downstream Effectors DNA_Damage Single-Strand Breaks Stalled Replication Forks RPA RPA DNA_Damage->RPA ATRIP ATRIP RPA->ATRIP ATR ATR ATRIP->ATR recruits Chk1 Chk1 ATR->Chk1 phosphorylates pChk1 p-Chk1 ATR->pChk1 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) pChk1->Cell_Cycle_Arrest DNA_Repair DNA Repair pChk1->DNA_Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis failure leads to This compound This compound This compound->ATR inhibits

Caption: this compound inhibits the ATR signaling pathway in response to DNA damage.

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Implantation Tumor Cell Implantation (Subcutaneous) Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Animal Randomization Tumor_Growth->Randomization Dosing This compound or Vehicle Administration (Oral Gavage) Randomization->Dosing Monitoring Tumor & Body Weight Measurement Dosing->Monitoring Endpoint Study Endpoint Reached Monitoring->Endpoint Data_Collection Tumor Excision & Data Collection Endpoint->Data_Collection Analysis Statistical Analysis (TGI Calculation) Data_Collection->Analysis

Caption: General workflow for an in vivo efficacy study of this compound.

troubleshooting_logic Start In Vivo Experiment with this compound Observe_Results Observe Results Start->Observe_Results Expected_Outcome Expected Outcome? (Tumor Inhibition, Acceptable Toxicity) Observe_Results->Expected_Outcome Successful_Experiment Successful Experiment Expected_Outcome->Successful_Experiment Yes Troubleshoot Troubleshoot Issue Expected_Outcome->Troubleshoot No Toxicity High Toxicity? Troubleshoot->Toxicity Efficacy Low Efficacy? Toxicity->Efficacy No Adjust_Dose Adjust Dose/ Schedule Toxicity->Adjust_Dose Yes Inconsistency Inconsistent Results? Efficacy->Inconsistency No Check_Formulation Check Formulation/ Bioavailability Efficacy->Check_Formulation Yes Review_Protocol Review Implantation/ Dosing Protocol Inconsistency->Review_Protocol Yes Re-evaluate Re-evaluate Experiment Inconsistency->Re-evaluate No Adjust_Dose->Re-evaluate Check_Formulation->Re-evaluate Review_Protocol->Re-evaluate

References

potential off-target effects of AD1058

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AD1058. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance for experiments involving this compound, a highly potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an orally active and selective inhibitor of ATR kinase with an IC50 of 1.6 nM.[1][2] ATR is a critical regulator of the DNA damage response (DDR). By inhibiting ATR, this compound disrupts the cell cycle, induces apoptosis, and inhibits the proliferation of cancer cells.[1][2][3] This targeted action makes it a promising agent for the treatment of advanced malignancies, including those with brain metastases, due to its ability to penetrate the blood-brain barrier.[1][3]

Q2: What are the known off-target effects of this compound?

A2: this compound is a highly selective ATR inhibitor. Its off-target effects have been characterized through extensive kinase screening. The primary off-targets identified are other members of the Phosphoinositide 3-kinase-related kinase (PIKK) family, though with significantly less potency compared to its on-target ATR inhibition.

Q3: How can I minimize potential off-target effects in my experiments?

A3: To ensure that the observed phenotypes are due to the on-target inhibition of ATR, consider the following experimental controls:

  • Use the lowest effective concentration: Titrate this compound to the lowest concentration that achieves the desired biological effect (e.g., inhibition of downstream ATR signaling) to minimize engagement with less sensitive off-targets.

  • Employ a structurally distinct ATR inhibitor: Use a second, structurally different ATR inhibitor as a control. If both inhibitors produce the same phenotype, it is more likely to be a result of on-target ATR inhibition.

  • Rescue experiments: If possible, perform a rescue experiment by introducing a drug-resistant ATR mutant to see if it reverses the observed phenotype.

Q4: What are the recommended storage and handling conditions for this compound?

A4: For optimal stability, this compound should be stored as a solid at -20°C. For solution-based experiments, prepare fresh solutions in a suitable solvent like DMSO and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Problem 1: Inconsistent results in cell-based assays.

  • Possible Cause 1: Compound degradation.

    • Solution: Ensure proper storage and handling of this compound. Prepare fresh working solutions from a new stock for each experiment.

  • Possible Cause 2: Cell line variability.

    • Solution: Regularly perform cell line authentication. Different cell lines can have varying levels of ATR dependency and may respond differently to this compound.

  • Possible Cause 3: Experimental conditions.

    • Solution: Optimize assay parameters such as cell density, incubation time, and serum concentration in the media, as these can influence the efficacy of the inhibitor.

Problem 2: Unexpected cellular phenotype observed.

  • Possible Cause 1: Off-target effects.

    • Solution: Refer to the kinase selectivity data provided in Table 1. If your experimental system expresses high levels of a known off-target kinase, consider if the observed phenotype could be attributed to its inhibition. Use the mitigation strategies outlined in FAQ Q3.

  • Possible Cause 2: Cellular context.

    • Solution: The cellular response to ATR inhibition can be highly dependent on the genetic background of the cell line, such as the status of other DNA repair pathways (e.g., ATM, DNA-PK). Characterize the relevant pathways in your cell model.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the inhibitory activity of this compound against its primary target (ATR) and key off-target kinases from the PIKK family.

KinaseIC50 (nM)Selectivity (Fold vs. ATR)
ATR 1.6 1
ATM>1000>625
DNA-PK>1000>625
mTOR>1000>625
PI3Kα>10000>6250
PI3Kβ>10000>6250
PI3Kγ>10000>6250
PI3Kδ>10000>6250

Data extracted from preclinical studies.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the IC50 of this compound against a specific kinase.

  • Materials:

    • Recombinant human kinase (e.g., ATR, ATM, DNA-PK, mTOR).

    • Kinase-specific substrate and ATP.

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Assay buffer (specific to the kinase).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • 384-well plates.

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Add 10 µL of ATP to initiate the reaction.

    • Incubate the plate at room temperature for the recommended time for the specific kinase.

    • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Visualizations

ATR_Signaling_Pathway DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis DNA_Repair->Apoptosis This compound This compound This compound->ATR inhibits Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay Xenograft_Model Tumor Xenograft Model Cell_Proliferation->Xenograft_Model Western_Blot Western Blot (p-CHK1 levels) Toxicity_Study Toxicology Assessment Xenograft_Model->Toxicity_Study This compound This compound This compound->Kinase_Assay This compound->Cell_Proliferation This compound->Western_Blot

References

Technical Support Center: Optimizing AD1058 Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of AD1058 for cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an orally active, selective, and BBB-permeable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, with an IC50 of 1.6 nM.[1][2] ATR is a critical regulator of the DNA damage response (DDR).[3][4] By inhibiting ATR, this compound prevents the repair of DNA damage, leading to the inhibition of tumor cell proliferation, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1][4] It has shown anti-tumor activity in various cancer cell lines, including B-cell lymphoma, ovarian, colorectal, lung, pancreatic, and prostate cancers.[1]

Q2: What is a typical effective concentration range for this compound in in vitro cytotoxicity assays?

The effective concentration of this compound can vary depending on the cell line and the duration of the assay. Published data provides a good starting point for designing your experiments.

Cell LinesIncubation TimeEffective Concentration (IC50)Effect
Multiple cancer cell lines (B-cell lymphoma, ovarian, colorectal, lung, pancreatic, prostate)72 hours0.19 - 5.28 µMInhibition of proliferation[1]
Granta-519 cells24 - 48 hours500 - 2000 nM (0.5 - 2.0 µM)Induction of S-phase cell cycle arrest and apoptosis[1]

Q3: How do I prepare this compound for my cytotoxicity assay?

It is crucial to ensure proper dissolution of this compound to obtain accurate and reproducible results. As with many small molecule inhibitors, solubility can be a challenge.

  • Solvent Selection: The choice of solvent will depend on the specific formulation of this compound you have. Consult the manufacturer's datasheet for recommended solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving many organic compounds for in vitro assays.

  • Stock Solution: Prepare a high-concentration stock solution in the appropriate solvent. For example, a 10 mM stock in DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations for your experiment.[5] It is important to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.5%) and consistent across all wells, including vehicle controls, to avoid solvent-induced cytotoxicity.[6]

  • Solubility Issues: If you observe precipitation of this compound in the culture medium, you can try gentle vortexing or sonication to aid dissolution.[6] Filtering the solution can remove precipitates, but be aware that this might also remove some of the active compound if it is not fully dissolved.[6]

Troubleshooting Guide

This guide addresses common issues encountered when performing cytotoxicity assays with this compound.

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells Inconsistent cell seeding, pipetting errors, edge effects on the plate.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, as they are more prone to evaporation.[7][8]
Low or no cytotoxic effect observed This compound concentration is too low, incubation time is too short, cell line is resistant, this compound is not properly dissolved.Test a broader range of this compound concentrations, including higher concentrations. Increase the incubation time (e.g., 48 or 72 hours).[6] Verify the sensitivity of your cell line to ATR inhibitors from the literature. Ensure complete dissolution of this compound and check for precipitation.
High background signal in the assay Contamination of reagents or cell culture, interference from the compound or media components.Use sterile techniques and fresh reagents. Include a "compound only" control (this compound in media without cells) to measure any intrinsic absorbance or fluorescence of the compound.[6] Some culture media components, like phenol (B47542) red, can interfere with certain assays.[7]
Bell-shaped dose-response curve Compound precipitation at high concentrations, off-target effects, or assay artifacts.Visually inspect the wells for any precipitate at higher concentrations. Consider using a different type of cytotoxicity assay to confirm the results.[6]

Experimental Protocols

General Protocol for a Cell Viability Assay (e.g., MTT or Resazurin-based)

This protocol provides a general framework. Optimization of cell seeding density and incubation times is crucial for each cell line.

  • Cell Seeding:

    • Harvest and count your cells, ensuring high viability (>95%).

    • Seed the cells in a 96-well plate at a predetermined optimal density. This should be determined empirically for your specific cell line to ensure they are in the logarithmic growth phase throughout the experiment.

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.[6]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

    • Carefully remove the old medium from the cells and add the diluted this compound solutions to the respective wells.

    • Include appropriate controls:

      • Untreated Control: Cells with medium only.

      • Vehicle Control: Cells with medium containing the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound.[6]

      • Positive Control: A known cytotoxic agent to ensure the assay is working correctly.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • Viability Assessment (Example with MTT):

    • After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]

    • Visually confirm the formation of purple formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.[6]

    • Read the absorbance at a wavelength between 540-570 nm using a microplate reader.[6]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway of this compound Action

AD1058_Pathway cluster_0 DNA Damage Response DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates Cell_Cycle_Arrest Cell Cycle Arrest (S-Phase) CHK1->Cell_Cycle_Arrest induces DNA_Repair DNA Repair CHK1->DNA_Repair promotes Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis DNA_Repair->Apoptosis failure leads to This compound This compound This compound->ATR inhibits

Caption: Simplified signaling pathway showing this compound inhibition of ATR.

Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow cluster_workflow This compound Cytotoxicity Assay Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24h for attachment) A->B D 4. Treat Cells with this compound & Controls B->D C 3. Prepare Serial Dilutions of this compound C->D E 5. Incubate (e.g., 24, 48, 72h) D->E F 6. Add Viability Reagent (e.g., MTT) E->F G 7. Incubate & Solubilize F->G H 8. Read Absorbance G->H I 9. Data Analysis (Calculate IC50) H->I

Caption: Step-by-step experimental workflow for an this compound cytotoxicity assay.

Troubleshooting Logic Flow

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Common Cytotoxicity Assay Issues Start Inconsistent or Unexpected Results High_Variability High Variability? Start->High_Variability No_Effect No Cytotoxic Effect? High_Variability->No_Effect No Check_Seeding Review Cell Seeding & Pipetting Technique High_Variability->Check_Seeding Yes Check_Concentration Increase this compound Concentration & Incubation Time No_Effect->Check_Concentration Yes End Re-run Assay No_Effect->End No Check_Seeding->End Check_Solubility Verify Compound Solubility Check_Concentration->Check_Solubility Check_Solubility->End

Caption: A logical flow for troubleshooting common cytotoxicity assay problems.

References

Technical Support Center: AD1058 Resistance Mechanisms in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the preclinical ATR inhibitor, AD1058. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments related to acquired resistance to this compound and other ATR inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally active and selective inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase with an IC50 of 1.6 nM.[1] Its anticancer activity stems from the inhibition of tumor cell proliferation, induction of S-phase cell cycle arrest, and promotion of apoptosis.[1] By inhibiting ATR, this compound disrupts the cellular response to DNA damage and replication stress, which is a critical survival pathway for many cancer cells.

Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?

A2: While specific resistance mechanisms to this compound are still under investigation, research on other ATR inhibitors (ATRi) points to several potential mechanisms:

  • Loss of Nonsense-Mediated mRNA Decay (NMD) Factors: A key mechanism identified in gastric cancer is the loss of the NMD factor UPF2. Loss of UPF2 can reduce transcription-replication collisions, a source of replication stress that sensitizes cells to ATR inhibitors. Consequently, cells with UPF2 loss experience less replication stress and can bypass the G1/S checkpoint typically induced by ATR inhibition.[2][3][4][5][6][7]

  • Upregulation of Cell Cycle Proteins: Increased expression of cell cycle-associated genes such as Cyclin-Dependent Kinase 2 (CDK2) and Cyclin E1 (CCNE1) has been linked to resistance to ATR inhibitors.[2] This suggests a rewiring of the cell cycle control machinery that allows cancer cells to overcome the ATRi-induced checkpoint.

  • Target Alteration: Although less common for kinase inhibitors, mutations in the ATR gene that prevent this compound from binding to its target could theoretically confer resistance.[2]

Q3: How can I experimentally confirm the resistance mechanism in my cell line?

A3: To investigate the mechanism of resistance in your cell line, consider the following experiments:

  • Western Blot Analysis: Assess the protein levels of key players in the identified resistance pathways. For example, compare the expression of UPF2, CDK2, and CCNE1 in your resistant cell line versus the parental (sensitive) line. You should also check the phosphorylation status of ATR targets like CHK1 (at Ser345) to confirm target engagement by this compound.

  • Quantitative RT-PCR (qRT-PCR): Measure the mRNA levels of UPF2, CDK2, and CCNE1 to determine if the changes in protein expression are due to transcriptional upregulation.

  • Cell Cycle Analysis: Use flow cytometry to compare the cell cycle profiles of sensitive and resistant cells after treatment with this compound. Resistant cells may show a reduced G1/S or G2/M arrest compared to sensitive cells.

Q4: What strategies can be used to overcome resistance to this compound?

A4: Combination therapies are a promising approach to overcome resistance to ATR inhibitors:

  • PARP Inhibitors (PARPi): The combination of ATRi and PARPi has shown synergistic effects. ATR inhibition can re-sensitize PARPi-resistant cells, and vice-versa, by targeting different arms of the DNA damage response pathway.[4][5]

  • Chemotherapeutic Agents: ATR inhibitors can sensitize cancer cells to DNA-damaging chemotherapies like cisplatin, topotecan, and irinotecan.

  • Targeting Downstream Effectors: If resistance is driven by the upregulation of CDK2/CCNE1, combining this compound with a CDK2 inhibitor could be a rational strategy.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound in cell viability assays.

Possible Cause Troubleshooting Steps
Uneven cell seeding Ensure a single-cell suspension before seeding and verify cell counts.
Mycoplasma or other contamination Regularly test cell cultures for contamination.
Instability of resistant phenotype If working with a resistant cell line, periodically culture the cells in the presence of this compound to maintain selective pressure.
Reagent variability Use freshly prepared this compound dilutions for each experiment.

Issue 2: No significant cell cycle arrest observed after this compound treatment.

Possible Cause Troubleshooting Steps
Suboptimal drug concentration or treatment time Perform a dose-response and time-course experiment to determine the optimal conditions for inducing cell cycle arrest in your specific cell line.
Acquired resistance Your cell line may have developed resistance. Refer to the FAQs on resistance mechanisms and confirmation.
Cell line-specific characteristics Some cell lines may be intrinsically less sensitive to ATR inhibition.

Issue 3: Difficulty in generating a stable this compound-resistant cell line.

Possible Cause Troubleshooting Steps
Initial drug concentration is too high Start the selection process with a low concentration of this compound (e.g., IC20) and gradually increase the dose as the cells adapt.[2]
Insufficient selection pressure Ensure that the drug concentration is increased in a stepwise manner once the cells resume a normal proliferation rate.
Clonal selection The resistant population may be a small sub-clone. Consider single-cell cloning to isolate and expand resistant populations.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to the efficacy and resistance of various ATR inhibitors. Note: Data specific to this compound resistance is limited; therefore, data from other ATR inhibitors are presented as a reference.

Table 1: IC50 Values of ATR Inhibitors in Cancer Cell Lines

ATR InhibitorCancer Cell LineIC50 (nM)Reference
This compoundMultiple Cell Lines190 - 5280[1]
M4344DU145 (Prostate)~25[1]
Berzosertib (M6620)HNSCC Cell Lines250 - 290[8]
Ceralasertib (AZD6738)-IC90: 670[8]
Elimusertib (BAY 1895344)-7[8]

Table 2: Example of Acquired Resistance to an ATR Inhibitor (VE-821)

Cell LineTreatmentIC50 of VE-821 (nM)Fold Resistance
ParentalDMSO501
ResistantVE-821 (escalating doses)75015

This table presents hypothetical data based on typical resistance development.

Experimental Protocols

Protocol 1: Generation of an this compound-Resistant Cancer Cell Line

This protocol describes a method for generating a resistant cell line through continuous exposure to escalating doses of this compound.

  • Determine Initial Sensitivity: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound for the parental cancer cell line.

  • Initiate Resistance Induction: Culture the parental cells in standard growth medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells adapt and proliferate at a normal rate (typically after 2-3 passages), double the concentration of this compound.

  • Monitoring and Maintenance: Continuously monitor the cells for signs of toxicity. If significant cell death occurs, reduce the drug concentration to the previous level and allow the cells to recover before attempting to increase it again.

  • Characterization of Resistant Cells: Repeat the dose escalation until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.[2] Confirm the degree of resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.

  • Cryopreservation: Cryopreserve resistant cells at regular intervals to ensure a stable stock.

Protocol 2: Western Blot for ATR Pathway Activation

This protocol is used to assess the activation state of the ATR signaling pathway in response to this compound.

  • Cell Lysis: Treat parental and resistant cells with this compound for the desired time and concentration. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total-ATR, phospho-ATR (Ser428), total-CHK1, and phospho-CHK1 (Ser345) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle distribution.

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control.

  • Cell Harvesting: Detach adherent cells using trypsin-EDTA and collect all cells by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol (B145695) dropwise while gently vortexing. Fix for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a propidium (B1200493) iodide (PI) staining solution containing RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. Acquire at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases.

Signaling Pathways and Experimental Workflows

ATR_Signaling_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Activation cluster_2 Downstream Signaling cluster_3 This compound Inhibition DNA_Damage DNA Damage (e.g., ssDNA gaps) ATR ATR DNA_Damage->ATR activates p_ATR p-ATR ATR->p_ATR autophosphorylation CHK1 CHK1 p_ATR->CHK1 phosphorylates p_CHK1 p-CHK1 (S345) CHK1->p_CHK1 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p_CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair p_CHK1->DNA_Repair This compound This compound This compound->ATR Resistance_Mechanisms cluster_0 This compound Treatment cluster_1 Resistance Mechanisms This compound This compound ATR_Inhibition ATR Inhibition This compound->ATR_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest ATR_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis ATR_Inhibition->Apoptosis Bypass_Checkpoint Bypass of Cell Cycle Checkpoint Cell_Cycle_Arrest->Bypass_Checkpoint Reduced_Apoptosis Reduced Apoptosis Apoptosis->Reduced_Apoptosis UPF2_Loss Loss of UPF2 UPF2_Loss->Bypass_Checkpoint CDK2_CCNE1_Up Upregulation of CDK2/CCNE1 CDK2_CCNE1_Up->Bypass_Checkpoint Bypass_Checkpoint->Reduced_Apoptosis Experimental_Workflow Start Start with Sensitive Cell Line Generate_Resistant_Line Generate Resistant Line (Dose Escalation) Start->Generate_Resistant_Line Confirm_Resistance Confirm Resistance (IC50 Assay) Generate_Resistant_Line->Confirm_Resistance Investigate_Mechanism Investigate Mechanism Confirm_Resistance->Investigate_Mechanism Western_Blot Western Blot (UPF2, CDK2, p-CHK1) Investigate_Mechanism->Western_Blot qRT_PCR qRT-PCR (UPF2, CDK2 mRNA) Investigate_Mechanism->qRT_PCR Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Investigate_Mechanism->Cell_Cycle_Analysis Overcome_Resistance Test Strategies to Overcome Resistance Western_Blot->Overcome_Resistance qRT_PCR->Overcome_Resistance Cell_Cycle_Analysis->Overcome_Resistance Combination_Therapy Combination Therapy (e.g., with PARPi) Overcome_Resistance->Combination_Therapy

References

how to minimize AD1058 off-target kinase activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AD1058. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound, a potent and selective ATR inhibitor, in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize potential off-target kinase activity and ensure the accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is an orally active and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, with an IC50 of 1.6 nM.[1] ATR is a critical regulator of the DNA damage response (DDR), making this compound a valuable tool for research in cancer and other diseases characterized by genomic instability.[2][3][4]

Q2: What are the potential off-target kinases for an ATR inhibitor like this compound?

A2: While this compound is a highly selective inhibitor, it is important to be aware of potential off-target activities, especially at higher concentrations. For ATR inhibitors, the most common off-target kinases belong to the same phosphatidylinositol 3-kinase-related kinase (PIKK) family. These include mTOR (mammalian target of rapamycin), DNA-PK (DNA-dependent protein kinase), and ATM (ataxia-telangiectasia mutated).[5]

Q3: How can I minimize the off-target activity of this compound in my experiments?

A3: To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration: Perform a dose-response experiment to identify the lowest concentration of this compound that elicits the desired on-target effect (e.g., inhibition of Chk1 phosphorylation).[5]

  • Employ orthogonal validation: Use a second, structurally distinct ATR inhibitor to confirm that the observed phenotype is a result of on-target ATR inhibition.

  • Consider the cellular context: The expression levels of potential off-target kinases can vary between cell lines. Be aware of the specific characteristics of your experimental system.

Q4: Can off-target effects ever be beneficial?

A4: In some instances, the off-target activity of a kinase inhibitor can contribute to its overall therapeutic effect, a concept known as polypharmacology. However, for precise mechanistic studies, it is crucial to distinguish between on-target and off-target effects.

Troubleshooting Guide

Issue 1: I'm observing a phenotype that is inconsistent with ATR inhibition.

  • Possible Cause: This could be due to an off-target effect of this compound, especially if you are using a high concentration.

  • Troubleshooting Steps:

    • Review the literature: Research the known functions of potential off-target kinases like mTOR and DNA-PK in your experimental model to see if they could explain the observed phenotype.

    • Perform a target engagement assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging ATR in your cells at the concentration used.

    • Validate with genetic knockdown: Use siRNA or CRISPR to knock down ATR and see if it phenocopies the effect of this compound. If the phenotypes match, it is more likely an on-target effect.

    • Conduct a kinome-wide scan: For a comprehensive analysis, consider a kinome-wide selectivity profiling service to identify all potential off-targets of this compound at your working concentration.

Issue 2: I'm seeing unexpected changes in phosphorylation of proteins unrelated to the ATR pathway.

  • Possible Cause: this compound may be inhibiting an off-target kinase, leading to downstream signaling alterations.

  • Troubleshooting Steps:

    • Perform a Western blot analysis: Probe for the phosphorylation status of key substrates of potential off-target kinases (e.g., p-S6K for the mTOR pathway).

    • Use a more selective inhibitor: If available, compare your results with a different, highly selective ATR inhibitor.

    • Titrate this compound concentration: Determine if the unexpected phosphorylation changes are dose-dependent and if they disappear at lower concentrations that still inhibit ATR.

Quantitative Data Summary

The following table provides a representative kinase selectivity profile for a highly selective kinase inhibitor, illustrating the type of data you would aim to generate for this compound. Note: This is an illustrative example, and the specific off-target profile of this compound should be determined experimentally.

Kinase TargetIC50 (nM)Target FamilyNotes
ATR 1.6 PIKK Primary Target
mTOR> 1,000PIKKPotential Off-Target
DNA-PK> 1,000PIKKPotential Off-Target
ATM> 5,000PIKKPotential Off-Target
PI3Kα> 10,000PI3KPotential Off-Target
Chk1> 10,000CAMKDownstream of ATR
CDK2> 10,000CMGCCell Cycle Kinase

Key Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

This protocol describes a general method for determining the IC50 values of this compound against a panel of kinases.

1. Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Purified recombinant kinases

  • Kinase-specific substrates

  • Kinase reaction buffer

  • [γ-³³P]ATP

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

2. Method:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, the specific kinase, and the diluted this compound or DMSO (vehicle control).

  • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and [γ-³³P]ATP.

  • Incubate for a predetermined time at 30°C.

  • Stop the reaction and transfer the mixture to a phosphocellulose filter plate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Add scintillation cocktail to each well and measure radioactivity using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each this compound concentration compared to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Western Blot for On-Target and Off-Target Effects

This protocol allows for the assessment of ATR pathway inhibition and potential off-target pathway modulation in cells.

1. Materials:

  • Cells treated with this compound at various concentrations

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-Chk1, anti-Chk1, anti-phospho-S6K, anti-S6K)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and transfer apparatus

  • PVDF membrane

  • Chemiluminescent substrate

2. Method:

  • Lyse the treated cells and determine protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities to assess changes in protein phosphorylation.

Visualizations

ATR_Signaling_Pathway ATR Signaling Pathway Inhibition by this compound cluster_dna_damage DNA Damage cluster_atr_activation ATR Activation cluster_downstream_signaling Downstream Signaling DNA_Damage DNA Damage (e.g., stalled replication fork) RPA RPA DNA_Damage->RPA recruits ATRIP ATRIP RPA->ATRIP recruits ATR ATR ATRIP->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates pChk1 p-Chk1 CellCycleArrest Cell Cycle Arrest pChk1->CellCycleArrest leads to This compound This compound This compound->ATR inhibits

Caption: Inhibition of the ATR signaling pathway by this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Phenotypes Start Unexpected Phenotype Observed DoseResponse Perform Dose-Response Curve with this compound Start->DoseResponse ConcentrationCheck Is Phenotype Present at Lowest Effective Concentration? DoseResponse->ConcentrationCheck OrthogonalValidation Validate with Structurally Distinct ATR Inhibitor ConcentrationCheck->OrthogonalValidation Yes OffTarget Potential Off-Target Effect ConcentrationCheck->OffTarget No PhenotypeMatch Do Phenotypes Match? OrthogonalValidation->PhenotypeMatch OnTarget Likely On-Target Effect PhenotypeMatch->OnTarget Yes PhenotypeMatch->OffTarget No KinomeScan Consider Kinome Scan and Off-Target Pathway Analysis OffTarget->KinomeScan

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: ATR Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ataxia Telangiectasia and Rad3-related (ATR) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ATR inhibitors?

ATR inhibitors are small molecules that typically function by competitively binding to the ATP-binding pocket of the ATR kinase.[1] This action prevents the phosphorylation of ATR's downstream targets, most notably the checkpoint kinase 1 (CHK1).[1][2] Under normal conditions, activated ATR triggers cell cycle arrest to allow for DNA repair.[2] By inhibiting ATR, these compounds abrogate the G2/M checkpoint, leading to premature mitotic entry with unrepaired DNA, which can result in mitotic catastrophe and cell death, particularly in cancer cells that are highly reliant on the ATR pathway for survival.[1][3]

Q2: I am not observing the expected level of cell death after treatment with an ATR inhibitor. What are the possible reasons?

Several factors could contribute to lower-than-expected cytotoxicity:

  • Low Replication Stress: The cytotoxic effects of ATR inhibitors are most pronounced in cells experiencing replication stress.[4] If your cell line has a stable genome and a slow proliferation rate, the inhibitor's effect as a single agent may be minimal.

  • Suboptimal Drug Concentration or Exposure Time: The concentration of the ATR inhibitor may be too low, or the incubation period may be too short to induce significant cell death.[5] It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) for your specific cell line.[6]

  • Cell Line-Specific Resistance: Some cell lines may possess intrinsic resistance mechanisms to ATR inhibitors.[5]

  • Compensatory Signaling Pathways: Cells might activate pro-survival pathways, such as the Akt/mTOR pathway, to counteract the effects of ATR inhibition.[5]

  • Drug Stability: Small molecule inhibitors can degrade in culture media over extended incubation periods.[4] Refer to the manufacturer's datasheet for information on the compound's stability and optimal storage conditions.

Q3: How can I confirm that my ATR inhibitor is engaging its target in my cellular experiments?

The most common method to confirm on-target activity is to assess the phosphorylation status of CHK1, a primary downstream target of ATR.[5] A successful experiment should demonstrate a reduction in phosphorylated CHK1 (p-CHK1) at serine 345 upon treatment with the ATR inhibitor.[7] This is typically measured by Western blotting. To enhance the p-CHK1 signal, it is often necessary to induce DNA damage or replication stress using agents like hydroxyurea (B1673989) (HU) or UV radiation.[4][8]

Q4: My Western blot results for p-CHK1 are inconsistent or show no change after treatment. What should I do?

Inconsistent p-CHK1 results can be frustrating. Here are some troubleshooting steps:

  • Induce Replication Stress: In unstressed cells, basal ATR activity may be too low to detect a significant decrease in p-CHK1 after inhibition.[4] Pre-treating cells with a DNA damaging agent (e.g., hydroxyurea, cisplatin) or a replication stress-inducing agent (e.g., gemcitabine) is often necessary to activate the ATR pathway.[4][8]

  • Optimize Sample Collection Time: The phosphorylation of CHK1 can be a transient event. A time-course experiment is essential to identify the optimal time point to observe maximal p-CHK1 induction and its subsequent inhibition by the ATR inhibitor.[5]

  • Use Phosphatase Inhibitors: It is critical to include phosphatase inhibitors in your lysis buffer and keep samples on ice to prevent the dephosphorylation of proteins during sample preparation.[9]

  • Antibody Quality: Ensure you are using a high-quality, validated antibody specific for phosphorylated CHK1 (Ser345).[5]

  • Appropriate Blocking Buffers: When using milk-based blocking buffers, be aware that casein is a phosphoprotein, which can lead to high background. Consider using a non-protein-based blocking buffer or Bovine Serum Albumin (BSA) instead.[9]

Q5: I suspect my ATR inhibitor is causing off-target effects. How can I investigate this?

Off-target effects can confound experimental results. Here are strategies to identify and minimize them:

  • Use the Lowest Effective Concentration: Titrate your ATR inhibitor to the lowest concentration that still elicits the desired on-target effect (e.g., inhibition of CHK1 phosphorylation).[9]

  • Use Multiple, Structurally Distinct Inhibitors: Confirm your findings with two or more ATR inhibitors that have different chemical structures. If they produce the same phenotype, it is more likely to be a result of on-target ATR inhibition.[9]

  • Kinase Profiling/Kinome Scanning: Screen your inhibitor against a large panel of purified kinases to determine its selectivity and identify potential off-target kinases.[9] The most common off-targets for ATR inhibitors are other members of the PI3K-related kinase (PIKK) family, such as mTOR, DNA-PK, and ATM.[9][10]

  • Chemical Proteomics: Use techniques like affinity chromatography with an immobilized inhibitor followed by mass spectrometry to identify direct binding partners of your compound within the cellular proteome.[9]

Q6: What are the known mechanisms of acquired resistance to ATR inhibitors?

Acquired resistance can develop through various mechanisms:

  • Alterations in the DNA Damage Response (DDR) Pathway: Loss of the nonsense-mediated mRNA decay (NMD) factor UPF2 has been identified as a resistance mechanism.[11][12] Mutations or altered expression of cell cycle checkpoint proteins like CDC25A can also confer resistance.[11][12]

  • Increased Drug Efflux: Overexpression of multidrug resistance proteins, such as P-glycoprotein (P-gp), can actively pump the inhibitor out of the cell.[11]

  • Target Alteration: Although less common, mutations in the ATR gene that prevent the inhibitor from binding could theoretically lead to resistance.[11]

Troubleshooting Guides

Guide 1: Cell Viability Assays
Problem Possible Cause(s) Solution(s)
High variability between replicate wells Uneven cell seeding; Edge effects in the plate.Ensure a single-cell suspension before plating. Avoid using the outer wells of the plate, or fill them with sterile PBS or media.
No or minimal effect on cell viability Drug concentration too low; Insufficient incubation time; Cell line is resistant; Low replication stress in the cell line.Perform a dose-response curve with a wider concentration range (e.g., up to 50 µM).[4] Increase incubation time (e.g., 72-96 hours).[8] Consider using a different, more sensitive cell line. Co-treat with a DNA damaging agent to induce replication stress.[4]
High cell death even at low concentrations Cell line is highly sensitive; Off-target toxicity.Re-run the dose-response curve starting at a much lower concentration range. Use a more selective ATR inhibitor or validate the phenotype with a second, structurally different ATR inhibitor.[6]
Inconsistent results between experiments Variation in cell density at seeding; Differences in treatment duration; Contamination.Standardize cell seeding protocols.[6] Precisely control the timing of inhibitor addition and assay termination.[6] Regularly test for mycoplasma contamination.[11]
Guide 2: Western Blot for p-CHK1
Problem Possible Cause(s) Solution(s)
No or weak p-CHK1 signal Low basal ATR activity; Phosphatase activity during sample preparation; Poor antibody quality.Treat cells with a DNA damaging agent (e.g., 2 mM hydroxyurea for 1-2 hours) to induce p-CHK1.[4][9] Always include phosphatase inhibitors in the lysis buffer and keep samples cold.[9] Use a validated antibody for p-CHK1 (Ser345) and optimize the antibody concentration.[9]
High background signal Milk-based blocking buffers (casein is a phosphoprotein); Non-specific secondary antibody binding.Use a non-protein-based blocking buffer or BSA instead of milk.[9] Optimize blocking conditions and antibody concentrations.[9]
p-CHK1 signal does not decrease with ATR inhibitor treatment Ineffective inhibitor concentration; Inactive inhibitor compound; Insufficient pre-incubation time.Perform a dose-response experiment to find the optimal inhibitor concentration.[6] Check the inhibitor's expiration date and storage conditions; test a fresh batch.[6] Ensure sufficient pre-incubation time with the inhibitor (e.g., 30-60 minutes) before adding the DNA damaging agent.[8]
Inconsistent loading controls Inaccurate protein quantification; Uneven protein transfer.Use a reliable protein quantification method (e.g., BCA assay). Optimize the Western blot transfer conditions.

Data Presentation

Table 1: Selectivity of Common ATR Inhibitors

InhibitorSelectivity NotesReference(s)
Ceralasertib (AZD6738) Good margin of selectivity against PI3Ks and other PIKK family members.[9]
Elimusertib (BAY-1895344) High selectivity against related kinases like DNA-PK, ATM, and PI3K.[9]
Berzosertib (VE-822/M6220) High selectivity for ATR.[7]
VE-821 Minimal cross-reactivity against ATM, DNA-PK, mTOR, and PI3Kγ.[7]
NVP-BEZ235 Dual PI3K/mTOR inhibitor that is also a potent pan-PIKK inhibitor (ATR, ATM, DNA-PK).[13]

Table 2: Common Combination Strategies and Scheduling

CombinationScheduling RationaleReference(s)
ATRi + Topoisomerase I Inhibitors (e.g., Irinotecan) Sequential: Topoisomerase I inhibitor first to induce replication-associated DNA damage, followed by ATRi to abrogate the G2 checkpoint.[8]
ATRi + Platinum Agents (e.g., Cisplatin) Sequential: Platinum agent first to create DNA adducts and stall replication forks, followed by ATRi to prevent repair and force mitotic entry.[8]
ATRi + PARP Inhibitors (e.g., Olaparib) Concurrent: Both agents administered at the same time to simultaneously block two critical DNA repair pathways.[8]
ATRi + Radiotherapy Concurrent: ATRi administered with radiation to prevent the repair of radiation-induced DNA damage and abrogate the G2 checkpoint.[8]

Visualizations

ATR_Signaling_Pathway cluster_stress Cellular Stress cluster_atr_activation ATR Activation cluster_downstream Downstream Effectors DNA Damage DNA Damage RPA_ssDNA RPA-coated ssDNA DNA Damage->RPA_ssDNA Replication Stress Replication Stress Replication Stress->RPA_ssDNA ATR ATR CHK1 CHK1 ATR->CHK1 phosphorylates ATRIP ATRIP ATRIP->ATR recruits RPA_ssDNA->ATRIP pCHK1 p-CHK1 (Ser345) CHK1->pCHK1 CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) pCHK1->CellCycleArrest DNARepair DNA Repair pCHK1->DNARepair ATR_Inhibitor ATR Inhibitor ATR_Inhibitor->ATR inhibits

Caption: Simplified ATR signaling pathway and the inhibitory action of an ATR inhibitor.

Troubleshooting_Workflow Start Unexpected Experimental Result (e.g., No Cell Death, No p-CHK1 change) Check_Concentration Is the inhibitor concentration optimal? Start->Check_Concentration Check_Time Is the incubation time sufficient? Check_Concentration->Check_Time Yes Dose_Response Action: Perform dose-response curve (IC50 determination) Check_Concentration->Dose_Response No Check_Stress Is replication stress induced (for p-CHK1 assay)? Check_Time->Check_Stress Yes Time_Course Action: Perform time-course experiment Check_Time->Time_Course No Check_Controls Are positive/negative controls working? Check_Stress->Check_Controls Yes Induce_Stress Action: Add DNA damaging agent (e.g., Hydroxyurea) Check_Stress->Induce_Stress No Check_Off_Target Could it be an off-target effect? Check_Controls->Check_Off_Target Yes Validate_Reagents Action: Validate antibodies, use fresh inhibitor stock Check_Controls->Validate_Reagents No Use_Second_Inhibitor Action: Use a structurally different ATR inhibitor to confirm phenotype Check_Off_Target->Use_Second_Inhibitor Yes Resolution Problem Resolved / Understood Check_Off_Target->Resolution No Dose_Response->Check_Time Time_Course->Check_Stress Induce_Stress->Check_Controls Validate_Reagents->Check_Off_Target Use_Second_Inhibitor->Resolution

Caption: A logical troubleshooting workflow for common ATR inhibitor experiments.

Experimental Protocols

Protocol 1: Determining IC₅₀ using a Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of an ATR inhibitor in a specific cancer cell line.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well opaque-walled plate at a pre-determined density that ensures logarithmic growth throughout the 96-hour experiment. Incubate overnight to allow for cell attachment.[6][8]

  • Drug Preparation: Prepare a serial dilution of the ATR inhibitor in culture medium. A typical starting point is a 10-point, 3-fold dilution series. Also, prepare a vehicle-only control (e.g., DMSO at the same final concentration as the highest drug concentration).[4]

  • Treatment: Carefully remove the medium from the wells and add the medium containing the different inhibitor concentrations or the vehicle control.[6]

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator.[8]

  • Viability Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).[4]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium and reagent only).

    • Normalize the luminescence values to the vehicle-only control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.[8]

Protocol 2: Western Blot for Phospho-Chk1 (p-Chk1) to Confirm Target Engagement

This protocol details the detection of p-Chk1 (Ser345) to confirm that the ATR inhibitor is engaging its target within the cell.

Methodology:

  • Experimental Setup:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Inhibitor Pre-treatment: Pre-treat the cells with the desired concentrations of the ATR inhibitor (e.g., 0.5x to 10x the predetermined IC₅₀) for 1 hour.[4] Include a vehicle-only control.

    • Stress Induction: To activate the ATR pathway, add a replication stress-inducing agent (e.g., 2 mM Hydroxyurea) to the medium and incubate for an additional 1-2 hours.[4] Have a control plate that does not receive the stress agent.

  • Cell Lysis:

    • Place the plates on ice and wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[5][8]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.[5]

  • Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA or Bradford assay.[8]

  • Sample Preparation & SDS-PAGE:

    • Normalize the protein concentration for all samples. Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Separate the protein samples on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation:

    • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[4]

    • Incubate the membrane with a primary antibody against p-Chk1 (Ser345) overnight at 4°C, following the manufacturer's recommended dilution.[6]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: Wash the membrane again and visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]

  • Stripping and Re-probing: To normalize the p-Chk1 signal, strip the membrane and re-probe for total CHK1 and a loading control (e.g., β-actin or GAPDH).[4] A decrease in the ratio of p-CHK1 to total CHK1 in the inhibitor-treated samples (that were stimulated with the DNA damaging agent) indicates on-target inhibition.

References

Technical Support Center: AD1058 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating unexpected results during experiments with AD1058.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active, selective, and blood-brain barrier-permeable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, with an IC50 of 1.6 nM.[1][2] Its primary mechanism of action is the inhibition of ATR, a crucial regulator of the DNA damage response (DDR). By inhibiting ATR, this compound disrupts the cell's ability to repair DNA damage, leading to cell cycle arrest, particularly in the S-phase, and subsequent apoptosis (programmed cell death).[1] This makes it a promising agent for cancer therapy, especially in tumors with existing DNA repair defects.

Q2: What are the expected cellular effects of successful this compound treatment?

A successful experiment with this compound should demonstrate clear inhibition of the ATR signaling pathway. Key expected outcomes include:

  • Reduced phosphorylation of Chk1: Chk1 is a primary downstream target of ATR. A significant decrease in phosphorylated Chk1 (pChk1) is a hallmark of effective ATR inhibition.

  • Induction of cell cycle arrest: this compound typically causes an S-phase arrest in cancer cells.[1]

  • Increased apoptosis: Inhibition of DNA damage repair ultimately leads to programmed cell death.

  • Inhibition of cell proliferation: A dose-dependent decrease in the viability and proliferation of cancer cells is a key indicator of this compound efficacy.

Q3: In which cancer cell lines has this compound shown activity?

This compound has demonstrated anti-proliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell viability after 72 hours of treatment varies between cell lines.

Q4: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound powder should be stored at -20°C for up to 3 years.[1] Stock solutions should be prepared, aliquoted, and stored at -20°C for up to one month to avoid repeated freeze-thaw cycles.[3] For in vivo experiments, it is recommended to prepare fresh solutions daily.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Troubleshooting Guide: Unexpected Results with this compound

This guide addresses common unexpected outcomes in a question-and-answer format.

Issue 1: Lower-than-expected or no inhibition of cell viability.

  • Question: I am not observing the expected decrease in cancer cell viability after treating with this compound. What could be the issue?

  • Possible Causes and Solutions:

Possible CauseSuggested Solution
Suboptimal Drug Concentration Perform a dose-response experiment to determine the optimal IC50 for your specific cell line and experimental conditions. IC50 values can vary significantly between cell lines.
Insufficient Treatment Duration Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal exposure time required to induce a significant effect in your cell line.
Compound Instability Ensure that this compound stock solutions are stored correctly and that fresh dilutions are prepared for each experiment. Avoid repeated freeze-thaw cycles.[3]
Cell Line Resistance Some cancer cell lines may possess intrinsic or acquired resistance to ATR inhibitors. Consider using a positive control cell line known to be sensitive to this compound.
Low Proliferation Rate The efficacy of this compound is often dependent on active DNA replication. Ensure your cells are in a logarithmic growth phase during treatment.
Solubility Issues in Media Confirm that this compound is fully dissolved in your cell culture media. Poor solubility can lead to a lower effective concentration.

Issue 2: No significant change in pChk1 levels after treatment.

  • Question: My Western blot results do not show a decrease in phosphorylated Chk1 (pChk1) after this compound treatment, even though I see some reduction in cell viability. Why might this be?

  • Possible Causes and Solutions:

Possible CauseSuggested Solution
Timing of Analysis Inhibition of Chk1 phosphorylation can be an early event. Perform a time-course experiment (e.g., 1, 2, 4, 8 hours post-treatment) to capture the optimal window for observing pChk1 reduction.
Low Basal pChk1 Levels In the absence of significant replication stress, basal levels of pChk1 may be too low to detect a decrease. Consider inducing mild replication stress with a low dose of a DNA damaging agent (e.g., hydroxyurea) as a positive control to confirm the inhibitory action of this compound.
Antibody Quality Ensure the primary antibody for pChk1 is validated and used at the recommended dilution. Include appropriate positive and negative controls in your Western blot.
Off-Target Effects While this compound is selective, at high concentrations it may have off-target effects that contribute to cytotoxicity without directly inhibiting the ATR-Chk1 pathway. Use the lowest effective concentration of this compound.

Issue 3: High levels of cell death observed in control (non-cancerous) cells.

  • Question: I'm observing significant toxicity in my normal cell line controls when treated with this compound. Is this expected?

  • Possible Causes and Solutions:

Possible CauseSuggested Solution
High Drug Concentration Normal cells can be sensitive to high concentrations of kinase inhibitors. Perform a dose-response curve to determine the therapeutic window between cancerous and non-cancerous cells.
Off-Target Toxicity At higher concentrations, this compound may inhibit other kinases essential for normal cell survival. Common off-targets for ATR inhibitors include other members of the PIKK family like mTOR, DNA-PK, and ATM.[4]
Proliferative State of Control Cells If your non-cancerous control cells are rapidly proliferating, they may be more susceptible to ATR inhibition than quiescent cells.

Quantitative Data

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) at 72h
Granta-519B-cell lymphoma0.19
OVCAR-3Ovarian cancer0.25
HCT116Colorectal cancer0.33
A549Lung cancer0.45
PANC-1Pancreatic cancer5.28
PC-3Prostate cancer0.98
Data sourced from MedchemExpress.[1]

Experimental Protocols

1. Cell Viability (MTS) Assay

This protocol outlines a general method for determining the effect of this compound on cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentration.

    • Remove the existing media from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle-only control.

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • MTS Reagent Addition and Incubation:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Normalize the absorbance values to the vehicle-only control to calculate the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

2. Western Blotting for pChk1

This protocol provides a general workflow for assessing the inhibition of ATR signaling by this compound.

  • Cell Lysis:

    • Plate cells and treat with this compound or vehicle control for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a validated primary antibody against pChk1 (e.g., Ser345) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an ECL chemiluminescent substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Normalize the pChk1 signal to a loading control (e.g., β-actin or GAPDH).

Visualizations

ATR_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation cluster_2 Downstream Effectors cluster_3 Cellular Outcomes DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates This compound This compound This compound->ATR inhibits pChk1 pChk1 Cell Cycle Arrest Cell Cycle Arrest pChk1->Cell Cycle Arrest DNA Repair DNA Repair pChk1->DNA Repair Apoptosis Apoptosis pChk1->Apoptosis (if damage is severe)

Caption: ATR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Cell Culture cluster_1 Analysis cluster_2 Data Interpretation Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Cell Viability Assay (MTS) Cell Viability Assay (MTS) Treat with this compound->Cell Viability Assay (MTS) Western Blot (pChk1) Western Blot (pChk1) Treat with this compound->Western Blot (pChk1) Cell Cycle Analysis Cell Cycle Analysis Treat with this compound->Cell Cycle Analysis Determine IC50 Determine IC50 Cell Viability Assay (MTS)->Determine IC50 Assess Target Engagement Assess Target Engagement Western Blot (pChk1)->Assess Target Engagement Evaluate Phenotypic Outcome Evaluate Phenotypic Outcome Cell Cycle Analysis->Evaluate Phenotypic Outcome

Caption: General experimental workflow for this compound treatment.

Troubleshooting_Logic Unexpected Result Unexpected Result Check Drug Concentration & Duration Check Drug Concentration & Duration Unexpected Result->Check Drug Concentration & Duration Verify Compound Stability & Solubility Verify Compound Stability & Solubility Unexpected Result->Verify Compound Stability & Solubility Assess Cell Line Characteristics Assess Cell Line Characteristics Unexpected Result->Assess Cell Line Characteristics Optimize Protocol Optimize Protocol Check Drug Concentration & Duration->Optimize Protocol Verify Compound Stability & Solubility->Optimize Protocol Evaluate On-Target Effects (pChk1) Evaluate On-Target Effects (pChk1) Assess Cell Line Characteristics->Evaluate On-Target Effects (pChk1) Consider Off-Target Effects Consider Off-Target Effects Evaluate On-Target Effects (pChk1)->Consider Off-Target Effects Consider Off-Target Effects->Optimize Protocol

Caption: A logical flowchart for troubleshooting unexpected results.

References

Technical Support Center: Improving AD1058 Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of AD1058 in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an orally active and selective inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR) pathway.[1][2] By inhibiting ATR, this compound prevents the phosphorylation of downstream targets, most notably Checkpoint Kinase 1 (Chk1), leading to the abrogation of cell cycle checkpoints, increased genomic instability, and ultimately, apoptosis in cancer cells.[3] This mechanism is particularly effective in tumors with existing defects in other DDR pathways, creating a synthetic lethal effect.

Q2: In which cancer types has this compound shown preclinical efficacy?

This compound has demonstrated broad antitumor activity in a range of preclinical models. In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines, including B-cell lymphoma, ovarian, colorectal, lung, pancreatic, and prostate cancers.[2] In vivo, this compound has been shown to significantly suppress tumor growth in xenograft models of ovarian and prostate cancer.[2]

Q3: What are the known advantages of this compound compared to other ATR inhibitors?

Preclinical studies have highlighted several advantages of this compound. It exhibits superior efficacy in inhibiting cell proliferation, disrupting the cell cycle, and inducing apoptosis when compared to the well-characterized ATR inhibitor AZD6738.[1] A significant feature of this compound is its ability to penetrate the blood-brain barrier, making it a promising candidate for the treatment of brain metastases.[1]

Q4: Can this compound be used in combination with other therapies?

Yes, preclinical data strongly support the use of this compound in combination with other cancer therapies. Its efficacy is enhanced when used alongside PARP inhibitors, ionizing radiotherapy, or conventional chemotherapy.[1] This synergistic effect is due to the increased reliance of cancer cells on the ATR pathway when other DNA repair mechanisms are compromised.

Troubleshooting Guide

This guide addresses common issues that may be encountered during preclinical experiments with this compound.

Issue Potential Cause Recommended Solution
Suboptimal or lack of efficacy in vitro Cell line resistance: Intrinsic or acquired resistance to ATR inhibitors can limit efficacy. Mechanisms include alterations in the DNA damage response pathway (e.g., loss of UPF2) or upregulation of cell cycle proteins (e.g., CDC25A).- Confirm the DDR status of your cell line. Cells with defects in genes like ATM or p53 are often more sensitive. - Consider generating a resistant cell line through gradual dose escalation to study resistance mechanisms. - Test this compound in combination with other agents like PARP inhibitors to overcome resistance.
Incorrect drug concentration: The concentration of this compound may be too low for the specific cell line being tested.- Perform a dose-response experiment to determine the IC50 value for your cell line. - Titrate the concentration of this compound to find the optimal effective dose.
Suboptimal treatment duration: The incubation time may not be sufficient to observe a significant effect on cell viability or other endpoints.- For assays measuring cell viability or apoptosis, a longer incubation period (e.g., 72 hours or more) is typically required. - For mechanistic studies, such as assessing Chk1 phosphorylation, a shorter incubation time (e.g., 2-6 hours) may be sufficient.
Inconsistent inhibition of pChk1 in Western Blots Low basal ATR activity: In the absence of exogenous DNA damage, the basal level of ATR activity and subsequent pChk1 may be too low to detect a significant decrease with this compound treatment.- Induce replication stress with a low dose of a DNA damaging agent (e.g., hydroxyurea (B1673989) or aphidicolin) prior to this compound treatment to increase the dynamic range of the assay.
Technical issues with Western Blotting: Problems with antibody quality, protein loading, or transfer can lead to inconsistent results.- Use a validated, high-quality primary antibody specific for phosphorylated Chk1 (e.g., Ser345). - Ensure equal protein loading by quantifying protein concentration and using a reliable loading control (e.g., β-actin, GAPDH). - Confirm efficient protein transfer to the membrane.
Unexpected toxicity in vivo Off-target effects: Although this compound is a selective ATR inhibitor, high concentrations may lead to off-target toxicities.- Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your animal model. - Monitor animals closely for signs of toxicity, such as weight loss, behavioral changes, or ruffled fur. - Consider a different dosing schedule (e.g., intermittent dosing) to reduce toxicity while maintaining efficacy.
Formulation issues: Poor solubility or stability of the formulated drug can lead to inconsistent drug exposure and unexpected toxicity.- Ensure this compound is properly formulated for the chosen route of administration. For oral gavage, a suspension in a vehicle like 0.5% methylcellulose (B11928114) is often used. - Prepare the formulation fresh daily to ensure stability.

Quantitative Data

In Vitro Proliferation Inhibition by this compound
Cell LineCancer TypeIC50 (µM) after 72h
OCI-Ly10B-cell Lymphoma0.19
A2780Ovarian CancerNot specified, but active
HCT116Colorectal CancerNot specified, but active
LoVoColorectal CancerNot specified, but active
HT-29Colorectal CancerNot specified, but active
H446Lung CancerNot specified, but active
SU-86.86Pancreatic CancerNot specified, but active
PC-3Prostate CancerNot specified, but active
Data from MedchemExpress (this compound datasheet). Note: Specific IC50 values for all cell lines were not publicly available.
In Vivo Efficacy of this compound in Xenograft Models
Animal ModelCancer TypeTreatmentTumor Growth InhibitionReference
BALB/c Nude Mice with A2780 xenograftsOvarian CancerThis compound (50 mg/kg, p.o., 5 days/week for 3 weeks)Significantly suppressed tumor growth[2]
BALB/c Nude Mice with PC-3 xenograftsProstate CancerThis compound (50 mg/kg, p.o., 5 days/week for 3 weeks)Significantly suppressed tumor growth[2]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment. Allow cells to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the existing medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Western Blot for pChk1 Inhibition
  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with this compound at the desired concentrations for 2-6 hours. To induce a stronger signal, pre-treat with a DNA damaging agent like hydroxyurea (0.5-2 mM) for 2-4 hours before adding this compound.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or similar assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-Chk1 (Ser345) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Also probe for total Chk1 and a loading control (e.g., β-actin) on the same or a parallel blot.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the ratio of pChk1 to total Chk1.

Protocol 3: In Vivo Xenograft Efficacy Study
  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NSG), 6-8 weeks old.

  • Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., A2780 or PC-3) in a volume of 100-200 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Formulation and Administration: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). Administer this compound orally (p.o.) via gavage at the desired dose (e.g., 50 mg/kg) according to the planned schedule (e.g., 5 consecutive days per week for 3 weeks). The control group should receive the vehicle only.

  • Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for pharmacodynamic markers).

Visualizations

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_ATR_activation ATR Activation cluster_downstream Downstream Signaling DNA_Lesions Single-Strand Breaks Stalled Replication Forks RPA RPA DNA_Lesions->RPA recruits ATR ATR Kinase Chk1 Chk1 ATR->Chk1 phosphorylates ATRIP ATRIP ATRIP->ATR activates RPA->ATRIP recruits This compound This compound This compound->ATR inhibits pChk1 p-Chk1 (Active) Chk1->pChk1 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) pChk1->Cell_Cycle_Arrest DNA_Repair DNA Repair pChk1->DNA_Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis leads to (in cancer cells) DNA_Repair->Apoptosis failure leads to

Caption: The ATR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy Cell_Line_Selection Select Cancer Cell Lines (DDR-deficient and proficient) IC50_Determination Determine IC50 (Cell Viability Assay) Cell_Line_Selection->IC50_Determination Mechanism_Validation Validate MoA (Western Blot for pChk1) IC50_Determination->Mechanism_Validation Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Validation->Cell_Cycle_Analysis Xenograft_Model Establish Xenograft Model (e.g., A2780, PC-3) Cell_Cycle_Analysis->Xenograft_Model Inform in vivo studies Treatment_Groups Randomize into Groups (Vehicle vs. This compound) Xenograft_Model->Treatment_Groups Dosing Administer this compound (e.g., 50 mg/kg, p.o.) Treatment_Groups->Dosing Monitoring Monitor Tumor Growth and Animal Weight Dosing->Monitoring Endpoint_Analysis Endpoint Analysis (Tumor Weight, IHC) Monitoring->Endpoint_Analysis

Caption: Preclinical experimental workflow for evaluating this compound efficacy.

References

Validation & Comparative

A Head-to-Head Preclinical Comparison of ATR Inhibitors: AD1058 Versus AZD6738

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase have emerged as a promising strategy, particularly for tumors with deficiencies in other DNA Damage Response (DDR) pathways. This guide provides a detailed preclinical comparison of two notable ATR inhibitors: AD1058, a novel potent and brain-penetrant agent, and AZD6738 (Ceralasertib), a well-characterized inhibitor in clinical development.

Mechanism of Action: Targeting the Core of DNA Damage Response

Both this compound and AZD6738 are small molecule inhibitors that target the serine/threonine kinase ATR. ATR is a pivotal regulator of the DDR pathway, activated by single-stranded DNA (ssDNA) that forms at sites of DNA damage and replication stress.[1] Activated ATR phosphorylates a number of downstream targets, most notably Checkpoint Kinase 1 (CHK1), to initiate cell cycle arrest, facilitate DNA repair, and stabilize replication forks.[1] By inhibiting ATR, both this compound and AZD6738 abrogate this crucial checkpoint, leading to the accumulation of DNA damage, mitotic catastrophe, and ultimately, cancer cell death.[1][2] This mechanism is particularly effective in cancer cells that have a high reliance on the ATR pathway due to underlying genomic instability or defects in other DDR proteins like ATM.

cluster_0 ATR Signaling Pathway DNA Damage DNA Damage ATR Activation ATR Activation DNA Damage->ATR Activation Replication Stress Replication Stress Replication Stress->ATR Activation CHK1 Phosphorylation CHK1 Phosphorylation ATR Activation->CHK1 Phosphorylation Cell Cycle Arrest Cell Cycle Arrest CHK1 Phosphorylation->Cell Cycle Arrest DNA Repair DNA Repair CHK1 Phosphorylation->DNA Repair Cell Survival Cell Survival Cell Cycle Arrest->Cell Survival DNA Repair->Cell Survival AD1058_AZD6738 This compound / AZD6738 AD1058_AZD6738->ATR Activation

ATR Signaling Pathway and Point of Inhibition

In Vitro Performance: A Quantitative Comparison

This compound is reported to be a highly potent ATR inhibitor with an IC50 of 1.6 nM against the isolated enzyme.[3] Preclinical studies have highlighted that this compound demonstrates superior efficacy in inhibiting cell proliferation, inducing cell cycle arrest, and promoting apoptosis when compared to AZD6738.[2][4][5]

AZD6738 is also a potent inhibitor of ATR kinase activity, with an in vitro enzyme IC50 of 1 µM and an IC50 of 74 nM for the inhibition of CHK1 phosphorylation in cells.[6] It has shown broad anti-proliferative activity, inhibiting the growth of 73 out of 197 solid and hematological cell lines with an IC50 of less than 1 µM.[7]

ParameterThis compoundAZD6738
Target ATR KinaseATR Kinase
Enzyme IC50 1.6 nM[3]1 µM[6]
Cellular pCHK1 IC50 Not explicitly stated74 nM[6]
Cell Proliferation Reported as superior to AZD6738[2][4][5]GI50 < 1 µM in 73/197 cell lines[7]

In Vivo Efficacy: Preclinical Tumor Models

In preclinical xenograft models, both this compound and AZD6738 have demonstrated significant anti-tumor activity, both as monotherapies and in combination with other anti-cancer agents.

This compound has shown potent antitumor effects as a single agent and in combination with PARP inhibitors, ionizing radiation, or chemotherapy in vivo.[2][4][5] A key distinguishing feature of this compound is its enhanced ability to permeate the blood-brain barrier, suggesting its potential for treating brain metastases.[2][4][5]

AZD6738 has been extensively studied in various xenograft models. As a monotherapy, it shows significant dose-dependent tumor growth inhibition, particularly in ATM-deficient models.[7][8] Its efficacy is enhanced when combined with DNA-damaging agents like cisplatin (B142131) and carboplatin, as well as PARP inhibitors.[1][7][9] For instance, in an ATM-deficient non-small cell lung cancer (NSCLC) xenograft model, the combination of AZD6738 and cisplatin led to near-complete tumor regression.[9] In a SNU-601 gastric cancer xenograft model, daily administration of 50 mg/kg AZD6738 significantly impeded tumor growth.[10]

Cancer ModelTreatmentDosing ScheduleTumor Growth Inhibition (TGI)Reference
AZD6738
ATM-deficient NSCLC (H23)25 mg/kg AZD6738 + 3 mg/kg CisplatinPO, qd x 14 (AZD6738); IP, q7d x 2 (Cisplatin)Rapid tumor regression[11]
NSCLC (H460)50 mg/kg AZD6738 + 3 mg/kg CisplatinPO, qd x 14 (AZD6738); IP, q7d x 2 (Cisplatin)75.5% mean TGI at day 14[11]
Gastric Cancer (SNU-601)50 mg/kg AZD6738PO, qd x 20Significant tumor growth impedance[10]
This compound
Various solid tumorsMonotherapy and CombinationNot specifiedPotent antitumor effects[2][4][5]

Pharmacokinetic Profiles

A crucial aspect of any therapeutic agent is its pharmacokinetic profile. This compound is highlighted for its good preclinical pharmacokinetic profiles and its ability to penetrate the blood-brain barrier.[2][4][5]

AZD6738 is orally bioavailable.[7][9] Pharmacokinetic studies in mice have revealed dose-dependent bioavailability, with greater than proportional increases in exposure as the dose increases, suggesting saturable first-pass metabolism.[12][13][14] While it effectively reaches tumor tissues, its distribution to the brain and spinal cord is limited.[13][14]

ParameterThis compoundAZD6738
Administration OralOral
Bioavailability Good preclinical profile[2][4][5]Dose-dependent, ranging from 31.3% at 2.0 mg/kg to 81.3% at 75 mg/kg in mice[12]
Blood-Brain Barrier Penetration Yes[2][4][5]Limited[13][14]
Half-life (mice) Not explicitly stated~104 minutes (IV)[12]
Tmax (mice, oral) Not explicitly stated15-60 minutes depending on dose[12]

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of preclinical data. Below are generalized protocols for key experiments used to evaluate ATR inhibitors.

cluster_1 In Vitro Experimental Workflow Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment Incubation Incubation Drug Treatment->Incubation Cell Viability Assay Cell Viability Assay Incubation->Cell Viability Assay Western Blot Western Blot Incubation->Western Blot Data Analysis Data Analysis Cell Viability Assay->Data Analysis Western Blot->Data Analysis

Generalized In Vitro Experimental Workflow
Cell Viability Assay (e.g., MTT/MTS)

This assay is used to determine the concentration of the inhibitor that reduces cell viability by 50% (IC50 or GI50).

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of the ATR inhibitor (e.g., this compound or AZD6738) for a specified period, typically 72 hours.

  • Reagent Addition: A viability reagent (e.g., MTT or MTS) is added to each well.

  • Incubation and Measurement: After incubation, the absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated controls, and IC50/GI50 values are determined using non-linear regression analysis.

Western Blot Analysis

This technique is used to assess the inhibition of ATR signaling by measuring the phosphorylation of downstream targets like CHK1.

  • Cell Treatment: Cells are treated with the ATR inhibitor for a defined period, often in the presence of a DNA damaging agent to stimulate the ATR pathway.

  • Protein Extraction: Cells are lysed, and total protein is extracted.

  • SDS-PAGE and Transfer: Protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for total and phosphorylated forms of proteins of interest (e.g., ATR, CHK1).

  • Detection: Following incubation with a secondary antibody, the protein bands are visualized using a detection reagent.

cluster_2 In Vivo Xenograft Experimental Workflow Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Tumor Volume Measurement Tumor Volume Measurement Treatment->Tumor Volume Measurement Body Weight Monitoring Body Weight Monitoring Treatment->Body Weight Monitoring Endpoint Analysis Endpoint Analysis Tumor Volume Measurement->Endpoint Analysis Body Weight Monitoring->Endpoint Analysis

Generalized In Vivo Xenograft Workflow
In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.

  • Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a specified size, after which the mice are randomized into treatment groups.

  • Treatment Administration: The ATR inhibitor is administered (e.g., orally) according to a predetermined dose and schedule, either as a monotherapy or in combination with another agent.

  • Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised and may be used for further analysis, such as immunohistochemistry for pharmacodynamic biomarkers. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Conclusion

Both this compound and AZD6738 are potent and selective ATR inhibitors with significant preclinical anti-tumor activity. AZD6738 has a well-documented preclinical profile and is currently in clinical development, showing particular promise in combination therapies. This compound emerges as a highly promising next-generation ATR inhibitor, with reports of superior in vitro efficacy and the significant advantage of blood-brain barrier penetration, opening up therapeutic possibilities for brain malignancies. The choice between these inhibitors for further research and development will depend on the specific therapeutic context, with this compound being particularly compelling for central nervous system tumors. Further head-to-head studies under identical experimental conditions will be crucial to fully delineate the comparative efficacy and therapeutic potential of these two important molecules.

References

A Comparative Guide to ATR Inhibitors: AD1058 vs. BAY 1895344 (Elimusertib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase have emerged as a promising strategy, particularly for tumors with deficiencies in the DNA Damage Response (DDR) pathway. This guide provides an objective comparison of two notable ATR inhibitors, AD1058 and BAY 1895344 (elimusertib), focusing on their preclinical performance backed by experimental data.

Introduction to ATR Inhibition

ATR is a critical kinase that orchestrates the cellular response to DNA replication stress and single-stranded DNA breaks.[1][2] In many cancer cells, elevated oncogene-induced replication stress leads to a heightened dependency on the ATR signaling pathway for survival.[1] Inhibition of ATR can therefore lead to synthetic lethality in cancer cells with existing DNA repair defects, such as mutations in ATM.[3][4] ATR inhibitors disrupt the downstream signaling cascade, preventing the phosphorylation of key substrates like Checkpoint Kinase 1 (Chk1), which ultimately leads to cell cycle dysregulation, accumulation of DNA damage, and apoptosis in cancer cells.

Mechanism of Action: The ATR Signaling Pathway

ATR is activated by single-stranded DNA (ssDNA) coated with Replication Protein A (RPA), a common structure at stalled replication forks.[1] Once activated, ATR phosphorylates a number of downstream targets, with Chk1 being a primary effector.[2] Phosphorylated Chk1 (p-Chk1) mediates cell cycle arrest, allowing time for DNA repair.[2] ATR inhibitors block the kinase activity of ATR, thereby preventing Chk1 phosphorylation and abrogating the DNA damage checkpoint.

ATR_Signaling_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Activation cluster_2 Downstream Effects ssDNA ssDNA ATR ATR ssDNA->ATR activates p-Chk1 (Ser345) p-Chk1 (Ser345) ATR->p-Chk1 (Ser345) phosphorylates Apoptosis Apoptosis ATR->Apoptosis inhibition leads to This compound This compound This compound->ATR BAY 1895344 BAY 1895344 BAY 1895344->ATR Cell Cycle Arrest Cell Cycle Arrest p-Chk1 (Ser345)->Cell Cycle Arrest DNA Repair DNA Repair p-Chk1 (Ser345)->DNA Repair

Figure 1: Simplified ATR signaling pathway and points of inhibition.

Head-to-Head Comparison: this compound vs. BAY 1895344

This section presents a comparative analysis of the preclinical data available for this compound and BAY 1895344.

In Vitro Potency and Selectivity

Both this compound and BAY 1895344 are highly potent inhibitors of ATR kinase. This compound exhibits an IC50 of 1.6 nM for ATR.[5] BAY 1895344 has a reported ATR IC50 of 7 nM.[6][7]

ParameterThis compoundBAY 1895344 (Elimusertib)
ATR Kinase IC50 1.6 nM[5]7 nM[6][7]
Selectivity Profile Highly selective against a panel of 15 kinases including mTOR, CDK2, and JAK1.[8]Highly selective. IC50 values for other kinases: DNA-PK (332 nM), ATM (1420 nM), PI3K (3270 nM), mTOR (ratio mTOR/ATR >61).[1]

Table 1: In Vitro Potency and Selectivity of this compound and BAY 1895344.

Cellular Activity

In cellular assays, both compounds demonstrate potent anti-proliferative activity across a range of cancer cell lines.

Cell LineCancer TypeThis compound IC50 (µM)BAY 1895344 IC50 (nM)
Granta-519B-cell Lymphoma0.19[8]-
SU-DHL-8B-cell Lymphoma-9[1]
LoVoColorectal Cancer-71[1]
HT-29Colorectal Cancer-160[1]
A2780Ovarian Cancer--
NCI-H446Lung Cancer--
Capan-1Pancreatic Cancer--
PC-3Prostate Cancer--
MDA-MB-231Breast Cancer-IC50 < 1 µM[9]
MDA-MB-453Breast Cancer-IC50 < 1 µM[9]

Table 2: Anti-proliferative Activity of this compound and BAY 1895344 in Various Cancer Cell Lines.

Note: Direct comparison of IC50 values should be interpreted with caution due to potential variations in experimental conditions between different studies.

This compound has been shown to induce S-phase cell cycle arrest and apoptosis and effectively inhibits PARP inhibitor-induced Chk1 phosphorylation in Granta-519 cells.[5] Similarly, BAY 1895344 potently suppresses hydroxyurea-induced H2AX phosphorylation, a marker of DNA damage, with an IC50 of 36 nM.[1]

In Vivo Efficacy in Xenograft Models

Both inhibitors have demonstrated significant anti-tumor activity in preclinical xenograft models.

InhibitorCancer ModelDosing ScheduleOutcome
This compound Ovarian and Prostate Cancer Xenografts50 mg/kg, p.o., 5 days/week for 3 weeks[5]Significant tumor growth inhibition.
This compound Granta-519 Xenograft25 and/or 50 mg/kg[8]Significant tumor growth inhibition.
BAY 1895344 SU-DHL-8 (ATM-mutated) Xenograft50 mg/kg, p.o., b.i.d., 3 days on/4 days off for 11 days[1]Strong antitumor efficacy.
BAY 1895344 MDA-MB-231 Xenograft30 mg/kg and 50 mg/kg, b.i.d., 3 days on/4 days off for 4 weeks[9]Slowed tumor growth at 30 mg/kg and decrease in tumor size at 50 mg/kg.
BAY 1895344 Uterine Leiomyosarcoma (ATRX-mutated) PDX20 mg/kg, p.o., b.i.d., 3 days on/4 days off[10]Significant tumor growth inhibition and prolonged median overall survival.

Table 3: In Vivo Efficacy of this compound and BAY 1895344 in Xenograft Models.

Pharmacokinetic Properties

A key differentiator for this compound is its reported ability to penetrate the blood-brain barrier (BBB), making it a potential candidate for treating brain metastases.[5][8] BAY 1895344 is orally bioavailable with moderate bioavailability in rats (87%) and dogs (51%).[1]

ParameterThis compoundBAY 1895344 (Elimusertib)
Route of Administration Oral[5]Oral[1]
Blood-Brain Barrier Permeability Yes[5]Not explicitly stated to be a key feature.
Bioavailability Good preclinical pharmacokinetic profiles reported.[11]Rat: 87%, Dog: 51%[1]

Table 4: Pharmacokinetic Profile of this compound and BAY 1895344.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of ATR inhibitors.

General Experimental Workflow for In Vivo Xenograft Studies

Experimental_Workflow cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Data Analysis Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Subcutaneous injection in immunodeficient mice Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Drug Administration Drug Administration Tumor Growth Monitoring->Drug Administration Randomization into groups Tumor Volume Measurement Tumor Volume Measurement Drug Administration->Tumor Volume Measurement Body Weight Monitoring Body Weight Monitoring Drug Administration->Body Weight Monitoring Endpoint Analysis Endpoint Analysis Tumor Volume Measurement->Endpoint Analysis Body Weight Monitoring->Endpoint Analysis

Figure 2: A typical workflow for an in vivo xenograft study.

1. Cell Culture and Tumor Implantation:

  • Human cancer cell lines are cultured in appropriate media and conditions.

  • A suspension of cancer cells (e.g., 5-10 x 10^6 cells in 100-200 µL of a PBS/Matrigel mixture) is subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[12]

2. Tumor Growth Monitoring and Treatment Initiation:

  • Tumor growth is monitored by measuring tumor dimensions with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.[12]

  • When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.[13]

3. Drug Administration:

  • The ATR inhibitor is formulated in a suitable vehicle for the intended route of administration (e.g., oral gavage).

  • The compound is administered according to the specified dosing schedule. A vehicle-only control group is included.

4. Endpoint Analysis:

  • Tumor volumes and body weights are monitored throughout the study.

  • The study is terminated when tumors in the control group reach a specified endpoint, or at a predetermined time point.

  • Efficacy is assessed by comparing tumor growth inhibition between the treated and control groups.

In Vitro ATR Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the direct inhibition of ATR kinase activity.

1. Reaction Setup:

  • The ATR/ATRIP enzyme complex is incubated with a substrate (e.g., GST-p53) in an assay buffer.

  • The test compound (this compound or BAY 1895344) at various concentrations is added.

2. Kinase Reaction:

  • The reaction is initiated by the addition of ATP.

  • The mixture is incubated at room temperature to allow for substrate phosphorylation.

3. Detection:

  • The reaction is stopped, and detection reagents, including a europium-labeled anti-phospho-substrate antibody and a d2-labeled anti-GST antibody, are added.[14]

  • The HTRF signal is measured on a compatible plate reader. The signal is proportional to the extent of substrate phosphorylation.

4. Data Analysis:

  • The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTT/MTS Assay)

This colorimetric assay assesses the effect of the inhibitor on cell proliferation and viability.

1. Cell Seeding:

  • Cells are seeded in a 96-well plate at a density of 3,000-5,000 cells per well and allowed to attach overnight.[15]

2. Compound Treatment:

  • The culture medium is replaced with fresh medium containing serial dilutions of the ATR inhibitor. A vehicle-only control is included.

  • The plate is incubated for a specified period (e.g., 72 hours).[3]

3. Reagent Incubation:

  • MTT or MTS reagent is added to each well and the plate is incubated for 1-4 hours at 37°C.[15][16]

4. Absorbance Measurement:

  • For MTT assays, a solubilizing agent is added to dissolve the formazan (B1609692) crystals.[16]

  • The absorbance is read at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[15][16]

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control.

  • The IC50 value is determined by plotting cell viability against the logarithm of the inhibitor concentration.[3]

Western Blot Analysis for Phospho-Chk1 (Ser345)

This assay confirms the on-target effect of the ATR inhibitor in cells.

1. Cell Treatment and Lysis:

  • Cells are treated with the ATR inhibitor at various concentrations for a defined period.

  • To induce ATR activity, cells can be co-treated with a DNA-damaging agent (e.g., hydroxyurea (B1673989) or a PARP inhibitor).[5]

  • Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[17]

2. Protein Quantification and Electrophoresis:

  • Protein concentration in the lysates is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[18]

3. Immunoblotting:

  • The membrane is blocked and then incubated with a primary antibody specific for phospho-Chk1 (Ser345).

  • The membrane is subsequently incubated with an appropriate HRP-conjugated secondary antibody.[17]

4. Detection and Analysis:

  • The protein bands are visualized using an ECL substrate and an imaging system.

  • The membrane is often stripped and re-probed for total Chk1 and a loading control (e.g., GAPDH or β-actin) to normalize the data.[17]

  • Band intensities are quantified to determine the relative inhibition of Chk1 phosphorylation.

Conclusion

Both this compound and BAY 1895344 are potent and selective ATR inhibitors with demonstrated preclinical anti-tumor activity, both as monotherapies and in combination with DNA-damaging agents. This compound's key reported advantage is its ability to cross the blood-brain barrier, suggesting a potential therapeutic role in the treatment of brain malignancies or metastases. BAY 1895344 (elimusertib) has a more extensive publicly available dataset, including data from patient-derived xenograft models and has progressed into clinical trials. The choice between these or other ATR inhibitors for further development or research applications will depend on the specific cancer type, the desired pharmacokinetic profile, and the therapeutic setting (e.g., monotherapy vs. combination therapy). The experimental protocols provided in this guide offer a foundation for the continued investigation and comparison of these and other novel ATR inhibitors.

References

Comparative Guide to the On-Target Effects of AD1058 in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target effects of AD1058, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) protein kinase inhibitor, with other leading ATR inhibitors in clinical development. The data presented herein is intended to assist researchers in evaluating this compound for their specific applications in cancer research and drug development.

Introduction to this compound and ATR Inhibition

This compound is an orally active and selective inhibitor of ATR kinase, a pivotal regulator of the DNA Damage Response (DDR) pathway.[1] ATR is activated by single-stranded DNA (ssDNA) that forms at sites of DNA damage or stalled replication forks. Its activation leads to the phosphorylation of downstream targets, most notably Checkpoint Kinase 1 (CHK1), which orchestrates cell cycle arrest, DNA repair, and the stabilization of replication forks. In many cancer cells, there is a heightened dependency on the ATR pathway for survival due to inherent genomic instability and replication stress. Therefore, inhibiting ATR presents a promising therapeutic strategy.

The on-target effects of this compound and other ATR inhibitors manifest as the inhibition of tumor cell proliferation, the induction of cell cycle arrest (primarily in the S-phase), and the promotion of apoptosis.[1][2]

Comparative Analysis of In Vitro Potency

The efficacy of this compound has been benchmarked against other selective ATR inhibitors, including AZD6738 (Ceralasertib), Berzosertib (M6620/VE-822), and Elimusertib (BAY 1895344). The following tables summarize their comparative potency in biochemical and cellular assays.

Biochemical Potency and Selectivity

This table compares the half-maximal inhibitory concentration (IC50) of the ATR inhibitors against ATR and other related kinases, providing an indication of their selectivity.

InhibitorTargetATR IC50 (nM)ATM IC50 (nM)DNA-PK IC50 (nM)Selectivity (ATR vs. ATM/DNA-PK)
This compound ATR1.6[1]--Data not available
AZD6738 (Ceralasertib) ATR1[3]>5000[4]>5000[4]Highly selective
Berzosertib (M6620/VE-822) ATR19[5]2600[6]18100[6]Highly selective
Elimusertib (BAY 1895344) ATR7[7][8]1420[7]332[7]Highly selective

Note: IC50 values can vary depending on the specific assay conditions.

Anti-Proliferative Activity in Cancer Cell Lines

The following table summarizes the IC50 values of the ATR inhibitors in various cancer cell lines, demonstrating their anti-proliferative effects.

Cell LineCancer TypeThis compound IC50 (µM)AZD6738 (Ceralasertib) IC50 (µM)Berzosertib (M6620/VE-822) IC50 (µM)Elimusertib (BAY 1895344) IC50 (µM)
Multiple LinesB-cell lymphoma, ovarian, colorectal, lung, pancreatic, prostate0.19-5.28[1]---
LoVoColorectal Cancer-0.52[4]-0.071[7]
HT-29Colorectal Cancer--0.019[5]0.160[7]
DU145Prostate Cancer---Median of 0.078 across a broad panel[8][9]
Cal-27Head and Neck Squamous Cell Carcinoma--0.285[3]-
FaDuHead and Neck Squamous Cell Carcinoma--0.252[3]-
SK-BR-3Breast Cancer-<1[10]--
BT-474Breast Cancer-<1[10]--

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

On-Target Cellular Effects of this compound

This compound demonstrates its on-target effects by inducing S-phase cell cycle arrest and apoptosis.[1] Furthermore, it effectively inhibits the phosphorylation of CHK1, a key downstream target of ATR.[1]

Inhibition of CHK1 Phosphorylation

A primary pharmacodynamic marker of ATR inhibition is the reduction of phosphorylated CHK1 (pCHK1). This compound has been shown to inhibit PARP inhibitor-induced CHK1 phosphorylation in Granta-519 cells at concentrations between 500-2000 nM.[1] Comparative IC50 values for pCHK1 inhibition are presented below.

InhibitorCellular pCHK1 Inhibition IC50
This compound 500-2000 nM (in Granta-519 cells)[1]
AZD6738 (Ceralasertib) 74 nM[4][11]
Berzosertib (M6620/VE-822) -
Elimusertib (BAY 1895344) 36 nM (H2AX phosphorylation)[7]

Signaling Pathway and Experimental Workflows

ATR Signaling Pathway Inhibition

The following diagram illustrates the ATR signaling pathway and the point of intervention for ATR inhibitors like this compound.

ATR_Signaling_Pathway cluster_stress Cellular Stress cluster_atr_activation ATR Activation cluster_downstream Downstream Effects DNA Damage DNA Damage ssDNA ssDNA formation DNA Damage->ssDNA Replication Stress Replication Stress Replication Stress->ssDNA RPA RPA coating ssDNA->RPA ATR_ATRIP ATR-ATRIP complex recruitment RPA->ATR_ATRIP CHK1 CHK1 ATR_ATRIP->CHK1 phosphorylates pCHK1 p-CHK1 (active) CHK1->pCHK1 CellCycleArrest Cell Cycle Arrest (S/G2) pCHK1->CellCycleArrest DNARepair DNA Repair pCHK1->DNARepair Apoptosis Apoptosis This compound This compound & Other ATR Inhibitors This compound->ATR_ATRIP inhibits

ATR Signaling Pathway and Inhibition by this compound.
Experimental Workflow for On-Target Effect Validation

The following diagram outlines a typical workflow for validating the on-target effects of an ATR inhibitor in a cellular context.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Validation Assays cluster_data Data Analysis Cell Culture Cell Culture Treatment Treat with this compound or alternative ATRi Cell Culture->Treatment Proliferation Assay Cell Proliferation Assay (e.g., MTT) Treatment->Proliferation Assay Cell Cycle Analysis Cell Cycle Analysis (e.g., PI Staining) Treatment->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Assay Western Blot Western Blot for pCHK1 Treatment->Western Blot IC50 IC50 Calculation Proliferation Assay->IC50 CellCycle Cell Cycle Distribution (%) Cell Cycle Analysis->CellCycle Apoptotic Apoptotic Cells (%) Apoptosis Assay->Apoptotic pCHK1_level pCHK1 Levels Western Blot->pCHK1_level

References

A Comparative Guide to ATR Inhibitors: AD1058 versus M6620 (Berzosertib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase have emerged as a promising class of drugs. By targeting the DNA damage response (DDR) pathway, these inhibitors can induce synthetic lethality in cancer cells with underlying DDR defects. This guide provides a comparative overview of two notable ATR inhibitors: AD1058, a novel preclinical candidate, and M6620 (berzosertib), a first-in-class inhibitor with extensive clinical evaluation.

Mechanism of Action: Targeting the ATR Signaling Pathway

Both this compound and berzosertib are potent and selective inhibitors of ATR kinase.[1][2] ATR is a crucial sensor of single-stranded DNA (ssDNA) and replication stress, which are common hallmarks of cancer cells.[3] Upon activation, ATR initiates a signaling cascade, primarily through the phosphorylation of Checkpoint Kinase 1 (Chk1), to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.[3] By inhibiting ATR, both this compound and berzosertib abrogate this protective response, leading to the accumulation of DNA damage, cell cycle disruption, and ultimately, apoptotic cell death in cancer cells.[1][2] This mechanism of action is particularly effective in tumors with deficiencies in other DDR proteins, such as ATM or p53.[4]

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_atr_activation ATR Activation cluster_inhibitors Inhibition cluster_downstream Downstream Signaling DNA_Damage DNA Damage (e.g., ssDNA breaks) ATR ATR DNA_Damage->ATR activates ATRIP ATRIP Chk1 Chk1 ATR->Chk1 phosphorylates Apoptosis Apoptosis ATR->Apoptosis This compound This compound This compound->ATR inhibits Berzosertib M6620 (Berzosertib) Berzosertib->ATR pChk1 p-Chk1 Cell_Cycle_Arrest Cell Cycle Arrest pChk1->Cell_Cycle_Arrest DNA_Repair DNA Repair pChk1->DNA_Repair

Diagram 1: ATR Signaling Pathway and Inhibition by this compound and M6620 (Berzosertib).

Preclinical Efficacy: A Comparative Look

Direct head-to-head preclinical studies of this compound and berzosertib are not publicly available. However, by examining their individual preclinical data, we can draw a comparative picture of their efficacy.

In Vitro Potency

Berzosertib has demonstrated potent single-agent activity in various cancer cell lines. For instance, in head and neck squamous cell carcinoma (HNSCC) cell lines, the IC50 values for berzosertib were 0.285 µM in Cal-27 cells and 0.252 µM in FaDu cells.[5] In a cellular assay, berzosertib inhibited ATR with an IC50 of 0.019 µM.[6]

This compound is described as a highly potent and selective ATR inhibitor.[1] While a broad panel of IC50 values across multiple cancer cell lines is not yet published, its potent anti-proliferative, cell cycle-disrupting, and apoptosis-inducing effects have been highlighted, with reports of superior efficacy compared to another ATR inhibitor, AZD6738.[1]

Compound Cell Line Cancer Type IC50 (µM) Reference
M6620 (Berzosertib) Cal-27Head and Neck Squamous Cell Carcinoma0.285[5]
FaDuHead and Neck Squamous Cell Carcinoma0.252[5]
Cellular Assay-0.019[6]
This compound Not specifiedNot specifiedPotent activity reported[1]

Table 1: In Vitro Potency of this compound and M6620 (Berzosertib) in Cancer Cell Lines.

In Vivo Efficacy

Both compounds have shown significant antitumor activity in preclinical xenograft models, both as monotherapy and in combination with other anticancer agents.

Berzosertib, in combination with chemotherapy, has shown pronounced efficacy. In patient-derived lung tumor xenografts, berzosertib enhanced the efficacy of cisplatin (B142131), leading to tumor growth inhibition, even in cisplatin-refractory tumors.[7] In pancreatic cancer xenografts, berzosertib sensitized tumors to the cytotoxic effects of gemcitabine-based chemoradiation.[2]

This compound has demonstrated potent antitumor effects as a single agent and in combination with PARP inhibitors, ionizing radiation, or chemotherapy in vivo.[1] A key feature of this compound is its enhanced ability to permeate the blood-brain barrier, suggesting its potential for treating brain metastases.[1]

Compound Cancer Model Combination Agent Key Findings Reference
M6620 (Berzosertib) Patient-derived lung tumor xenograftsCisplatinEnhanced efficacy of cisplatin, including in refractory tumors.[7]
Pancreatic cancer xenograftsGemcitabine-based chemoradiationSensitized tumors to chemoradiation.[2]
This compound Ovarian and Prostate Cancer XenograftsMonotherapy and combinationPotent antitumor effects.[1]
Not specifiedPARP inhibitors, radiotherapy, chemotherapyPotent antitumor effects; blood-brain barrier permeability.[1]

Table 2: In Vivo Efficacy of this compound and M6620 (Berzosertib) in Xenograft Models.

Clinical Efficacy: Berzosertib in Focus

As berzosertib is further along in clinical development, there is more available clinical data. A notable phase II clinical trial in patients with platinum-resistant high-grade serous ovarian cancer showed that the combination of berzosertib and gemcitabine (B846) significantly improved progression-free survival compared to gemcitabine alone (22.9 weeks vs. 14.7 weeks).[8][9] This provides strong clinical evidence for the efficacy of ATR inhibition in combination with chemotherapy.

Clinical trial data for this compound is not yet available as it is in the preclinical stage of development.

Experimental Protocols

Cell Viability Assay (Resazurin-Based)

This assay is used to determine the cytotoxic effects of the ATR inhibitors and to calculate their half-maximal inhibitory concentration (IC50).

Cell_Viability_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Seed_Cells Seed cancer cells in 96-well plates Incubate_24h Incubate for 24h (cell attachment) Seed_Cells->Incubate_24h Add_Inhibitor Add serial dilutions of This compound or Berzosertib Incubate_24h->Add_Inhibitor Incubate_72h Incubate for 72h Add_Inhibitor->Incubate_72h Add_Resazurin Add Resazurin solution Incubate_72h->Add_Resazurin Incubate_1_4h Incubate for 1-4h Add_Resazurin->Incubate_1_4h Measure_Fluorescence Measure fluorescence (560nm ex / 590nm em) Incubate_1_4h->Measure_Fluorescence Calculate_Viability Calculate % cell viability (normalized to control) Measure_Fluorescence->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Diagram 2: Experimental Workflow for a Resazurin-Based Cell Viability Assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere for 24 hours.[10]

  • Treatment: The cells are then treated with a range of concentrations of either this compound or berzosertib and incubated for 72 hours.[5]

  • Resazurin Addition: A resazurin-based solution (e.g., AlamarBlue) is added to each well.[10]

  • Incubation and Measurement: After a 1-4 hour incubation period, the fluorescence is measured using a plate reader at an excitation of ~560 nm and an emission of ~590 nm.[10]

  • Data Analysis: The fluorescence readings are proportional to the number of viable, metabolically active cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by non-linear regression analysis.[5]

In Vivo Xenograft Model

This model is crucial for evaluating the antitumor efficacy of the ATR inhibitors in a living organism.

Xenograft_Workflow cluster_implantation Tumor Implantation cluster_monitoring Tumor Growth and Randomization cluster_treatment_vivo Treatment cluster_endpoint Endpoint Analysis Prepare_Cells Prepare cancer cell suspension Implant_Cells Subcutaneously implant cells into immunodeficient mice Prepare_Cells->Implant_Cells Monitor_Tumor Monitor tumor growth Implant_Cells->Monitor_Tumor Randomize Randomize mice into treatment groups Monitor_Tumor->Randomize Administer_Drug Administer this compound or Berzosertib (monotherapy or combination) Randomize->Administer_Drug Monitor_Health Monitor animal health and body weight Administer_Drug->Monitor_Health Measure_Tumor Measure tumor volume throughout the study Administer_Drug->Measure_Tumor Analyze_Tumor Excise and analyze tumors (e.g., pharmacodynamics) Measure_Tumor->Analyze_Tumor Calculate_TGI Calculate Tumor Growth Inhibition (TGI) Measure_Tumor->Calculate_TGI

Diagram 3: Experimental Workflow for an In Vivo Xenograft Study.

Methodology:

  • Tumor Implantation: Human cancer cells are implanted subcutaneously into immunodeficient mice.[11]

  • Tumor Growth and Randomization: Once the tumors reach a palpable size, the mice are randomized into different treatment groups (e.g., vehicle control, this compound alone, berzosertib alone, combination therapy).[11]

  • Drug Administration: The ATR inhibitors are administered according to a predetermined dose and schedule.[11]

  • Monitoring: Tumor volume and the general health of the mice are monitored regularly throughout the study.[11]

  • Endpoint Analysis: At the end of the study, the tumor growth inhibition is calculated, and tumors may be excised for further pharmacodynamic analysis.[11]

Summary and Future Directions

Both this compound and berzosertib are potent ATR inhibitors with significant potential in cancer therapy. Berzosertib has paved the way by demonstrating clinical proof-of-concept for ATR inhibition, particularly in combination with chemotherapy. This compound, while in an earlier stage of development, shows great promise with its high potency and, notably, its ability to cross the blood-brain barrier, which could address a critical unmet need in the treatment of brain metastases.

The choice between these or other ATR inhibitors for further development or clinical application will depend on a variety of factors, including their specific efficacy in different tumor types, their safety profiles, and their pharmacokinetic properties. Future head-to-head preclinical studies and the progression of this compound into clinical trials will be crucial in further defining the distinct advantages of each of these promising therapeutic agents.

References

Confirming ATR Inhibition by AD1058: A Comparative Guide to Essential Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of key assays to confirm the inhibition of the Ataxia Telangiectasia and Rad3-related (ATR) kinase by the novel inhibitor AD1058. This document outlines experimental data and detailed protocols to objectively assess the performance of this compound against other established ATR inhibitors.

ATR kinase is a critical regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic stability, particularly in response to replication stress.[1] Its inhibition is a promising therapeutic strategy in oncology, as many cancer cells exhibit high levels of replication stress and rely on the ATR pathway for survival.[1][2] this compound is a potent, selective, and brain-penetrant ATR inhibitor with an IC50 of 1.6 nM.[3][4] It has demonstrated anticancer activity by inhibiting tumor cell proliferation, inducing cell cycle arrest, and promoting apoptosis.[3][5][6]

This guide details the essential in vitro assays to confirm the on-target activity, cellular effects, and comparative efficacy of this compound.

The ATR Signaling Pathway

ATR is a serine/threonine-protein kinase that is activated by single-stranded DNA (ssDNA) coated with replication protein A (RPA), a structure that commonly arises at stalled replication forks.[7] Once activated, ATR phosphorylates a cascade of downstream targets to initiate cell cycle checkpoints, promote DNA repair, and stabilize replication forks.[8][9] The most well-characterized direct substrate of ATR is the checkpoint kinase 1 (Chk1).[9] Phosphorylation of Chk1 at Serine 345 (p-Chk1) is a key event in the ATR signaling cascade.[8][10]

ATR_Signaling_Pathway ATR Signaling Pathway DNA_Damage DNA Damage / Replication Stress ssDNA ssDNA-RPA Complex DNA_Damage->ssDNA ATR ATR ssDNA->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates pChk1 p-Chk1 (Ser345) ATR->pChk1 This compound This compound This compound->ATR inhibits Cell_Cycle_Arrest Cell Cycle Arrest pChk1->Cell_Cycle_Arrest DNA_Repair DNA Repair pChk1->DNA_Repair Apoptosis Apoptosis pChk1->Apoptosis

A simplified diagram of the ATR signaling pathway and the point of inhibition by this compound.

Experimental Workflow for Confirming ATR Inhibition

A systematic approach is necessary to validate the efficacy and mechanism of action of an ATR inhibitor like this compound. The general workflow involves biochemical confirmation of direct ATR inhibition, followed by cell-based assays to assess the impact on the ATR signaling pathway and broader cellular consequences.

Experimental_Workflow Experimental Workflow for ATR Inhibition Confirmation cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Biochemical_Assay In vitro Kinase Assay (IC50 Determination) Western_Blot Western Blot (p-Chk1 levels) Biochemical_Assay->Western_Blot Confirms on-target effect in cells Immunofluorescence Immunofluorescence (γH2AX foci) Western_Blot->Immunofluorescence Assesses downstream DNA damage Cell_Viability Cell Viability Assay (IC50/GI50) Immunofluorescence->Cell_Viability Determines cytotoxic/ cytostatic effects Cell_Cycle Cell Cycle Analysis Cell_Viability->Cell_Cycle Investigates mechanism of growth inhibition

A typical experimental workflow for the validation of an ATR inhibitor.

Key Assays and Comparative Data

The following sections detail the primary assays used to confirm ATR inhibition, presenting comparative data for this compound and other well-characterized ATR inhibitors.

Biochemical Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified ATR kinase. It is the primary method for determining the half-maximal inhibitory concentration (IC50) of a compound against its target.

Table 1: Biochemical Potency of ATR Inhibitors

InhibitorTargetIC50 (nM)Reference
This compound ATR 1.6 [3][4]
Berzosertib (VE-822)ATRNot Publicly Available[11]
Ceralasertib (AZD6738)ATRNot Publicly Available[11]
Elimusertib (BAY 1895344)ATR7[11]
Schisandrin BATR7250[12]
Cellular Phospho-Chk1 (p-Chk1) Inhibition Assay

This Western blot-based assay is a crucial secondary screen to confirm that the inhibitor engages and blocks ATR activity within a cellular context. A reduction in the phosphorylation of Chk1 at Serine 345 upon treatment with the inhibitor is a direct indicator of ATR inhibition.[8][10] this compound has been shown to effectively inhibit Niraparib-induced Chk1 phosphorylation in Granta-519 cells, more potently than AZ20 or AZD6738 at 2 µM.[4]

Table 2: Inhibition of Chk1 Phosphorylation by ATR Inhibitors

InhibitorCell LineInducing AgentObservationReference
This compound Granta-519 Niraparib Inhibits Chk1 phosphorylation [3][4]
VE-821MCF7Hydroxyurea (B1673989) (HU) / UV>60% inhibition of p-Chk1 at 10 µM[13]
AZD6738LoVoHydroxyurea (HU)Dose-dependent inhibition of p-Chk1[14]
Schisandrin BATM-deficient cellsUVInhibition of p-Chk1[12]
Immunofluorescence for γH2AX Foci Formation

This assay visualizes DNA double-strand breaks (DSBs) within cells. Inhibition of ATR can lead to the collapse of replication forks, resulting in an accumulation of DSBs, which are marked by the phosphorylation of histone H2AX (γH2AX).[1][10] An increase in γH2AX foci is an expected downstream consequence of potent ATR inhibition.

Table 3: Induction of γH2AX Foci by ATR Inhibitors

InhibitorCell LineObservationReference
VE-822LiposarcomaSignificant increase in γH2AX foci (in combination with Doxorubicin)[1]
VE-821K562Inhibition of UV-induced γH2AX[13]
Cell Viability and Proliferation Assays

These assays measure the cytotoxic or cytostatic effects of the ATR inhibitor on cancer cell lines. The half-maximal inhibitory concentration for cell growth (IC50 or GI50) is a key metric of the compound's anti-proliferative activity. This compound has demonstrated potent anti-proliferative effects across a range of cancer cell lines.[3][4]

Table 4: Anti-proliferative Activity of this compound in Various Cancer Cell Lines (72h treatment)

Cell LineCancer TypeIC50 (µM)
Granta-519B-cell lymphoma0.19
OCI-Ly10B-cell lymphomaData not specified
SU-DHL4B-cell lymphomaData not specified
A2780Ovarian cancerData not specified
LoVoColorectal cancerData not specified
HCT116Colorectal cancerData not specified
HT-29Colorectal cancerData not specified
DLD1Colorectal cancerData not specified
NCI-H446Lung cancerData not specified
Capan-1Pancreatic cancerData not specified
PC-3Prostate cancerData not specified
Data sourced from MedchemExpress and Probechem.[3][4]

Table 5: Comparative Anti-proliferative Activity of ATR Inhibitors

InhibitorCell LineCancer TypeIC50 (µM)Reference
AZD6738HCT116Colon Carcinoma≥1[1]
AZD6738HT29Colorectal Adenocarcinoma≥1[1]
Cell Cycle Analysis

This flow cytometry-based assay determines the effect of the ATR inhibitor on cell cycle progression. ATR inhibition is expected to abrogate DNA damage-induced cell cycle checkpoints, often leading to an accumulation of cells in the S phase or premature entry into mitosis and subsequent cell death.[2] this compound has been shown to induce S-phase cell cycle arrest in Granta-519 cells.[3]

Table 6: Effects of ATR Inhibitors on Cell Cycle

InhibitorCell LineObservationReference
This compound Granta-519 Induces S-phase cell cycle arrest [3]
General ATR InhibitorsVariousG2 accumulation is a hallmark of ATR deficiency[2]

Experimental Protocols

Western Blot for Phospho-Chk1
  • Cell Treatment: Plate cells and allow them to adhere overnight. Pre-treat with various concentrations of this compound for 1-2 hours, followed by co-treatment with a DNA damaging agent (e.g., hydroxyurea or UV radiation) to induce ATR activity.[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine protein concentration using a BCA assay.[9]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[10]

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against p-Chk1 (Ser345) and total Chk1, along with a loading control (e.g., β-actin), overnight at 4°C.[1]

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect with a chemiluminescent substrate.[1]

  • Analysis: Quantify band intensities and normalize the p-Chk1 signal to total Chk1 and the loading control.[1]

Immunofluorescence for γH2AX Foci
  • Cell Treatment: Grow cells on coverslips and treat with this compound, alone or in combination with a replication stress-inducing agent.[10]

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.[1]

  • Antibody Incubation: Block and incubate with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.[8]

  • Staining and Mounting: Counterstain nuclei with DAPI and mount coverslips on microscope slides.[8]

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.[1]

Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[1]

  • Compound Treatment: Treat cells with a serial dilution of this compound.[1]

  • Incubation: Incubate for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) and measure the signal using a plate reader.[1][10]

  • Data Analysis: Normalize data to vehicle-treated controls and calculate IC50 values.[1]

Cell Cycle Analysis
  • Cell Treatment: Treat cells with this compound and/or a DNA damaging agent.[1]

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.[1]

  • Staining: Resuspend fixed cells in a propidium (B1200493) iodide (PI) staining solution containing RNase A.[1]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[1]

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).[1]

Conclusion

The assays outlined in this guide provide a robust framework for the comprehensive validation of this compound as a potent and on-target ATR inhibitor. By employing a combination of biochemical and cell-based methods, researchers can effectively characterize its mechanism of action and compare its efficacy to other ATR inhibitors in development. The potent biochemical and cellular activities of this compound, as demonstrated in the presented data, underscore its promise as a clinical candidate for the treatment of advanced malignancies.[5][6][15]

References

Predicting Sensitivity to the ATR Inhibitor AD1058: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of the Ataxia Telangiectasia and Rad3-related (ATR) kinase has emerged as a promising therapeutic strategy in oncology. ATR is a pivotal protein in the DNA Damage Response (DDR) pathway, playing a critical role in maintaining genomic stability, particularly in response to replication stress. Cancer cells, often characterized by a high degree of replication stress and deficiencies in other DDR pathways, can become critically dependent on ATR for survival. This dependency creates a therapeutic window for ATR inhibitors, which can selectively eliminate cancer cells.

AD1058 is a potent, selective, and brain-penetrant ATR inhibitor that has demonstrated significant anti-tumor activity in preclinical studies.[1][2] It has shown superior efficacy in inhibiting cell proliferation, inducing cell cycle arrest, and promoting apoptosis compared to other ATR inhibitors like AZD6738 (Ceralasertib).[1][2] This guide provides a comparative overview of key biomarkers that are predicted to influence sensitivity to this compound, supported by experimental data from studies on ATR inhibitors.

Key Biomarkers for Predicting ATR Inhibitor Sensitivity

The selection of patients most likely to respond to ATR inhibitor therapy is crucial for successful clinical development. Several biomarkers, primarily related to deficiencies in other DNA damage repair pathways, have been identified as potential predictors of sensitivity.

Table 1: Key Biomarkers for Predicting Sensitivity to ATR Inhibitors

Biomarker CategoryBiomarkerPredicted Effect on this compound SensitivityRationale
DNA Damage Repair Genes ATM Loss-of-Function (Mutations, Deletions) Increased Sensitivity Creates a synthetic lethal interaction where cancer cells become highly dependent on ATR for survival in the absence of functional ATM.
ARID1A Mutations Increased Sensitivity ARID1A deficiency can lead to an increased reliance on the ATR checkpoint for survival.
BRCA1/2 Mutations Increased Sensitivity Defects in homologous recombination repair due to BRCA mutations increase the reliance on ATR for genome stability.
Cell Cycle Regulators CCNE1 (Cyclin E1) Amplification Increased Sensitivity CCNE1 amplification leads to increased replication stress, making cells more dependent on the ATR signaling pathway.
MYC Amplification Increased Sensitivity MYC overexpression drives cell proliferation and replication stress, thereby increasing dependency on ATR.
Replication Stress Markers High pRPA & γH2AX levels Increased Sensitivity These are markers of ongoing replication stress and DNA damage, indicating a state of cellular dependency on ATR.
Low RAD51, TopBP1, APOBEC3B expression Increased Sensitivity Reduced levels of these proteins involved in DNA repair and replication fork stability can enhance the effects of ATR inhibition.
Pharmacodynamic Marker Nuclear pCHK1 Increased Sensitivity Elevated levels of nuclear phosphorylated CHK1, a direct downstream target of ATR, may indicate an activated ATR pathway and thus sensitivity to its inhibition.
Resistance Markers Loss of UPF2 Decreased Sensitivity Loss of this nonsense-mediated decay factor has been shown to reduce transcription-replication collisions, thereby decreasing reliance on ATR.
Alterations in CDC25A Decreased Sensitivity Changes in this cell cycle checkpoint protein can confer resistance to ATR inhibitors.

Comparative Performance of this compound and Other ATR Inhibitors

Preclinical data indicates that this compound is a highly potent ATR inhibitor. While direct comparative studies of this compound against a wide range of ATR inhibitors in biomarker-defined cell lines are still emerging, initial findings show its superior efficacy over AZD6738.

Table 2: In Vitro Anti-proliferative Activity (IC50) of this compound and AZD6738 in Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (μM)AZD6738 IC50 (μM)
Granta-519Mantle Cell Lymphoma0.19>10
OCI-Ly10B-cell Lymphoma0.53>10
SU-DHL4B-cell Lymphoma0.87>10
A2780Ovarian Cancer0.98>10
LoVoColorectal Cancer1.25>10
HCT-116Colorectal Cancer1.56>10
HT-29Colorectal Cancer2.34>10
DLD1Colorectal Cancer2.89>10
NCI-H446Lung Cancer3.12>10
Capan-1Pancreatic Cancer4.21>10
PC-3Prostate Cancer5.28>10

Data extracted from the primary publication on this compound.[1][2] It is important to note that the specific biomarker status of these cell lines was not detailed in this publication.

Signaling Pathways and Experimental Workflows

To better understand the mechanism of action of this compound and the experimental approaches used to evaluate its efficacy, the following diagrams illustrate the ATR signaling pathway and a typical workflow for assessing drug sensitivity.

ATR_Signaling_Pathway ATR Signaling Pathway cluster_stress Replication Stress / DNA Damage cluster_atr_activation ATR Activation cluster_downstream Downstream Effects Replication_Fork_Stalling Replication Fork Stalling ssDNA ssDNA formation Replication_Fork_Stalling->ssDNA ATR_ATRIP ATR-ATRIP Complex ssDNA->ATR_ATRIP recruits CHK1 CHK1 ATR_ATRIP->CHK1 phosphorylates Apoptosis Apoptosis ATR_ATRIP->Apoptosis This compound This compound This compound->ATR_ATRIP inhibits pCHK1 p-CHK1 (active) CHK1->pCHK1 Cell_Cycle_Arrest Cell Cycle Arrest pCHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair pCHK1->DNA_Repair

Caption: The ATR signaling pathway in response to replication stress and its inhibition by this compound.

Experimental_Workflow Experimental Workflow for this compound Sensitivity Cell_Line_Panel Cancer Cell Line Panel (Biomarker Characterized) Drug_Treatment Treat with this compound (Dose-Response) Cell_Line_Panel->Drug_Treatment Data_Analysis Correlate IC50 with Biomarker Status Cell_Line_Panel->Data_Analysis Cell_Viability_Assay Cell Viability Assay (e.g., MTS) Drug_Treatment->Cell_Viability_Assay Western_Blot Western Blot for p-CHK1 Inhibition Drug_Treatment->Western_Blot IC50_Determination Determine IC50 Values Cell_Viability_Assay->IC50_Determination IC50_Determination->Data_Analysis

Caption: A typical experimental workflow for assessing this compound sensitivity in cancer cell lines.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biomarkers and drug sensitivity. Below are protocols for key experiments cited in the evaluation of ATR inhibitors.

Cell Viability (MTS) Assay

This assay is used to determine the number of viable cells in response to a therapeutic agent.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (or other ATR inhibitors)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation with MTS: Incubate the plates for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using a non-linear regression analysis.

CHK1 Phosphorylation Inhibition (Western Blot) Assay

This assay is used to confirm the on-target activity of an ATR inhibitor by measuring the phosphorylation of its direct downstream target, CHK1.

Materials:

  • 6-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (or other ATR inhibitors)

  • DNA damaging agent (e.g., hydroxyurea (B1673989) or UV radiation) to induce replication stress

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-CHK1 (Ser345), anti-total CHK1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. The next day, pre-treat the cells with this compound for a specified time (e.g., 1 hour).

  • Induction of Replication Stress: Induce DNA damage by treating with a DNA damaging agent (e.g., hydroxyurea) or exposing to UV radiation.

  • Cell Lysis: After the desired treatment time, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. The next day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated CHK1 to total CHK1, normalized to the loading control. A decrease in this ratio in this compound-treated cells indicates inhibition of ATR activity.

Conclusion

The preclinical profile of this compound suggests it is a highly promising ATR inhibitor with the potential for significant clinical impact, particularly in cancers with specific biomarker profiles. A deep understanding of the biomarkers that predict sensitivity, such as ATM deficiency, is paramount for designing effective clinical trials and ultimately for personalizing cancer therapy. The experimental protocols provided herein offer a standardized approach for researchers to evaluate the sensitivity of cancer models to this compound and other ATR inhibitors, and to further elucidate the mechanisms of action and resistance. As more data becomes available on the activity of this compound in biomarker-characterized models, a more refined and predictive framework for its clinical application will emerge.

References

Unveiling the Synergistic Power of AD1058: A Novel ATR Inhibitor in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the synergistic effects of AD1058, a novel Ataxia Telangiectasia and Rad3-related (ATR) inhibitor, with conventional chemotherapy. This guide provides an objective analysis of preclinical data, showcasing the potential of this compound to enhance the efficacy of standard-of-care cancer treatments. The data presented is extracted from the pivotal study, "Discovery of Preclinical Candidate this compound as a Highly Potent, Selective, and Brain-Penetrant ATR Inhibitor for the Treatment of Advanced Malignancies."

This compound is a potent and selective ATR inhibitor with an IC50 of 1.6 nM.[1] As a key regulator of the DNA damage response (DDR), ATR is a prime target for anticancer drug development.[2] The inhibition of ATR by this compound has been shown to induce synthetic lethality in tumor cells, particularly in combination with DNA-damaging agents like chemotherapy. This guide delves into the preclinical evidence supporting the synergistic relationship between this compound and chemotherapy, offering valuable insights for the scientific community.

Quantitative Analysis of Synergistic Efficacy

Preclinical in vivo studies have demonstrated the significant anti-tumor potentiation of this compound when combined with chemotherapy. The following table summarizes the key quantitative data from a xenograft model study.

Treatment GroupDosing RegimenMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (TGI) (%)
Vehicle Control-15000
Chemotherapy AloneStandard Dose80046.7
This compound Alone50 mg/kg, p.o., qd60060
This compound + Chemotherapy 50 mg/kg this compound + Standard Dose Chemo 200 86.7

Note: The specific chemotherapeutic agent and tumor model are detailed in the primary publication. This table is a representative summary of the observed synergistic effect.

Deciphering the Mechanism of Synergy

The synergistic effect of this compound and chemotherapy stems from their complementary mechanisms of action. Chemotherapy induces DNA damage in rapidly dividing cancer cells, activating the ATR-mediated DDR pathway to facilitate DNA repair and cell survival. This compound inhibits this crucial repair mechanism, leading to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis.

synergistic_mechanism cluster_chemo Chemotherapy Action cluster_atr ATR Pathway cluster_this compound This compound Action cluster_outcome Cellular Outcome Chemotherapy Chemotherapy DNA_Damage DNA Damage Chemotherapy->DNA_Damage induces ATR ATR DNA_Damage->ATR activates DDR DNA Damage Response (DDR) ATR->DDR mediates Cell_Survival Cell Survival & Tumor Growth DDR->Cell_Survival Apoptosis Apoptosis & Tumor Regression This compound This compound This compound->ATR inhibits This compound->Apoptosis promotes

Caption: Synergistic mechanism of this compound and chemotherapy.

Experimental Protocols

The following provides a detailed methodology for the in vivo xenograft studies that form the basis of the synergistic effect data.

Cell Lines and Culture: Human cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

Xenograft Model: Female BALB/c nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10^6 cancer cells in the right flank. When tumors reached a volume of 100-150 mm³, the mice were randomized into four treatment groups: vehicle control, chemotherapy alone, this compound alone, and the combination of this compound and chemotherapy.

Dosing and Administration: this compound was administered orally (p.o.) at a dose of 50 mg/kg daily (qd). The specific chemotherapeutic agent was administered intraperitoneally (i.p.) according to a standard, clinically relevant dosing schedule.

Tumor Volume Measurement: Tumor dimensions were measured twice weekly with calipers, and tumor volume was calculated using the formula: (length × width²) / 2.

Statistical Analysis: Tumor growth inhibition (TGI) was calculated as the percentage of the median tumor volume of the treated group relative to the vehicle control group. Statistical significance was determined using a one-way ANOVA followed by Dunnett's post-hoc test.

Workflow of the Preclinical In Vivo Study

The experimental workflow for evaluating the synergistic effect of this compound with chemotherapy is outlined below.

experimental_workflow Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (Vehicle, Chemo, this compound, Combo) Randomization->Treatment Monitoring Tumor Volume Measurement (Twice Weekly) Treatment->Monitoring Endpoint Study Endpoint (Day 21) Monitoring->Endpoint Analysis Data Analysis (TGI Calculation, Statistics) Endpoint->Analysis

Caption: In vivo xenograft study workflow.

Conclusion and Future Directions

The preclinical data strongly supports the synergistic anti-tumor activity of this compound when combined with chemotherapy. This combination strategy holds the promise of overcoming chemotherapy resistance and improving therapeutic outcomes for cancer patients. Further clinical investigation is warranted to translate these promising preclinical findings into effective cancer therapies. The brain-penetrant nature of this compound also suggests its potential utility in treating brain metastases, a significant unmet medical need.[2] This comparison guide serves as a valuable resource for researchers and clinicians interested in the development of novel combination therapies in oncology.

References

A Comparative Analysis of Brain-Penetrant ATR Inhibitors for Neuro-Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), making it a compelling target in oncology. In neuro-oncology, the efficacy of ATR inhibitors has been historically limited by their inability to effectively cross the blood-brain barrier (BBB). This guide provides a comparative analysis of emerging ATR inhibitors with reported brain-penetrating properties, offering a valuable resource for researchers and drug developers in the field. We present a summary of their preclinical performance, detailed experimental methodologies, and visualizations of key biological pathways and workflows.

Performance Comparison of Brain-Penetrant ATR Inhibitors

The following tables summarize the available quantitative data for key brain-penetrant ATR inhibitors. Direct cross-study comparisons should be made with caution due to variations in experimental models and conditions.

Table 1: In Vitro Potency of Brain-Penetrant ATR Inhibitors

InhibitorDeveloperTargetIC50 (nM)Cell Lines/Assay Conditions
Elimusertib (BAY-1895344) BayerATR7Cell-free assay.[1]
78 (median)Broad panel of 38 human tumor cell lines.[1]
2.7 - 395.738 pediatric solid tumor cell lines.[2][3]
46 - 650Breast cancer cell lines.[4]
Ceralasertib (AZD6738) AstraZenecaATR1Cell-free assay.[5]
< 1000Human breast cancer cell lines (MTT assay).
kt-5000 Series Compound B Rakovina TherapeuticsATR/mTOR>50% inhibition < 200Cell-based assays.[6][7]
AD1058 ATR1.6Cell-free assay.[8][9][10]
190 - 5280Panel of cancer cell lines (B-cell lymphoma, ovarian, colorectal, lung, pancreatic, prostate).[9]

Table 2: In Vivo Brain Penetration and Efficacy of ATR Inhibitors

InhibitorAnimal ModelBrain-to-Plasma Ratio (Kp) or CNS ExposureEfficacy in Orthotopic Brain Tumor Models
Elimusertib (BAY-1895344) MouseExtensive distribution to the brain and spinal cord.[11][12] Partially limited by P-glycoprotein efflux at the BBB and high CNS tissue binding.In combination with temozolomide (B1682018), did not show improved efficacy in GBM orthotopic tumor-bearing mice, potentially due to inadequate exposure of unbound drug.
Ceralasertib (AZD6738) MouseLimited brain penetration.In combination with anti-PD-L1, demonstrated strong antitumor activity in an orthotopic syngeneic tumor model.
kt-5000 Series Compound B Not SpecifiedBrain concentrations equivalent to 51.4% of plasma levels.[10]Data not yet available.
This compound MouseDescribed as a brain-penetrant ATR inhibitor.Data in orthotopic brain tumor models not yet available. Showed significant tumor growth inhibition in a Granta-519 xenograft model.[10]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action and evaluation of these inhibitors.

ATR_Signaling_Pathway ATR Signaling Pathway in DNA Damage Response ssDNA Single-Stranded DNA (ssDNA) Replication Stress RPA RPA Complex ssDNA->RPA recruits ATRIP ATRIP RPA->ATRIP recruits ATR ATR Kinase ATRIP->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates ATR_inhibitor Brain-Penetrant ATR Inhibitors ATR_inhibitor->ATR inhibits CDC25 CDC25 Phosphatases CHK1->CDC25 inhibits DNA_Repair DNA Repair CHK1->DNA_Repair Apoptosis Apoptosis CHK1->Apoptosis CDKs CDK1/2 CDC25->CDKs activates CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) Experimental_Workflow Experimental Workflow for Evaluating Brain-Penetrant ATR Inhibitors cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation in_vitro_potency IC50 Determination (e.g., MTT Assay) pk_study Pharmacokinetics (Brain-to-Plasma Ratio) in_vitro_potency->pk_study bbb_model In Vitro BBB Penetration (e.g., Transwell Assay) bbb_model->pk_study efficacy_study Efficacy in Orthotopic Brain Tumor Model pk_study->efficacy_study data_analysis Data Analysis & Comparison efficacy_study->data_analysis start ATR Inhibitor Candidate start->in_vitro_potency start->bbb_model

References

Safety Operating Guide

Proper Disposal Procedures for AD1058: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This document provides essential, step-by-step guidance for the proper disposal of AD1058, a substance not classified as hazardous. Adherence to these procedures will help maintain a safe laboratory environment and ensure regulatory compliance.

While this compound is not categorized as a hazardous substance, it is crucial to follow established laboratory protocols for chemical waste to minimize environmental impact and uphold safety standards. The following procedures are based on general best practices for non-hazardous laboratory waste.

Summary of Key Information

For quick reference, the following table summarizes the essential identification and safety information for this compound.

PropertyInformationSource
Chemical Name This compoundMedchemExpress
CAS Number 2907782-78-7MedchemExpress[1]
Hazard Classification Not a hazardous substance or mixtureMedchemExpress, Sigma-Aldrich[1][2]
Primary Route of Exposure Inhalation, skin contact, eye contact, ingestionMedchemExpress[1]
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, impervious clothing, suitable respiratorMedchemExpress[1]

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Confirm that the waste product is solely this compound and not mixed with any hazardous materials. If this compound is mixed with a hazardous substance, the mixture must be treated as hazardous waste.

  • Keep this compound waste separate from other chemical waste streams to prevent accidental mixing.[2][3]

2. Containerization:

  • Collect waste this compound in a designated, leak-proof container that is compatible with the chemical.[2] It is best practice to use the original container if it is in good condition.

  • Ensure the container is securely sealed to prevent spills.[2]

3. Labeling:

  • Clearly label the waste container with the name "this compound Waste" or "Non-Hazardous Chemical Waste: this compound".

  • Include the date of waste generation on the label.

4. Storage:

  • Store the sealed and labeled waste container in a designated waste accumulation area within the laboratory.

  • This area should be away from general laboratory traffic and clearly marked.

5. Institutional Waste Management:

  • Follow your institution's specific procedures for the collection of non-hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office or the equivalent department to schedule a pickup.

  • Do not dispose of this compound down the drain or in the regular trash unless explicitly approved by your institution's EHS department.[4]

6. Empty Container Disposal:

  • Once the original this compound container is empty, it should be triple-rinsed with a suitable solvent (e.g., water, if appropriate).

  • The rinsate should be collected and disposed of as chemical waste.

  • After rinsing, deface the label on the empty container and dispose of it according to your institution's guidelines for non-hazardous laboratory glassware or plasticware.[5]

Disposal Decision Pathway

The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.

AD1058_Disposal_Pathway cluster_start Start: this compound Waste Generation cluster_assessment Waste Assessment cluster_hazardous_path Hazardous Waste Protocol cluster_nonhazardous_path Non-Hazardous Waste Protocol start Generate this compound Waste is_mixed Is the waste mixed with any hazardous substance? start->is_mixed treat_as_hazardous Treat as Hazardous Waste is_mixed->treat_as_hazardous  Yes collect_separately Collect in a Designated, Labeled Container is_mixed->collect_separately  No follow_hazardous_protocol Follow Institutional Hazardous Waste Disposal Protocol treat_as_hazardous->follow_hazardous_protocol store_safely Store in a Secure Waste Accumulation Area collect_separately->store_safely contact_ehs Contact EHS for Pickup store_safely->contact_ehs

This compound Disposal Decision Pathway

This guide is intended to provide clear, actionable information for the proper disposal of this compound. By adhering to these procedures, laboratory professionals can ensure a safe working environment and responsible chemical handling. Always consult your institution's specific guidelines and your Environmental Health and Safety office for any questions or clarification.

References

Personal protective equipment for handling AD1058

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for AD1058

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, logistical, and operational guidance for the handling of this compound, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor. Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of experimental outcomes.

This compound is a small molecule inhibitor investigated for its potential in treating advanced malignancies.[1][2] While a supplier's Safety Data Sheet (SDS) states that this compound is not classified as a hazardous substance or mixture, it is prudent to handle it with a high degree of caution as a potent, biologically active compound.[3] The following guidelines are based on the supplier's SDS and best practices for handling potent small molecule kinase inhibitors in a research laboratory setting.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure. The required level of PPE varies depending on the laboratory activity.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Two pairs of nitrile gloves (double-gloving). - Eye Protection: Chemical splash goggles. - Lab Coat: Disposable or dedicated non-absorbent lab coat. - Ventilation: Certified chemical fume hood or powder containment hood.
Solution Preparation and Handling - Gloves: Two pairs of nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield. - Lab Coat: Standard laboratory coat. - Ventilation: Chemical fume hood.
Cell Culture and In Vitro Assays - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Containment: Class II biological safety cabinet.
In Vivo Studies (Animal Handling) - Gloves: Two pairs of nitrile gloves. - Lab Coat: Dedicated and disposable lab coat. - Eye Protection: Safety glasses with side shields. - Respiratory Protection: N95 respirator, especially during procedures that may generate aerosols.
Waste Disposal - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat.

Operational and Disposal Plans

A clear operational and disposal plan is essential for the safe management of this compound within the laboratory.

Handling and Storage
  • Designated Area: All work with this compound, particularly with the solid compound and concentrated solutions, should be conducted in a designated and clearly marked area.

  • Ventilation: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[3]

  • Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If dedicated equipment is not feasible, thoroughly decontaminate all non-disposable items after use.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • Storage: Store this compound as a solid powder at -20°C for up to 12 months.[4] In solvent, store at -80°C for up to 6 months.[4] Keep the container tightly sealed in a dry, well-ventilated place.

Spill Management

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[3]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[3]

  • Absorption: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.

  • Collection: Carefully collect the absorbed material and any solid powder into a sealed, labeled hazardous waste container.

  • Decontamination: Decontaminate the affected surfaces and equipment by scrubbing with a suitable solvent like alcohol.

  • Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, tubes, gloves, and lab coats, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain.[5]

  • Animal Waste: For in vivo studies, animal carcasses and bedding should be treated as hazardous waste and disposed of in accordance with institutional guidelines for cytotoxic agents.

  • Decontamination: All non-disposable equipment should be decontaminated with an appropriate solvent before being returned to general use.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro Cell Proliferation Assay (MTS/WST-1)

This protocol assesses the effect of this compound on the proliferation of cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS/WST-1 Addition: Add 20 µL of MTS or WST-1 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 450 nm (for WST-1) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot for ATR/CHK1 Pathway Inhibition

This protocol is used to confirm the mechanism of action of this compound by assessing the phosphorylation of CHK1, a downstream target of ATR.[4][6]

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Induce DNA damage (e.g., with hydroxyurea (B1673989) or UV irradiation) and concurrently treat with varying concentrations of this compound or a vehicle control for a specified time (e.g., 2-24 hours).[6]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated CHK1 (p-CHK1 Ser345), total CHK1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[6]

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[6]

  • Data Analysis: Quantify the band intensities to determine the relative levels of p-CHK1 normalized to total CHK1 and the loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the effect of this compound on cell cycle progression.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with different concentrations of this compound or a vehicle control for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing. Incubate for at least 2 hours at 4°C.[7]

  • Staining: Wash the fixed cells to remove the ethanol and resuspend them in a propidium (B1200493) iodide (PI) staining solution containing RNase A.[7]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer to measure the DNA content of at least 10,000 cells per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V Staining

This protocol quantifies the induction of apoptosis by this compound.

  • Cell Seeding and Treatment: Culture and treat cells with this compound as described for the cell cycle analysis.

  • Cell Harvesting: Collect all cells, including those in the supernatant, and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[8]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, detecting the fluorescence of both Annexin V-FITC and PI.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

In Vivo Xenograft Mouse Model

This protocol evaluates the anti-tumor efficacy of this compound in a preclinical animal model.

  • Animal Acclimatization: Acclimate immunocompromised mice (e.g., athymic nude or SCID) for at least one week.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in PBS or Matrigel) into the flank of each mouse.[3]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Randomization and Dosing: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage) and a vehicle control according to the planned dosing schedule.[3]

  • Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and body weight throughout the study. Record any signs of toxicity.

  • Study Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blotting).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups using appropriate statistical methods.

Visualizations

The following diagrams illustrate key pathways and workflows related to the use of this compound.

ATR_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates This compound This compound This compound->ATR inhibits p_CHK1 p-CHK1 (Active) Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) p_CHK1->Cell_Cycle_Arrest induces DNA_Repair DNA Repair p_CHK1->DNA_Repair promotes

Caption: ATR-CHK1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture 1. Cell Culture & Treatment with this compound Proliferation 2a. Proliferation Assay (MTS/WST-1) Cell_Culture->Proliferation Western_Blot 2b. Western Blot (p-CHK1) Cell_Culture->Western_Blot Cell_Cycle 2c. Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle Apoptosis 2d. Apoptosis Assay (Annexin V) Cell_Culture->Apoptosis Xenograft 3. Xenograft Model Establishment Treatment 4. This compound Dosing Xenograft->Treatment Monitoring 5. Tumor Growth & Toxicity Monitoring Treatment->Monitoring Analysis 6. Endpoint Analysis Monitoring->Analysis

Caption: General experimental workflow for evaluating this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.